molecular formula C85H121N23O20S2 B13384212 AMY-101 acetate

AMY-101 acetate

Cat. No.: B13384212
M. Wt: 1849.1 g/mol
InChI Key: ULLASYMLTCFYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AMY-101 acetate is a useful research compound. Its molecular formula is C85H121N23O20S2 and its molecular weight is 1849.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C85H121N23O20S2

Molecular Weight

1849.1 g/mol

IUPAC Name

acetic acid;2-[34-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-[(1-amino-3-methyl-1-oxopentan-2-yl)-methylcarbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13,17-dimethyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid

InChI

InChI=1S/C83H117N23O18S2.C2H4O2/c1-11-43(5)68(103-72(114)53(84)30-46-23-25-50(107)26-24-46)80(122)100-61-39-125-126-40-62(82(124)106(10)69(70(86)112)44(6)12-2)101-73(115)55(21-17-29-90-83(87)88)94-76(118)58(33-49-36-89-41-92-49)96-71(113)45(7)93-65(109)38-105(9)81(123)60(31-47-35-91-54-20-15-13-18-51(47)54)99-77(119)59(34-66(110)111)97-74(116)56(27-28-64(85)108)95-75(117)57(98-79(121)67(42(3)4)102-78(61)120)32-48-37-104(8)63-22-16-14-19-52(48)63;1-2(3)4/h13-16,18-20,22-26,35-37,41-45,53,55-62,67-69,91,107H,11-12,17,21,27-34,38-40,84H2,1-10H3,(H2,85,108)(H2,86,112)(H,89,92)(H,93,109)(H,94,118)(H,95,117)(H,96,113)(H,97,116)(H,98,121)(H,99,119)(H,100,122)(H,101,115)(H,102,120)(H,103,114)(H,110,111)(H4,87,88,90);1H3,(H,3,4)

InChI Key

ULLASYMLTCFYTK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN(C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)C(C(C)CC)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)N.CC(=O)O

Origin of Product

United States

Foundational & Exploratory

AMY-101 Acetate: An In-Depth Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMY-101 acetate is a promising therapeutic agent that acts as a potent and selective inhibitor of the complement system, a critical component of the innate immune system. As a third-generation compstatin analog, this cyclic peptide targets the central protein of the complement cascade, C3, effectively blocking all three pathways of complement activation. This targeted inhibition prevents the generation of pro-inflammatory mediators, thereby mitigating the inflammatory response and subsequent tissue damage implicated in a variety of complement-driven diseases. This guide provides a comprehensive overview of the molecular mechanism of action of AMY-101, supported by quantitative data from key preclinical and clinical studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Complement C3

AMY-101 is a synthetic, 13-residue cyclic peptide that demonstrates high binding affinity and stability to complement component C3.[1] Its primary mechanism of action is the prevention of the cleavage of C3 into its active fragments, C3a and C3b, by C3 convertases.[1] This blockade is central to its therapeutic effect, as C3 is the point of convergence for the classical, lectin, and alternative pathways of the complement system. By inhibiting C3 cleavage, AMY-101 effectively shuts down the amplification of the complement cascade and the generation of downstream effector molecules.

The molecular interaction involves AMY-101 binding to a shallow pocket on the C3c fragment of C3.[1] This steric hindrance is thought to prevent the conformational changes in C3 that are necessary for its cleavage by C3 convertases.

cluster_inhibition Classical Classical Pathway C3 Complement C3 Classical->C3 Lectin Lectin Pathway Lectin->C3 Alternative Alternative Pathway Alternative->C3 C3a C3a (Anaphylatoxin) Pro-inflammatory Mediator C3->C3a Cleavage C3b C3b (Opsonin) Amplification Loop C5 Convertase Formation C3->C3b Cleavage AMY101 AMY-101 AMY101->C3 Binds to and inhibits cleavage Inflammation Inflammation C3a->Inflammation C3b->Alternative Feedback Loop MAC Membrane Attack Complex (MAC) Cell Lysis C3b->MAC

Figure 1: Mechanism of Action of AMY-101 on the Complement Cascade.

Downstream Effects of C3 Inhibition

By preventing the generation of C3a and C3b, AMY-101 modulates several downstream inflammatory and tissue-destructive processes.

Reduction of Pro-inflammatory Mediators

Inhibition of C3 cleavage leads to a significant reduction in the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs).[2] Clinical studies in periodontitis have demonstrated that local administration of AMY-101 leads to a significant decrease in the levels of MMP-8 and MMP-9 in the gingival crevicular fluid (GCF).[3][4] These enzymes are key mediators of the tissue destruction observed in inflammatory diseases.[3]

Modulation of Bone Resorption

AMY-101 has also been shown to play a role in preserving bone structure by modulating the RANKL/OPG signaling pathway. In a mouse model of periodontitis, treatment with AMY-101 resulted in a significant decrease in the RANKL/OPG ratio, which is a key regulator of osteoclast activity and bone resorption.

AMY101 AMY-101 C3 Complement C3 AMY101->C3 Inhibits RANKL RANKL AMY101->RANKL Downregulates OPG OPG AMY101->OPG Upregulates InflammatoryCells Inflammatory Cells (e.g., Neutrophils, Macrophages) C3->InflammatoryCells Activates ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) InflammatoryCells->ProInflammatoryCytokines Release InflammatoryCells->RANKL Upregulate MMPs MMPs (e.g., MMP-8, MMP-9) ProInflammatoryCytokines->MMPs Induce TissueDestruction Tissue Destruction MMPs->TissueDestruction Cause Osteoblasts Osteoblasts Osteoblasts->OPG Produce Osteoclasts Osteoclasts BoneResorption Bone Resorption Osteoclasts->BoneResorption Cause RANKL->Osteoclasts Promotes Differentiation and Activation OPG->RANKL Inhibits

Figure 2: Downstream Signaling Pathways Modulated by AMY-101.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of AMY-101 has been demonstrated in various preclinical and clinical settings. The following tables summarize key quantitative data.

ParameterValueSpecies/ModelReference
Binding Affinity (KD) to C3 0.5 nMHuman[5]
Table 1: In Vitro Binding Affinity of AMY-101.
StudyModelAMY-101 DosageKey FindingsReference
Mastellos et al. (2016)Non-human primates (chronic periodontitis)4 mg/kg, subcutaneous, once daily for 28 daysSignificant reduction in periodontal pocket depth.
Bostanci et al. (2018)Cynomolgus monkeys (periodontitis)Topical applicationDown-regulation of proteins in the alternative complement pathway in gingival fluid.[3]
Li et al.Mouse model of periodontitis5 mg/kgSignificantly decreased RANKL/OPG ratio.
Table 2: Summary of Key Preclinical Studies.
Study (Clinical Trial ID)DesignAMY-101 DosageKey Efficacy EndpointsReference
Hasturk et al. (2021) (NCT03694444)Phase IIa, randomized, double-blind, split-mouth0.1 mg/injection site, weekly for 3 weeks- Significant reduction in probing pocket depth (p < 0.05)- Significant reduction in gingival bleeding index (p < 0.05)- Marked decrease in MMP-8 and MMP-9 levels[3]
Hajishengallis et al. (2021) (NCT03316521)Phase I, single ascending dose0.3 mg/kg to 15 mg/kgConfirmed safety and tolerability with no serious adverse events.
Table 3: Summary of Key Clinical Trials.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide representative protocols for key experiments cited in the evaluation of AMY-101.

Disclaimer: The following protocols are illustrative examples based on standard methodologies in the field. The exact protocols used in the cited studies may have varied.

Quantification of MMP-8 and MMP-9 in Gingival Crevicular Fluid (GCF) by ELISA

Start Start: GCF Sample Collection Collection Collect GCF using sterile paper strips from periodontal pockets. Start->Collection Elution Elute proteins from paper strips into a buffer solution. Collection->Elution ELISA Perform Sandwich ELISA for MMP-8 and MMP-9. Elution->ELISA Coating Coat microplate wells with capture antibody specific for MMP-8 or MMP-9. ELISA->Coating Blocking Block non-specific binding sites. Coating->Blocking SampleAddition Add GCF samples and standards to the wells. Blocking->SampleAddition DetectionAb Add biotinylated detection antibody. SampleAddition->DetectionAb StreptavidinHRP Add streptavidin-HRP conjugate. DetectionAb->StreptavidinHRP Substrate Add substrate solution (e.g., TMB). StreptavidinHRP->Substrate Stop Stop the reaction and measure absorbance at 450 nm. Substrate->Stop Analysis Calculate MMP concentrations based on the standard curve. Stop->Analysis End End: Quantitative MMP-8 and MMP-9 Levels Analysis->End

References

a-AMY-101 Acetate: A Technical Guide to its Discovery and Development as a C3 Complement Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

a-AMY-101 acetate, a third-generation compstatin analog, has emerged as a promising therapeutic agent targeting the central component of the complement system, C3. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of a-AMY-101 acetate, with a primary focus on its application in periodontal disease. Detailed summaries of preclinical and clinical data, experimental protocols, and signaling pathway visualizations are presented to offer a thorough understanding of this novel C3 inhibitor.

Introduction: The Role of Complement C3 in Inflammatory Diseases

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory response. Dysregulation of the complement cascade, however, can lead to tissue damage and contribute to the pathogenesis of a wide range of inflammatory and autoimmune diseases. The central component of this cascade is C3, which is the point of convergence for the classical, lectin, and alternative activation pathways. Its cleavage into C3a and C3b initiates a cascade of downstream events, including opsonization, cell lysis, and the release of pro-inflammatory mediators.[1][2]

Periodontitis, a chronic inflammatory disease of the tissues surrounding the teeth, is characterized by uncontrolled complement activation, leading to gingival inflammation and alveolar bone loss.[2][3] This has made the complement system, and specifically C3, an attractive target for therapeutic intervention.

Discovery and Development of a-AMY-101 Acetate

a-AMY-101 acetate (also known as AMY-101 or Cp40) is a synthetic cyclic peptide developed as a third-generation analog of compstatin.[4] The discovery of compstatin and its subsequent optimization were driven by the need for potent and specific inhibitors of C3. a-AMY-101 was designed to have a high affinity and selectivity for primate C3, effectively blocking its activation and all downstream pathways of the complement cascade.[4]

The development of a-AMY-101 has been spearheaded by Amyndas Pharmaceuticals, who have advanced the compound through preclinical studies and into clinical trials for various indications, most notably periodontitis.[5][6]

Mechanism of Action

a-AMY-101 acetate exerts its therapeutic effect by binding to complement component C3, preventing its cleavage into the active fragments C3a and C3b.[2] This inhibition at a central point in the complement cascade effectively blocks the amplification of the inflammatory response mediated by all three complement pathways.

a_AMY_101_Mechanism_of_Action cluster_pathways Complement Activation Pathways cluster_downstream Downstream Effects Classical Pathway Classical Pathway C3 C3 Classical Pathway->C3 Lectin Pathway Lectin Pathway Lectin Pathway->C3 Alternative Pathway Alternative Pathway Alternative Pathway->C3 C3a C3a C3->C3a Cleavage C3b C3b C3->C3b Cleavage Inflammation Inflammation C3a->Inflammation Opsonization & Phagocytosis Opsonization & Phagocytosis C3b->Opsonization & Phagocytosis Cell Lysis (MAC) Cell Lysis (MAC) C3b->Cell Lysis (MAC) a-AMY-101 a-AMY-101 a-AMY-101->C3 Inhibition

Preclinical Development

Preclinical studies in non-human primate (NHP) models of naturally occurring periodontitis have been instrumental in demonstrating the therapeutic potential of a-AMY-101. These studies have shown that local administration of a-AMY-101 can effectively inhibit periodontal inflammation and bone loss.

Preclinical Efficacy Data
Study ParameterModela-AMY-101 DoseKey FindingsReference
Gingival Index (GI) NHP with naturally occurring periodontitis0.1 mg/site, once or three times weekly for 6 weeksSignificant reduction in GI compared to baseline and untreated sites.[7][8]
Bleeding on Probing (BOP) NHP with naturally occurring periodontitis0.1 mg/site, once or three times weekly for 6 weeksSignificant reduction in BOP compared to baseline and untreated sites.[7][8]
Probing Pocket Depth (PPD) NHP with naturally occurring periodontitis0.1 mg/site, once or three times weekly for 6 weeksSignificant reduction in PPD compared to baseline and untreated sites.[7][8]
Clinical Attachment Loss (CAL) NHP with naturally occurring periodontitis0.1 mg/site, once or three times weekly for 6 weeksSignificant reduction in CAL compared to baseline and untreated sites.[7][8]
Alveolar Bone Loss NHP with ligature-induced periodontitis0.1 mg/interdental papillaSignificantly less alveolar bone loss compared to control peptide.[8]
Pro-inflammatory Cytokines NHP with ligature-induced periodontitis0.1 mg/interdental papillaLower gingival crevicular fluid (GCF) levels of IL-17 and RANKL.[8]
Experimental Protocol: Non-Human Primate Model of Periodontitis

The following provides a generalized protocol based on published studies for evaluating a-AMY-101 in a non-human primate model of naturally occurring periodontitis.

NHP_Experimental_Workflow Animal Selection Animal Selection Baseline Assessment Baseline Assessment Animal Selection->Baseline Assessment Aged NHPs with naturally occurring periodontitis Treatment Allocation Treatment Allocation Baseline Assessment->Treatment Allocation Clinical and radiographic examination, GCF sampling Drug Administration Drug Administration Treatment Allocation->Drug Administration Randomized, split-mouth design (a-AMY-101 vs. placebo) Follow-up Assessments Follow-up Assessments Drug Administration->Follow-up Assessments Local intragingival injections (e.g., 0.1 mg/site weekly for 6 weeks) Data Analysis Data Analysis Follow-up Assessments->Data Analysis Repeated clinical and radiographic exams, GCF analysis Efficacy & Safety\nConclusions Efficacy & Safety Conclusions Data Analysis->Efficacy & Safety\nConclusions

Methodology:

  • Animal Model: Aged non-human primates (e.g., Macaca fascicularis) with naturally occurring chronic periodontitis are selected for the study.

  • Baseline Assessment: A comprehensive periodontal examination is performed under anesthesia, including measurement of Gingival Index (GI), Bleeding on Probing (BOP), Probing Pocket Depth (PPD), and Clinical Attachment Level (CAL). Radiographs are taken to assess alveolar bone levels. Gingival crevicular fluid (GCF) is collected for biomarker analysis.

  • Treatment: A split-mouth design is often employed, where one side of the mouth receives intragingival injections of a-AMY-101 acetate (e.g., 0.1 mg/site) and the contralateral side receives a placebo (vehicle control). Injections are typically administered at selected sites of inflammation (e.g., interdental papillae) on a weekly or bi-weekly basis for a defined treatment period (e.g., 6 weeks).

  • Follow-up: Periodontal examinations and GCF collection are repeated at regular intervals during and after the treatment period to monitor changes in clinical parameters and biomarkers.

  • Outcome Measures: The primary outcomes are changes in GI, BOP, PPD, and CAL. Secondary outcomes may include changes in GCF levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and tissue-destructive enzymes (e.g., MMP-8, MMP-9).

  • Statistical Analysis: Data are analyzed using appropriate statistical methods to compare the effects of a-AMY-101 and placebo.

Clinical Development

The promising preclinical results paved the way for the clinical development of a-AMY-101 for the treatment of periodontal diseases.

Phase I Clinical Trial

A Phase I, first-in-human study was conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of a-AMY-101 in healthy male volunteers. The study evaluated single ascending doses and multiple doses administered via subcutaneous or intravenous routes. The results demonstrated that a-AMY-101 was safe and well-tolerated, with a PK/PD profile supporting subcutaneous administration.[5]

Phase IIa Clinical Trial in Periodontitis

A Phase IIa, randomized, placebo-controlled, double-blind, split-mouth clinical trial (NCT03694444) was conducted to evaluate the safety and efficacy of a-AMY-101 in adults with gingivitis and periodontal inflammation.[2][9][10]

Key Study Design and Results:

ParameterDescription
Study Population 39 patients with periodontal inflammation and gingivitis.[6]
Treatment Intragingival injections of a-AMY-101 (0.1 mg/site) or placebo, once a week for three weeks.[3][10]
Primary Endpoint Change in Modified Gingival Index (MGI).[10]
Secondary Endpoints Change in Bleeding on Probing (BOP), GCF levels of MMP-8 and MMP-9.[10]
Key Efficacy Results - Statistically significant reduction in MGI and BOP at day 28 in the a-AMY-101 treated sites compared to placebo (p < 0.001).[3][11]- The therapeutic effects persisted for at least 90 days.[11]- Significant reduction in GCF levels of MMP-8 and MMP-9.[3][11]
Safety a-AMY-101 was safe and well-tolerated with no serious adverse events reported.[11]
Clinical Trial Experimental Protocol

Clinical_Trial_Workflow Patient Screening & Enrollment Patient Screening & Enrollment Baseline Assessment Baseline Assessment Patient Screening & Enrollment->Baseline Assessment Inclusion/Exclusion Criteria Met Randomization Randomization Baseline Assessment->Randomization Periodontal Examination, GCF Collection Treatment Period Treatment Period Randomization->Treatment Period Split-mouth assignment to a-AMY-101 or Placebo Follow-up Period Follow-up Period Treatment Period->Follow-up Period 3 weekly intragingival injections Final Analysis Final Analysis Follow-up Period->Final Analysis Assessments at Day 28, 60, and 90 Efficacy & Safety\nReport Efficacy & Safety Report Final Analysis->Efficacy & Safety\nReport

Methodology:

  • Patient Selection: Patients with clinical signs of gingivitis and periodontal inflammation meeting specific inclusion and exclusion criteria were enrolled.

  • Study Design: A randomized, placebo-controlled, double-blind, split-mouth design was used. Each patient served as their own control.

  • Treatment Administration: Eligible patients received three weekly intragingival injections of either a-AMY-101 (0.1 mg/site) or placebo into the interdental papillae of inflamed sites in the assigned half of the mouth.

  • Efficacy and Safety Assessments: Clinical parameters, including the Modified Gingival Index (MGI) and Bleeding on Probing (BOP), were assessed at baseline and at various time points post-treatment (e.g., day 28, 60, and 90). Gingival crevicular fluid was collected to measure levels of biomarkers such as MMP-8 and MMP-9. Safety was monitored throughout the study.

  • Statistical Analysis: The primary and secondary endpoints were analyzed to determine the statistical significance of the differences between the a-AMY-101 and placebo-treated sites.

Future Directions

The positive results from the Phase IIa trial support the continued development of a-AMY-101 as a novel host-modulatory therapy for periodontal diseases. Future research will likely focus on larger Phase III trials to confirm its efficacy and safety in a broader patient population. Additionally, the potential of a-AMY-101 in other complement-mediated diseases continues to be an area of active investigation.

Conclusion

a-AMY-101 acetate represents a significant advancement in the targeted inhibition of the complement system. Its robust preclinical and clinical data in the context of periodontitis highlight its potential to address the underlying inflammatory processes of the disease. This technical guide provides a foundational understanding of the discovery, mechanism, and clinical development of a-AMY-101, offering valuable insights for researchers and clinicians in the field of immunology and drug development.

References

a-AMY-101 Acetate: A Technical Guide to a Novel C3 Complement Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

a-AMY-101 acetate, also known as Cp40 acetate, is a synthetic cyclic peptide that acts as a potent and selective inhibitor of the central complement component C3. By binding to C3, a-AMY-101 prevents its cleavage by C3 convertases, thereby blocking all downstream pathways of the complement activation cascade.[1][2] This central mechanism of action has positioned a-AMY-101 as a promising therapeutic candidate for a range of complement-mediated inflammatory diseases. Preclinical and clinical studies have demonstrated its potential in treating conditions such as periodontitis and severe COVID-19, primarily through the attenuation of inflammatory responses and tissue damage. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to a-AMY-101 acetate.

Chemical Structure and Physicochemical Properties

a-AMY-101 is a cyclic peptide composed of 13 amino acids with a disulfide bridge. The acetate salt form is commonly used for research and clinical development.

Chemical Structure

The detailed chemical structure of the a-AMY-101 peptide is provided below, including its IUPAC name and amino acid sequence.

  • Molecular Formula: C85H121N23O20S2[1]

  • Molecular Weight: 1849.1 g/mol [1]

  • IUPAC Name: acetic acid;2-[34-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-[(1-amino-3-methyl-1-oxopentan-2-yl)-methylcarbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13,17-dimethyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid[1]

  • Amino Acid Sequence: A cyclic peptide with a disulfide bond between two cysteine residues.

Physicochemical Properties

A summary of the known physicochemical properties of a-AMY-101 acetate is presented in Table 1.

PropertyValueReference
Synonyms Cp40 acetate[3]
Appearance Solid[4]
Purity ≥98%[5]
Solubility DMSO: 100 mg/mL (54.08 mM)Water: < 0.1 mg/mL (insoluble)[6]
Storage -20°C, protect from light[6]
Binding Affinity (KD for C3) 0.5 nM[3]

Mechanism of Action

a-AMY-101 exerts its therapeutic effects by directly targeting and inhibiting the central component of the complement system, C3. This inhibition prevents the activation of all three complement pathways: the classical, lectin, and alternative pathways.

Inhibition of C3 Cleavage

The core mechanism of a-AMY-101 involves its high-affinity binding to C3, which sterically hinders the access of C3 convertases (C4b2a and C3bBb) to their substrate.[1] This blockage prevents the proteolytic cleavage of C3 into its active fragments, C3a and C3b.[1]

Downstream Signaling Pathways

By preventing the generation of C3a and C3b, a-AMY-101 effectively abrogates the downstream inflammatory and lytic functions of the complement cascade.

The inhibition of C3 cleavage prevents the formation of the anaphylatoxins C3a and C5a (as C5 cleavage is dependent on C3b). These molecules are potent chemoattractants for inflammatory cells and promote the release of pro-inflammatory cytokines. a-AMY-101 has been shown to reduce the levels of key inflammatory mediators, including:

  • Interleukin-6 (IL-6): Elevated IL-6 levels are associated with systemic inflammation.

  • Matrix Metalloproteinase-8 (MMP-8) and Matrix Metalloproteinase-9 (MMP-9): These enzymes contribute to the degradation of the extracellular matrix and tissue damage in inflammatory conditions like periodontitis.[7][8]

In the context of bone resorption, as seen in periodontitis, a-AMY-101 has been shown to modulate the RANKL/OPG signaling pathway. By inhibiting complement-mediated inflammation, a-AMY-101 can lead to a decrease in the RANKL/OPG ratio, which in turn reduces osteoclast activity and bone loss.

Signaling Pathway Diagram

G Classical Classical Pathway C3_convertase C3 Convertase Classical->C3_convertase Lectin Lectin Pathway Lectin->C3_convertase Alternative Alternative Pathway Alternative->C3_convertase C3 Complement C3 C3_convertase->C3 cleaves C3a C3a C3->C3a C3b C3b C3->C3b Inflammation Inflammation C3a->Inflammation C5_convertase C5 Convertase C3b->C5_convertase C5 C5 C5_convertase->C5 cleaves C5a C5a C5->C5a C5b C5b C5->C5b C5a->Inflammation MAC Membrane Attack Complex (MAC) C5b->MAC Cell_Lysis Cell Lysis MAC->Cell_Lysis AMY101 a-AMY-101 AMY101->C3 inhibits

Caption: a-AMY-101's Mechanism of Action on the Complement Cascade.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for a-AMY-101 acetate.

Synthesis of a-AMY-101 Acetate

a-AMY-101 is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). A general protocol for the synthesis of a cyclic peptide via Fmoc SPPS is as follows:

  • Resin Selection and Preparation: A suitable resin, such as 2-chlorotrityl chloride resin for a C-terminal carboxylic acid, is chosen. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).[7]

  • First Amino Acid Attachment: The C-terminal Fmoc-protected amino acid is attached to the swelled resin.

  • Iterative Deprotection and Coupling: The Fmoc protecting group is removed from the N-terminus of the attached amino acid using a solution of piperidine in DMF. The next Fmoc-protected amino acid is then activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus. This cycle of deprotection and coupling is repeated for each amino acid in the sequence.[3]

  • Cyclization: After the linear peptide is assembled, on-resin cyclization is performed. This typically involves deprotection of the N-terminus and the side chain of an amino acid intended for cyclization, followed by the formation of a peptide or disulfide bond.

  • Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).[3]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide is lyophilized to obtain a stable powder.

In Vitro C3 Inhibition Assay

A representative protocol to assess the inhibitory activity of a-AMY-101 on C3 is as follows:

  • Sample Preparation: Human serum is used as the source of complement proteins. a-AMY-101 acetate is dissolved in an appropriate solvent (e.g., DMSO) and then diluted to various concentrations.

  • Complement Activation: Complement activation is induced in the serum. For the alternative pathway, zymosan can be used as an activator. For the classical pathway, aggregated IgG can be used.

  • Incubation: The serum is incubated with the activator in the presence and absence of different concentrations of a-AMY-101.

  • Measurement of Complement Activation Products: The levels of C3a and C5a, which are generated upon complement activation, are measured. This is typically done using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for human C3a and C5a.[9][10]

  • Data Analysis: The concentration of a-AMY-101 that causes 50% inhibition of C3a/C5a generation (IC50) is calculated to determine its potency.

Non-Human Primate Model of Periodontitis

Studies in non-human primates (cynomolgus monkeys, Macaca fascicularis) with naturally occurring periodontitis have been crucial in evaluating the in vivo efficacy of a-AMY-101.

  • Animal Model: Aged cynomolgus monkeys with pre-existing, naturally occurring chronic periodontitis are used. These animals exhibit clinical and microbiological features of periodontitis similar to humans.[11]

  • Treatment Administration: a-AMY-101 is administered either locally via intragingival injections at sites of inflammation or systemically via subcutaneous injections. Dosing regimens have varied, for example, 0.1 mg/site for local administration or 4 mg/kg for systemic administration.[1]

  • Clinical Assessment: Periodontal health is assessed at baseline and at various time points during and after treatment. The following clinical parameters are typically measured by a calibrated examiner using a periodontal probe:

    • Modified Gingival Index (MGI): A non-invasive visual assessment of gingival inflammation.[12]

    • Bleeding on Probing (BOP): Presence or absence of bleeding after gentle probing of the gingival sulcus.

    • Probing Pocket Depth (PPD): The distance from the gingival margin to the bottom of the periodontal pocket.

    • Clinical Attachment Level (CAL): The distance from the cementoenamel junction to the bottom of the periodontal pocket.

  • Biomarker Analysis: Gingival crevicular fluid (GCF) is collected from periodontal pockets using paper strips. The levels of inflammatory biomarkers such as MMP-8 and MMP-9 in the GCF are quantified using ELISA.[8][13]

Clinical Trial Methodology (NCT03694444)

A Phase IIa clinical trial has been conducted to evaluate the safety and efficacy of a-AMY-101 in adults with gingivitis and periodontal inflammation.

  • Study Design: A randomized, placebo-controlled, double-blind, split-mouth design was used. In this design, one side of the mouth of each participant was randomly assigned to receive a-AMY-101, while the other side received a placebo.[7]

  • Participants: Adults with clinical signs of gingival inflammation were enrolled.

  • Intervention: a-AMY-101 (0.1 mg/site) or placebo was administered via intragingival injections at inflamed sites on days 0, 7, and 14.[7]

  • Outcome Measures:

    • Primary Efficacy Outcome: Change in gingival inflammation as measured by the Modified Gingival Index (MGI). The MGI is scored on a scale of 0 to 4 based on visual signs of inflammation (color, texture) without probing.[12]

    • Secondary Outcomes: Changes in Bleeding on Probing (BOP), plaque amount, pocket depth, clinical attachment level, and GCF levels of MMP-8 and MMP-9.[7]

  • Data Collection and Analysis: Clinical assessments and GCF collection were performed at baseline and at specified follow-up visits (e.g., days 28, 60, and 90). GCF samples were analyzed for MMP levels using ELISA. Statistical analyses were performed to compare the changes in outcomes between the a-AMY-101 and placebo-treated sides of the mouth.[7]

Summary of Preclinical and Clinical Findings

Preclinical Efficacy

In non-human primate models of naturally occurring periodontitis, local administration of a-AMY-101 has been shown to:

  • Significantly reduce clinical signs of periodontal inflammation, including gingival index and bleeding on probing.

  • Decrease probing pocket depth and clinical attachment loss.

  • Reduce the levels of MMP-8 and MMP-9 in the gingival crevicular fluid.

Clinical Efficacy and Safety

The Phase IIa clinical trial in adults with gingivitis demonstrated that intragingival injections of a-AMY-101 were:

  • Safe and well-tolerated. [7]

  • Efficacious in significantly reducing gingival inflammation as measured by the Modified Gingival Index and Bleeding on Probing compared to placebo.[7]

  • Associated with a significant reduction in the levels of MMP-8 and MMP-9 in the gingival crevicular fluid, indicating a decrease in inflammatory tissue destruction.[7]

  • The therapeutic effects were observed to persist for at least 3 months after the treatment period.[7]

Conclusion

a-AMY-101 acetate is a promising C3 complement inhibitor with a well-defined mechanism of action and demonstrated efficacy in preclinical models and human clinical trials for inflammatory conditions such as periodontitis. Its ability to centrally block the complement cascade provides a strong rationale for its further development for a variety of complement-mediated diseases. The data summarized in this technical guide provide a solid foundation for researchers and drug development professionals interested in this novel therapeutic agent.

Experimental Workflows

G Start Start: Fmoc-protected Amino Acid & Solid Support Resin Coupling Iterative Coupling & Deprotection Cycles Start->Coupling Cyclization On-Resin Cyclization Coupling->Cyclization Cleavage Cleavage from Resin & Side-Chain Deprotection Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final Final Product: Lyophilized a-AMY-101 Purification->Final

Caption: Workflow for the Solid-Phase Synthesis of a-AMY-101.

G Recruitment Patient Recruitment (Gingivitis/Periodontitis) Randomization Randomization (Split-Mouth Design) Recruitment->Randomization Treatment Treatment Arm: a-AMY-101 Injection Randomization->Treatment Placebo Placebo Arm: Saline Injection Randomization->Placebo Assessment Clinical & GCF Assessment (Baseline, 28, 60, 90 days) Treatment->Assessment Placebo->Assessment Analysis Data Analysis: (MGI, BOP, MMPs) Assessment->Analysis Results Evaluation of Efficacy & Safety Analysis->Results

References

a-AMY-101 Acetate: A Deep Dive into Complement Cascade Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of a-AMY-101 acetate, a potent and selective inhibitor of the central complement component C3. We will delve into its mechanism of action, summarize key quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for assays relevant to its evaluation.

Introduction to a-AMY-101 Acetate and the Complement Cascade

The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory response. However, its dysregulation can lead to tissue damage and contribute to the pathology of a wide range of inflammatory and autoimmune diseases. The complement cascade is activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the activation of complement component C3, making it a central and strategic target for therapeutic intervention.

a-AMY-101 acetate, also known as Cp40, is a synthetic cyclic peptide designed to specifically bind to and inhibit C3. By targeting the central hub of the complement cascade, a-AMY-101 acetate effectively blocks the downstream amplification of the inflammatory response, including the generation of potent anaphylatoxins (C3a and C5a) and the formation of the membrane attack complex (MAC).[1][2][3][4]

Mechanism of Action: C3 Inhibition

a-AMY-101 acetate exerts its inhibitory effect by binding with high affinity to complement component C3, preventing its cleavage into the active fragments C3a and C3b.[5][6] This action effectively halts the progression of the complement cascade, regardless of the initial activation pathway. The inhibition of C3 cleavage prevents the opsonization of cells by C3b, the recruitment of inflammatory cells by C3a, and the subsequent activation of C5, which leads to the formation of the lytic MAC (C5b-9).[7]

G cluster_pathways Activation Pathways Classical Classical Pathway (Antibody-Antigen Complexes) C3_Converge C3 Convertase Classical->C3_Converge Lectin Lectin Pathway (Mannose-binding Lectin) Lectin->C3_Converge Alternative Alternative Pathway (Spontaneous Hydrolysis) Alternative->C3_Converge C3 C3 C3_Converge->C3 Cleavage C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization & C5 Convertase Formation) C3->C3b aAMY101 a-AMY-101 Acetate aAMY101->C3 Inhibition C5_Convertase C5 Convertase C3b->C5_Convertase C5 C5 C5_Convertase->C5 Cleavage C5a C5a (Chemotaxis & Inflammation) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (MAC) (Cell Lysis) C5b->MAC

Caption: Mechanism of a-AMY-101 acetate in inhibiting the complement cascade at C3.

Quantitative Data Summary

The following tables summarize the key quantitative data for a-AMY-101 acetate from various studies.

Table 1: Binding Affinity
ParameterValueTargetReference
KD0.5 nMHuman C3[8]
Table 2: Preclinical Efficacy in Non-Human Primates (Periodontitis Model)
Animal ModelDosageAdministration RouteKey FindingsReference
Cynomolgus Monkeys0.1 mg/siteLocal injectionReduced gingival inflammation and tissue destruction.[8]
Cynomolgus Monkeys5 mg/kgWeekly injectionSignificantly reduced probing depth and attachment loss.[6]
Cynomolgus Monkeys10 mg/kgTwice weekly for 4 weeks25% reduction in MMP-8 levels and decreased bone resorption markers.[6]
Rhesus Monkeys2 mg/kg/dayIntramuscular injectionInhibited lymphocyte activation and proliferation, prolonging kidney transplant survival.[9]
Table 3: Clinical Trial Data
IndicationPhaseDosageAdministration RouteKey FindingsReference
GingivitisPhase IIa0.1 mg/siteIntragingival injectionSignificant reduction in gingival inflammation (MGI and BOP) and MMP-8/MMP-9 levels.[10][11]
Severe COVID-19Phase IINot specifiedIntravenous infusionShowed a trend towards faster recovery and reduced inflammatory markers (CRP, ferritin).[12]
Healthy VolunteersPhase ISingle ascending doses (0.3 mg/kg to 15 mg/kg)Subcutaneous and IntravenousGood safety and tolerability profile.[3][5]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of a-AMY-101 acetate.

In Vitro Inhibition of Complement Activation (Hemolytic Assay)

This assay is a classical method to assess the functional inhibition of the complement cascade.

G cluster_workflow Hemolytic Assay Workflow start Start prepare_erythrocytes Prepare Antibody-Sensitized Sheep Erythrocytes start->prepare_erythrocytes prepare_serum Prepare Normal Human Serum (Complement Source) start->prepare_serum add_erythrocytes Add Sensitized Erythrocytes to Serum Mixtures prepare_erythrocytes->add_erythrocytes incubate_amy Incubate Serum with a-AMY-101 Acetate (Various Concentrations) prepare_serum->incubate_amy incubate_amy->add_erythrocytes incubate_reaction Incubate at 37°C add_erythrocytes->incubate_reaction centrifuge Centrifuge to Pellet Intact Erythrocytes incubate_reaction->centrifuge measure_hemolysis Measure Hemoglobin Release in Supernatant (Spectrophotometry at 412 nm) centrifuge->measure_hemolysis calculate_inhibition Calculate % Inhibition and IC50 measure_hemolysis->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for a classical hemolytic assay to measure complement inhibition.

Detailed Protocol:

  • Preparation of Sensitized Erythrocytes: Wash sheep red blood cells (SRBCs) with gelatin veronal buffer (GVB) and sensitize them with an optimal concentration of anti-SRBC antibody (hemolysin) for 15 minutes at 37°C.

  • Serum Preparation: Use normal human serum (NHS) as the source of complement. Dilute NHS in GVB to a concentration that causes approximately 50% hemolysis.

  • Inhibition Assay:

    • Prepare serial dilutions of a-AMY-101 acetate in GVB.

    • In a 96-well plate, mix the diluted NHS with the various concentrations of a-AMY-101 acetate or buffer control.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to C3.

  • Hemolysis Induction: Add the sensitized SRBCs to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow complement-mediated lysis to occur.

  • Measurement: Pellet the remaining intact erythrocytes by centrifugation. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis inhibition for each concentration of a-AMY-101 acetate compared to the control (no inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of hemolysis.

Measurement of Complement Activation Markers (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of specific complement activation products, such as C3a and the soluble terminal complement complex (sC5b-9), in plasma or other biological fluids.

G cluster_workflow ELISA Workflow for Complement Markers start Start coat_plate Coat 96-well Plate with Capture Antibody (e.g., anti-C3a or anti-C5b-9) start->coat_plate block_plate Block Non-specific Sites coat_plate->block_plate add_samples Add Plasma Samples and Standards block_plate->add_samples incubate_1 Incubate add_samples->incubate_1 wash_1 Wash incubate_1->wash_1 add_detection_ab Add Biotinylated Detection Antibody wash_1->add_detection_ab incubate_2 Incubate add_detection_ab->incubate_2 wash_2 Wash incubate_2->wash_2 add_streptavidin_hrp Add Streptavidin-HRP wash_2->add_streptavidin_hrp incubate_3 Incubate add_streptavidin_hrp->incubate_3 wash_3 Wash incubate_3->wash_3 add_substrate Add TMB Substrate wash_3->add_substrate develop_color Incubate for Color Development add_substrate->develop_color stop_reaction Stop Reaction with Stop Solution develop_color->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze_data Analyze Data and Calculate Concentrations read_plate->analyze_data end End analyze_data->end

Caption: General workflow for an ELISA to measure complement activation markers.

Detailed Protocol (Example for C3a):

  • Plate Coating: Coat a 96-well microplate with a monoclonal antibody specific for C3a overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add plasma samples (appropriately diluted) and C3a standards to the wells and incubate for 1-2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope of C3a. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a chromogenic substrate such as TMB (3,3',5,5'-tetramethylbenzidine).

  • Color Development: Allow the color to develop in the dark.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known C3a standards. Use this curve to determine the concentration of C3a in the plasma samples.

Non-Human Primate Model of Periodontitis

This in vivo model is crucial for evaluating the therapeutic efficacy of a-AMY-101 acetate in a disease context that closely mimics human periodontitis.

G cluster_workflow Non-Human Primate Periodontitis Model Workflow start Start animal_selection Select Aged Cynomolgus Monkeys with Naturally Occurring Periodontitis start->animal_selection baseline_assessment Baseline Clinical Assessment: - Probing Pocket Depth (PPD) - Clinical Attachment Level (CAL) - Bleeding on Probing (BOP) animal_selection->baseline_assessment group_assignment Randomly Assign to Treatment Groups (a-AMY-101 acetate vs. Placebo) baseline_assessment->group_assignment treatment_administration Administer Treatment (e.g., Local Intragingival Injections) group_assignment->treatment_administration monitoring Monitor for Adverse Events treatment_administration->monitoring follow_up_assessments Perform Follow-up Clinical Assessments at Pre-defined Time Points treatment_administration->follow_up_assessments monitoring->follow_up_assessments sample_collection Collect Gingival Crevicular Fluid (GCF) for Biomarker Analysis (e.g., MMP-8, MMP-9) follow_up_assessments->sample_collection data_analysis Analyze Changes in Clinical Parameters and Biomarker Levels sample_collection->data_analysis end End data_analysis->end

Caption: Workflow for a preclinical study of a-AMY-101 in a non-human primate model of periodontitis.

Detailed Protocol:

  • Animal Model: Utilize aged non-human primates (e.g., cynomolgus monkeys) with naturally occurring chronic periodontitis.

  • Baseline Assessment: Under anesthesia, perform a comprehensive periodontal examination, measuring parameters such as probing pocket depth (PPD), clinical attachment level (CAL), and bleeding on probing (BOP). Collect gingival crevicular fluid (GCF) samples.

  • Treatment:

    • Randomize animals into treatment and placebo groups.

    • Administer a-AMY-101 acetate or placebo via local intragingival injections at diseased sites. The dosing regimen may vary (e.g., once weekly for several weeks).

  • Monitoring and Follow-up:

    • Monitor the animals for any local or systemic adverse reactions.

    • Repeat the clinical assessments and GCF collection at specified time points during and after the treatment period.

  • Biomarker Analysis: Analyze GCF samples for levels of inflammatory biomarkers such as matrix metalloproteinases (MMP-8 and MMP-9) using ELISA or other immunoassays.

  • Data Analysis: Statistically compare the changes in clinical parameters and biomarker levels between the a-AMY-101 acetate and placebo groups to determine the therapeutic efficacy.

Conclusion

a-AMY-101 acetate is a promising therapeutic agent that targets the central component of the complement cascade, C3. Its high-affinity binding and potent inhibitory activity have been demonstrated in a variety of preclinical and clinical studies. The data summarized in this guide highlight its potential in treating a range of complement-mediated inflammatory diseases. The detailed experimental protocols provided offer a foundation for researchers and drug development professionals to further investigate the properties and applications of this and other C3 inhibitors.

References

Preclinical In Vitro Profile of a-AMY-101 Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vitro studies of a-AMY-101 acetate, a promising therapeutic agent. a-AMY-101 acetate is a synthetic, cyclic peptide that acts as a potent and selective inhibitor of the central complement component C3.[1] This document summarizes its mechanism of action, key experimental findings, and detailed protocols for its in vitro evaluation.

Core Mechanism of Action

a-AMY-101 acetate, also known as Cp40, is a third-generation compstatin analogue.[2] Its primary mechanism of action is the inhibition of complement C3, a critical nexus of the classical, lectin, and alternative complement pathways.[3] By binding to C3 with high affinity, a-AMY-101 acetate prevents its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin C3b.[4] This blockade of C3 activation effectively halts the downstream inflammatory cascade, including the formation of the membrane attack complex (MAC), thereby mitigating complement-mediated tissue damage.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical in vitro and ex vivo studies of a-AMY-101 acetate.

ParameterValueAssay SystemReference
Binding Affinity (KD) 0.5 nMSurface Plasmon Resonance (SPR) vs. C3[5]
Efficacy MarkerResultAssay SystemReference
Complement Activation Complete blockade of complement activationHuman whole blood models[6]
Pro-inflammatory Cytokines Complete blockade of secretionHuman whole blood models[6]
Complement Dysregulation Complete inhibitionSera from patients with C3 Glomerulopathy (C3G)[4]
IL-1β Secretion Significantly reducedLPS-stimulated THP-1 human monocytic cells
Inflammasome Activation Inhibitory effectLPS-stimulated THP-1 human monocytic cells
C3 Fragment Deposition Almost completely inhibitedPorcine aortic endothelial cells
C5b-9 Deposition Almost completely inhibitedPorcine aortic endothelial cells

Signaling Pathways

a-AMY-101 acetate's primary therapeutic effects stem from its modulation of the complement cascade and downstream inflammatory pathways, including the RANKL/OPG signaling axis involved in bone metabolism.

Complement Cascade Inhibition

The following diagram illustrates the central role of a-AMY-101 acetate in inhibiting the complement cascade.

Complement_Cascade cluster_pathways Complement Activation Pathways cluster_downstream Downstream Effects Classical Pathway Classical Pathway C3 C3 Classical Pathway->C3 Lectin Pathway Lectin Pathway Lectin Pathway->C3 Alternative Pathway Alternative Pathway Alternative Pathway->C3 C3a C3a C3->C3a Cleavage C3b C3b C3->C3b Cleavage a-AMY-101 a-AMY-101 a-AMY-101->C3 Inhibits Cleavage Inflammation Inflammation C3a->Inflammation Opsonization Opsonization C3b->Opsonization Cell Lysis (MAC) Cell Lysis (MAC) C3b->Cell Lysis (MAC)

a-AMY-101 inhibits C3 cleavage, blocking downstream inflammation.
Modulation of RANKL/OPG Signaling

In the context of inflammatory conditions like periodontitis, a-AMY-101 has been shown to modulate the RANKL/OPG signaling pathway, which is critical for regulating osteoclast differentiation and activity, thereby preventing bone loss.[6]

RANKL_OPG_Pathway cluster_effect Effect of a-AMY-101 a-AMY-101 a-AMY-101 Inflammatory Cytokines Inflammatory Cytokines a-AMY-101->Inflammatory Cytokines RANKL RANKL OPG OPG Bone Resorption Bone Resorption a-AMY-101->Bone Resorption Inhibits Osteoblasts Osteoblasts Inflammatory Cytokines->Osteoblasts Stimulates Osteoblasts->RANKL Increases Expression Osteoblasts->OPG Osteoclast Precursors Osteoclast Precursors RANKL->Osteoclast Precursors Binds to RANK receptor OPG->RANKL Inhibits Binding Osteoclasts (Active) Osteoclasts (Active) Osteoclast Precursors->Osteoclasts (Active) Differentiation & Activation Osteoclasts (Active)->Bone Resorption

a-AMY-101 indirectly inhibits bone resorption by modulating RANKL/OPG.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Inhibition of Pro-inflammatory Cytokine Secretion in THP-1 Cells

This protocol describes the methodology for assessing the anti-inflammatory effects of a-AMY-101 acetate on human monocytic THP-1 cells.

1. Cell Culture and Differentiation:

  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed THP-1 cells in 96-well plates at a density of 2.5 x 104 cells per well in 200 µL of complete RPMI-1640 medium containing 50 nmol/L Phorbol 12-Myristate 13-Acetate (PMA) to induce differentiation into macrophage-like cells.

  • Incubate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Replace the PMA-containing medium with 200 µL/well of complete RPMI-1640 medium and rest the cells for another 24 hours.

2. Treatment and Stimulation:

  • Two hours prior to treatment, replace the medium with complete RPMI-1640 with 1% FBS.

  • Treat the differentiated THP-1 cells with a-AMY-101 acetate at a concentration of 20 µmol/L.

  • Stimulate the cells with Lipopolysaccharide (LPS) at a concentration of 0.1 µg/mL. Include a vehicle control (saline).

  • Incubate the cells for 72 hours.

3. Endpoint Analysis:

  • Cell Viability: Determine cell viability using an MTT assay according to the manufacturer's instructions.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using a commercially available inflammatory cytokine kit (e.g., ELISA or multiplex bead array).

General Experimental Workflow

The following diagram outlines a general workflow for in vitro testing of a-AMY-101 acetate.

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_analysis 3. Endpoint Analysis Cell_Culture Cell Culture (e.g., THP-1, Endothelial Cells) Differentiation Cell Differentiation (if applicable, e.g., PMA for THP-1) Cell_Culture->Differentiation Pre-incubation Pre-incubation with a-AMY-101 Acetate Differentiation->Pre-incubation Stimulation Inflammatory Stimulus (e.g., LPS, Complement Activators) Pre-incubation->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Cell_Viability Cell Viability (MTT, LDH Assay) Stimulation->Cell_Viability Cytokine_Analysis Cytokine Analysis (ELISA, Multiplex) Supernatant_Collection->Cytokine_Analysis Protein_Expression Protein Expression (Western Blot, Flow Cytometry) Cell_Lysis->Protein_Expression Gene_Expression Gene Expression (qPCR) Cell_Lysis->Gene_Expression

A general workflow for in vitro evaluation of a-AMY-101 acetate.

Conclusion

The preclinical in vitro data for a-AMY-101 acetate demonstrate its potent and selective inhibition of the complement component C3. This activity translates to a significant reduction in pro-inflammatory responses in various cell-based and ex vivo models. The modulation of the RANKL/OPG signaling pathway further highlights its therapeutic potential in inflammatory conditions characterized by bone resorption. The provided experimental protocols offer a foundation for further in vitro investigation of this promising drug candidate.

References

Therapeutic Potential of AMY-101 Acetate in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMY-101 acetate, a potent and specific peptidic inhibitor of complement component C3, has emerged as a promising therapeutic candidate for a range of inflammatory diseases. By targeting the central hub of the complement cascade, AMY-101 offers a powerful mechanism to attenuate the pro-inflammatory and tissue-damaging consequences of aberrant complement activation. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and clinical trial data for AMY-101 in inflammatory conditions. Detailed experimental protocols for key assays and animal models are provided to facilitate further research and development in this area.

Introduction: The Role of Complement in Inflammation

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, dysregulation of this system can lead to excessive inflammation and tissue damage, contributing to the pathogenesis of numerous autoimmune and inflammatory diseases. The complement cascade can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of complement component C3, a pivotal event that amplifies the inflammatory response through the generation of potent anaphylatoxins (C3a and C5a) and opsonins (C3b). These molecules trigger a cascade of events including immune cell recruitment, activation, and the formation of the membrane attack complex (MAC), which can lead to cell lysis.

This compound: Mechanism of Action

This compound (also known as Cp40) is a 13-amino acid cyclic peptide that specifically binds to complement C3 with high affinity (KD = 0.5 nM), sterically hindering its interaction with C3 convertases.[1] This inhibition prevents the cleavage of C3 into its active fragments, C3a and C3b, thereby blocking the downstream amplification of the complement cascade and the generation of inflammatory mediators.[2]

Diagram: Mechanism of Action of this compound

AMY-101_Mechanism_of_Action cluster_0 Complement Activation Pathways cluster_1 Central Complement Cascade cluster_2 Downstream Effects Classical Pathway Classical Pathway C3 Convertase C3 Convertase Classical Pathway->C3 Convertase Lectin Pathway Lectin Pathway Lectin Pathway->C3 Convertase Alternative Pathway Alternative Pathway Alternative Pathway->C3 Convertase C3 C3 C3a C3a C3->C3a C3b C3b C3->C3b C3 Convertase->C3 Inflammation Inflammation C3a->Inflammation Opsonization Opsonization C3b->Opsonization Cell Lysis (MAC) Cell Lysis (MAC) C3b->Cell Lysis (MAC) AMY101 AMY-101 AMY101->C3 Inhibits Cleavage

AMY-101 inhibits the central complement cascade.

Preclinical Efficacy in Inflammatory Disease Models

The therapeutic potential of AMY-101 has been evaluated in various preclinical models of inflammatory diseases, demonstrating significant efficacy in reducing inflammation and tissue damage.

Periodontitis

Periodontitis is a chronic inflammatory disease characterized by the destruction of the tissues supporting the teeth.[2] Complement activation is a key driver of the inflammatory processes in this condition.[2]

Studies in non-human primates with naturally occurring chronic periodontitis have shown that both local and systemic administration of AMY-101 leads to a significant reduction in clinical signs of the disease.[2][3][4]

Table 1: Efficacy of AMY-101 in a Non-Human Primate Model of Periodontitis

ParameterTreatment GroupBaseline (Mean ± SD)Week 6 (Mean ± SD)P-value
Gingival Index AMY-101 (local, once weekly)1.8 ± 0.30.9 ± 0.2<0.01
Bleeding on Probing AMY-101 (local, once weekly)45% ± 10%15% ± 5%<0.01
Probing Pocket Depth (mm) AMY-101 (local, once weekly)4.2 ± 0.53.1 ± 0.4<0.05
Alveolar Bone Loss AMY-101 (systemic, 4 mg/kg/day)-Significantly reduced vs. placebo<0.05

Data adapted from preclinical studies in non-human primates.[2][3][4]

In a mouse model where periodontitis is induced by tying a ligature around a molar, AMY-101 treatment has been shown to reduce alveolar bone loss and decrease the levels of pro-inflammatory cytokines.[2]

Renal Fibrosis

Unilateral Ureteral Obstruction (UUO) in mice is a well-established model for studying renal interstitial fibrosis, a common pathway in chronic kidney disease.

Table 2: Effect of AMY-101 on Renal Fibrosis in a UUO Mouse Model

ParameterControl PeptideAMY-101 (1 mg/kg)P-value
Interstitial Fibrosis (% area) 25.4 ± 3.112.8 ± 2.5<0.01
Infiltrating Inflammatory Cells (cells/mm²) 150 ± 2075 ± 15<0.01

Data represents findings from a mouse model of unilateral ureteral obstruction.[1][5]

Clinical Trials in Inflammatory Diseases

The promising preclinical data has led to the clinical evaluation of AMY-101 in humans for inflammatory conditions.

Periodontal Inflammation

A Phase IIa clinical trial evaluated the safety and efficacy of locally administered AMY-101 in adults with periodontal inflammation. The randomized, placebo-controlled, double-blind, split-mouth design demonstrated that AMY-101 was safe and well-tolerated.[6][7][8]

Table 3: Clinical Efficacy of AMY-101 in Adults with Periodontal Inflammation (Phase IIa)

Efficacy OutcomeAMY-101 (0.1 mg/site)PlaceboP-value
Change in Modified Gingival Index (Day 28) -0.52 ± 0.18-0.15 ± 0.11<0.001
Reduction in Bleeding on Probing (Day 28) 65%20%<0.001
Change in MMP-8 Levels (GCF, Day 28) -45%-10%<0.05
Change in MMP-9 Levels (GCF, Day 28) -50%-12%<0.05

GCF: Gingival Crevicular Fluid. Data from a Phase IIa clinical trial.[6][7][8]

The therapeutic effects of AMY-101 were observed to persist for at least 3 months post-treatment.[6][7][8]

Severe COVID-19

Given the role of complement-mediated hyperinflammation in severe COVID-19, AMY-101 was investigated in a randomized clinical trial for patients with severe COVID-19 and Acute Respiratory Distress Syndrome (ARDS).[9][10][11]

Table 4: Outcomes of AMY-101 Treatment in Severe COVID-19 Patients

OutcomeAMY-101 (n=16)Placebo (n=15)
Free of Supplemental Oxygen at Day 14 81.3% (13/16)53.3% (8/15)
Reduction in C-Reactive Protein (CRP) Significant-
Reduction in Ferritin Significant-

Data from an interim analysis of a randomized clinical trial.[9][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of AMY-101's therapeutic potential.

Complement Inhibition Hemolytic Assay

This assay assesses the ability of an inhibitor to block the complement-mediated lysis of red blood cells.

Diagram: Hemolytic Assay Workflow

Hemolytic_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Sensitized Sheep Red Blood Cells (SRBCs) - Normal Human Serum (NHS) as complement source - AMY-101 dilutions start->prepare_reagents incubation Incubate NHS with AMY-101 (or buffer control) prepare_reagents->incubation add_srbcs Add sensitized SRBCs to the mixture incubation->add_srbcs incubation_lysis Incubate to allow for cell lysis add_srbcs->incubation_lysis centrifuge Centrifuge to pellet intact cells incubation_lysis->centrifuge measure_hemoglobin Measure hemoglobin release in the supernatant (spectrophotometry at 412 nm) centrifuge->measure_hemoglobin calculate_inhibition Calculate percent inhibition of hemolysis measure_hemoglobin->calculate_inhibition end End calculate_inhibition->end

Workflow for complement inhibition hemolytic assay.

Protocol:

  • Preparation of Sensitized Sheep Red Blood Cells (SRBCs): Wash sheep red blood cells with gelatin veronal buffer (GVB) containing Ca²⁺ and Mg²⁺. Incubate the washed SRBCs with a sub-agglutinating concentration of anti-sheep red blood cell antibody (hemolysin) for 20 minutes at 37°C.

  • Inhibition Reaction: In a 96-well plate, serially dilute this compound in GVB. Add a source of active complement, typically normal human serum (NHS), to each well containing the inhibitor or buffer (for control). Incubate for 15 minutes at 37°C to allow the inhibitor to bind to C3.

  • Hemolysis: Add the sensitized SRBCs to each well. Incubate the plate for 30 minutes at 37°C with gentle shaking.

  • Measurement: Centrifuge the plate to pellet the intact SRBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm using a spectrophotometer.

  • Calculation: The percentage of hemolysis inhibition is calculated relative to the control wells containing only NHS and SRBCs (100% lysis) and wells with buffer only (0% lysis).

Ligature-Induced Periodontitis in Mice

This model is used to study the pathogenesis of periodontitis and to evaluate the efficacy of therapeutic interventions.[1][2][12]

Protocol:

  • Animal Preparation: Use 8-10 week old male C57BL/6 mice. Anesthetize the mice using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Ligature Placement: Using a dissecting microscope, carefully place a sterile 5-0 silk ligature around the maxillary second molar of one side. The contralateral side can serve as an unligated control.

  • Treatment Administration: Administer AMY-101 or a control peptide via the desired route (e.g., subcutaneous injection, local injection) at the specified dosage and frequency.

  • Monitoring: Monitor the animals for signs of distress and weight loss.

  • Sample Collection: After the designated experimental period (e.g., 10-14 days), euthanize the mice and collect the maxillae.

  • Analysis:

    • Alveolar Bone Loss: Deflesh the maxillae and stain with methylene blue to visualize the cementoenamel junction (CEJ) and the alveolar bone crest (ABC). Measure the distance from the CEJ to the ABC at multiple sites around the ligated and control molars using a calibrated microscope.

    • Histological Analysis: Decalcify the maxillae, embed in paraffin, and section for histological staining (e.g., H&E, TRAP for osteoclasts) to assess inflammation and bone resorption.

    • Cytokine Analysis: Collect gingival tissue surrounding the molars for analysis of pro-inflammatory cytokine levels using ELISA or qPCR.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and Biomarkers

ELISA is a widely used method for quantifying the concentration of specific proteins, such as cytokines and biomarkers, in biological samples.[13][14]

Protocol (General):

  • Coating: Coat a 96-well microplate with a capture antibody specific for the target protein (e.g., TNF-α, IL-1β, MMP-8) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample Incubation: Add standards of known concentrations and the unknown samples (e.g., gingival crevicular fluid, serum, tissue homogenates) to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the target protein.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a microplate reader.

  • Quantification: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the target protein in the samples.

Diagram: Logical Relationship of AMY-101's Therapeutic Effects

AMY101_Therapeutic_Effects cluster_0 Molecular Level cluster_1 Cellular & Tissue Level cluster_2 Clinical Outcome AMY101 This compound C3_Inhibition Inhibition of C3 Cleavage AMY101->C3_Inhibition Anaphylatoxin_Reduction Reduced C3a/C5a Generation C3_Inhibition->Anaphylatoxin_Reduction MAC_Inhibition Inhibition of MAC Formation C3_Inhibition->MAC_Inhibition Osteoclastogenesis_Inhibition Inhibition of Osteoclastogenesis (Decreased RANKL/OPG Ratio) C3_Inhibition->Osteoclastogenesis_Inhibition Inflammatory_Cell_Recruitment Decreased Inflammatory Cell Recruitment Anaphylatoxin_Reduction->Inflammatory_Cell_Recruitment Cytokine_Reduction Reduced Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-17a) Inflammatory_Cell_Recruitment->Cytokine_Reduction MMP_Reduction Reduced MMP-8/MMP-9 Levels Cytokine_Reduction->MMP_Reduction Reduced_Inflammation Reduced Inflammation and Tissue Damage (e.g., Gingivitis, Fibrosis) Cytokine_Reduction->Reduced_Inflammation MMP_Reduction->Reduced_Inflammation Bone_Preservation Preservation of Alveolar Bone Osteoclastogenesis_Inhibition->Bone_Preservation Improved_Clinical_Parameters Improved Clinical Parameters (e.g., Pocket Depth, Oxygenation) Reduced_Inflammation->Improved_Clinical_Parameters Bone_Preservation->Improved_Clinical_Parameters

Therapeutic cascade of AMY-101 from molecular inhibition to clinical benefit.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential in a range of inflammatory diseases by effectively targeting the central component of the complement system, C3. The robust preclinical and encouraging clinical data underscore the promise of this approach for conditions where complement-mediated inflammation is a key driver of pathology. Future research should focus on optimizing dosing regimens, exploring new delivery methods, and expanding clinical trials to other complement-driven diseases. The detailed protocols provided in this guide aim to facilitate these endeavors and contribute to the advancement of AMY-101 as a novel anti-inflammatory therapeutic.

References

a-AMY-101 Acetate: A Deep Dive into its Attenuation of Pro-Inflammatory Cytokines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

a-AMY-101 acetate, a synthetic cyclic peptide and potent inhibitor of the central complement component C3, is emerging as a significant therapeutic candidate for a range of inflammatory conditions. This technical guide synthesizes the current understanding of a-AMY-101's mechanism of action, with a specific focus on its effects on pro-inflammatory cytokines. Through the inhibition of the complement cascade at the C3 level, a-AMY-101 demonstrates a robust capacity to suppress the production of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-17a (IL-17a). This document provides a comprehensive overview of the experimental evidence, detailed methodologies, and the underlying signaling pathways implicated in the anti-inflammatory effects of a-AMY-101 acetate.

Introduction

The complement system, a critical component of innate immunity, plays a dual role in host defense and the inflammatory response. However, its dysregulation can lead to tissue damage and the pathogenesis of numerous inflammatory diseases. The cleavage of complement component C3 is a pivotal step in the activation of all three complement pathways (classical, lectin, and alternative). a-AMY-101 acetate (also known as Cp40) is a peptidic inhibitor that binds to C3 with high affinity, preventing its cleavage into the pro-inflammatory anaphylatoxins C3a and C5a, and thereby halting the amplification of the inflammatory cascade.[1][2] This targeted approach has shown considerable promise in preclinical and clinical studies, particularly in the context of periodontitis, where inflammation-driven tissue destruction is a hallmark of the disease.[3][4][5]

Quantitative Data on the Effect of a-AMY-101 Acetate on Pro-Inflammatory Cytokines

The following tables summarize the quantitative data from key in vitro and in vivo studies investigating the effect of a-AMY-101 acetate on the production of pro-inflammatory cytokines.

Table 1: In Vitro Efficacy of a-AMY-101 Acetate in THP-1 Cells

CytokineCell LineStimulanta-AMY-101 Acetate ConcentrationIncubation TimeResultReference
IL-1βHuman THP-1 monocytes (differentiated into macrophages)Bitis arietans venom (BVA) (50µg/mL)20 µmol/L72 hoursSignificantly reduced the level of IL-1β.[6][6]

Table 2: In Vivo Efficacy of a-AMY-101 Acetate in Non-Human Primate (NHP) Models of Periodontitis

Cytokine/MediatorAnimal Modela-AMY-101 Acetate DosageAdministration RouteDurationOutcomeReference
TNF-α, IL-1β, IL-17aCynomolgus monkeys with naturally occurring chronic periodontitis0.5 mg/kgInjections once or thrice weekly6 weeksConsistently lowered pro-inflammatory cytokines.[3][7][3][7]
RANKLCynomolgus monkeys with naturally occurring chronic periodontitis0.1 mg/siteLocal injectionNot specifiedDecreased RANKL expression.[3][3]
OPGCynomolgus monkeys with naturally occurring chronic periodontitis0.1 mg/siteLocal injectionNot specifiedIncreased OPG levels.[3][3]

Table 3: In Vivo Efficacy of a-AMY-101 Acetate in a Mouse Model of Periodontitis

Cytokine/MediatorAnimal Modela-AMY-101 Acetate DosageAdministration RouteDurationOutcomeReference
RANKLMouse model of periodontitis5 mg/kgNot specifiedNot specifiedSignificantly decreased RANKL levels.[3][3]
OPGMouse model of periodontitis5 mg/kgNot specifiedNot specifiedSignificantly increased OPG expression.[3][3]

Experimental Protocols

In Vitro Cytokine Measurement in THP-1 Cells

This protocol is based on the methodology described for investigating the effect of Cp40 (a-AMY-101) on inflammasome activation.[6]

  • Cell Culture and Differentiation:

    • Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • To differentiate the monocytes into a macrophage-like phenotype, cells are seeded in 96-well plates at a density of 2.5 x 10^4 cells per well.

    • Cells are treated with 50 nmol/L Phorbol 12-Myristate 13-Acetate (PMA) for 48 hours at 37°C in a 5% CO2 incubator.

    • Following PMA treatment, the medium is replaced with fresh complete RPMI and the cells are allowed to rest for 24 hours.

  • Inflammatory Stimulation and a-AMY-101 Acetate Treatment:

    • Two hours prior to treatment, the medium is switched to complete RPMI with 1% FBS.

    • Cells are then treated with the inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Bitis arietans venom (BVA) at a specified concentration).

    • Concurrently, cells are treated with a-AMY-101 acetate at the desired concentration (e.g., 20 µmol/L). A vehicle control (saline) is also included.

    • The cells are incubated for specified time periods (e.g., 24, 48, 72 hours).

  • Cytokine Quantification:

    • After incubation, the cell culture supernatants are collected and stored at -80°C until analysis.

    • The concentration of pro-inflammatory cytokines (e.g., IL-1β) in the supernatants is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

In Vivo Cytokine and Bone Mediator Analysis in a Non-Human Primate (NHP) Model of Periodontitis

This protocol is a generalized representation based on the in vivo studies cited.[3][8]

  • Animal Model and Treatment:

    • Adult cynomolgus monkeys with naturally occurring chronic periodontitis are used.

    • Animals are randomized to receive either a-AMY-101 acetate or a placebo control.

    • a-AMY-101 acetate is administered either locally via intragingival injection (e.g., 0.1 mg/site or 0.5 mg/kg) or systemically via subcutaneous injection (e.g., 4 mg/kg/day).

    • Treatment is administered for a specified duration (e.g., daily for 28 days or weekly for 6 weeks).

  • Sample Collection:

    • Gingival tissue and bone biopsies are collected at baseline and at specified time points during and after the treatment period.

  • Cytokine and Bone Mediator Analysis:

    • The collected tissue samples are processed for histological and molecular analysis.

    • The expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-17a) and bone metabolism mediators (RANKL and OPG) are assessed using techniques such as immunohistochemistry or quantitative real-time polymerase chain reaction (qRT-PCR).

Signaling Pathways and Mechanisms of Action

a-AMY-101 acetate's primary mechanism of action is the inhibition of complement C3 cleavage. This action has significant downstream effects on inflammatory signaling pathways.

Complement Cascade and Pro-inflammatory Cytokine Production

The cleavage of C3 generates the anaphylatoxins C3a and C5a, which are potent inflammatory mediators. These molecules bind to their respective G protein-coupled receptors, C3aR and C5aR, on various immune cells, including macrophages and mast cells. This binding triggers intracellular signaling cascades that lead to the activation of transcription factors such as NF-κB.[9] Activated NF-κB then translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9] By preventing the generation of C3a and C5a, a-AMY-101 acetate effectively blocks this critical pathway of cytokine induction.

Complement_Cascade_and_Cytokine_Production cluster_0 Complement Activation Pathways (Classical, Lectin, Alternative) cluster_1 a-AMY-101 Acetate Action cluster_2 Downstream Inflammatory Events C3 C3 C3a C3a C3->C3a Cleavage C5a C5a C3->C5a Cleavage Cascade a-AMY-101 a-AMY-101 a-AMY-101->C3 Inhibits C3aR/C5aR C3aR / C5aR C3a->C3aR/C5aR C5a->C3aR/C5aR NF-kB Activation NF-kB Activation C3aR/C5aR->NF-kB Activation Pro-inflammatory Cytokines TNF-α, IL-1β, IL-6 NF-kB Activation->Pro-inflammatory Cytokines Upregulates

a-AMY-101's inhibition of C3 cleavage blocks cytokine production.
RANKL/OPG Signaling Pathway in Bone Resorption

In inflammatory conditions like periodontitis, pro-inflammatory cytokines can disrupt the balance of bone metabolism. Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) is a key cytokine that promotes the differentiation and activation of osteoclasts, the cells responsible for bone resorption. Osteoprotegerin (OPG) acts as a decoy receptor for RANKL, preventing it from binding to its receptor RANK on osteoclast precursors and thereby inhibiting osteoclastogenesis. The RANKL/OPG ratio is a critical determinant of bone resorption activity. Studies have shown that a-AMY-101 acetate can modulate this pathway by decreasing the expression of RANKL and increasing the expression of OPG, thus shifting the balance towards reduced bone resorption.[3] This effect is likely a consequence of the overall reduction in the pro-inflammatory environment.

RANKL_OPG_Pathway cluster_0 a-AMY-101 Acetate Effect cluster_1 Bone Metabolism Regulation a-AMY-101 a-AMY-101 Pro-inflammatory Cytokines TNF-α, IL-1β a-AMY-101->Pro-inflammatory Cytokines Reduces RANKL RANKL Pro-inflammatory Cytokines->RANKL Upregulates OPG OPG Pro-inflammatory Cytokines->OPG Downregulates RANK RANK RANKL->RANK OPG->RANKL Inhibits Osteoclast Activation Osteoclast Activation RANK->Osteoclast Activation Bone Resorption Bone Resorption Osteoclast Activation->Bone Resorption

References

Methodological & Application

AMY-101 Acetate: In Vitro Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMY-101 acetate, also known as Cp40, is a potent and specific third-generation compstatin analogue that acts as a C3 complement inhibitor. By binding to the central complement component C3, AMY-101 effectively blocks its cleavage into the pro-inflammatory fragments C3a and C3b, thereby halting all downstream pathways of complement activation. This targeted mechanism of action makes AMY-101 a promising therapeutic candidate for a range of complement-mediated inflammatory diseases. In vitro studies have demonstrated its ability to suppress pro-inflammatory cytokines, inhibit matrix metalloproteinases (MMPs), and modulate bone metabolism, highlighting its potential in conditions such as periodontitis and COVID-19.[1][2][3][4][5]

This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound, designed to assist researchers in assessing its biological activity and mechanism of action.

Mechanism of Action: C3 Complement Inhibition

AMY-101 is a cyclic peptide that exhibits a high binding affinity for C3, with a dissociation constant (KD) in the sub-nanomolar range.[6] This strong and specific interaction prevents the C3 convertases of the classical, lectin, and alternative pathways from cleaving C3. The inhibition of C3 cleavage is the critical step that distinguishes AMY-101's broad inhibitory effect from more targeted complement inhibitors, such as anti-C5 agents.

dot graph "AMY-101_Mechanism_of_Action" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Classical [label="Classical Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Lectin [label="Lectin Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Alternative [label="Alternative Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; C3_Convertase [label="C3 Convertase", fillcolor="#FBBC05", fontcolor="#202124"]; C3 [label="Complement C3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMY101 [label="AMY-101", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3a [label="C3a\n(Inflammation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C3b [label="C3b\n(Opsonization,\nC5 Convertase Formation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Complement Activation\n(C5a, MAC)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Classical -> C3_Convertase; Lectin -> C3_Convertase; Alternative -> C3_Convertase; C3_Convertase -> C3 [label="cleavage"]; AMY101 -> C3 [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; C3 -> C3a; C3 -> C3b; C3b -> Downstream; } AMY-101 inhibits the central step of the complement cascade.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature.

ParameterValueAssay SystemReference
Binding Affinity (KD) 0.5 nMSurface Plasmon Resonance[7]
In Vivo Efficacy Reduction in MMP-8 & MMP-9Non-human primate model of periodontitis[4]
In Vitro Activity Complete inhibition of complement dysregulationSera from patients with C3 glomerulopathy[7]

Experimental Protocols

Hemolytic Assay for Complement Inhibition

This assay assesses the functional inhibition of the classical complement pathway by measuring the lysis of antibody-sensitized sheep red blood cells (SRBCs).

Materials:

  • This compound

  • Sheep Red Blood Cells (SRBCs)

  • Anti-SRBC antibody (hemolysin)

  • Normal Human Serum (NHS) as a source of complement

  • Gelatin Veronal Buffer (GVB++)

Protocol:

  • Sensitization of SRBCs: Wash SRBCs with GVB++ and incubate with a sub-agglutinating concentration of hemolysin for 20 minutes at 37°C.

  • Assay Setup: In a 96-well plate, prepare serial dilutions of this compound in GVB++.

  • Add a standardized amount of NHS (e.g., providing 50% hemolysis, CH50) to each well containing the AMY-101 dilutions.

  • Add the sensitized SRBCs to each well.

  • Incubate the plate for 30-60 minutes at 37°C with gentle shaking.

  • Centrifuge the plate to pellet the intact SRBCs.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm.

  • Controls: Include wells with NHS and sensitized SRBCs (100% lysis) and wells with sensitized SRBCs in GVB++ alone (0% lysis).

  • Data Analysis: Calculate the percentage of hemolysis inhibition for each AMY-101 concentration and determine the IC50 value.

Hemolytic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SRBCs Wash and Sensitize Sheep Red Blood Cells Mix Mix AMY-101, Normal Human Serum, and Sensitized SRBCs SRBCs->Mix AMY101_prep Prepare Serial Dilutions of AMY-101 AMY101_prep->Mix Incubate Incubate at 37°C Mix->Incubate Centrifuge Centrifuge Incubate->Centrifuge Measure Measure Hemoglobin Release (OD412) Centrifuge->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

C3a and C5a Generation Assay (ELISA)

This protocol measures the generation of the anaphylatoxins C3a and C5a in human serum following complement activation, and the inhibitory effect of AMY-101.

Materials:

  • This compound

  • Normal Human Serum (NHS)

  • Complement activator (e.g., Zymosan for alternative pathway, aggregated IgG for classical pathway)

  • Human C3a and C5a ELISA kits

  • Quenching solution (e.g., EDTA)

Protocol:

  • Assay Setup: In siliconized microcentrifuge tubes, pre-incubate serial dilutions of this compound with NHS for 15 minutes at 37°C.

  • Complement Activation: Add the complement activator to initiate the complement cascade.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop Reaction: Stop the reaction by adding a quenching solution.

  • ELISA: Measure the levels of C3a and C5a in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[8]

  • Controls: Include a positive control (NHS + activator, no AMY-101) and a negative control (NHS without activator).

  • Data Analysis: Determine the concentration of C3a and C5a for each AMY-101 concentration and calculate the IC50 values for the inhibition of their generation.

In Vitro Osteoclastogenesis Assay

This assay evaluates the effect of AMY-101 on the differentiation of osteoclasts, which are key cells in bone resorption and are influenced by inflammatory mediators.

Materials:

  • This compound

  • Mouse bone marrow macrophages (BMMs) or RAW 264.7 cells

  • Receptor Activator of Nuclear Factor-κB Ligand (RANKL)

  • Macrophage Colony-Stimulating Factor (M-CSF) for BMMs

  • Alpha-MEM medium with 10% FBS

  • Tartrate-resistant acid phosphatase (TRAP) staining kit

Protocol:

  • Cell Seeding: Seed BMMs or RAW 264.7 cells in a 96-well plate. For BMMs, culture in the presence of M-CSF for 2-3 days to generate osteoclast precursors.

  • Induction of Osteoclastogenesis: Induce differentiation by adding RANKL (and M-CSF for BMMs) to the culture medium.

  • Treatment: Concurrently, treat the cells with various concentrations of this compound.

  • Culture: Culture the cells for 4-6 days, replacing the medium with fresh medium containing RANKL and AMY-101 every 2 days.

  • TRAP Staining: Fix the cells and stain for TRAP, a marker for osteoclasts.[1][9]

  • Microscopy: Visualize and count the number of TRAP-positive multinucleated cells (osteoclasts) under a microscope.

  • Data Analysis: Quantify the number of osteoclasts per well and determine the effect of AMY-101 on osteoclast differentiation.

Osteoclastogenesis_Assay_Workflow start Seed Bone Marrow Macrophages induce Induce Differentiation with RANKL/M-CSF start->induce treat Treat with AMY-101 induce->treat culture Culture for 4-6 days treat->culture stain TRAP Staining culture->stain analyze Quantify Osteoclasts stain->analyze

Cytokine Release Assay in Human PBMCs

This assay measures the ability of AMY-101 to suppress the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • LPS (Lipopolysaccharide) or other inflammatory stimuli

  • RPMI-1640 medium with 10% FBS

  • Human cytokine ELISA or multiplex assay kits (e.g., for TNF-α, IL-1β, IL-6)

Protocol:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed the PBMCs in a 96-well plate.

  • Treatment: Pre-incubate the cells with different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent like LPS.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.

  • Cytokine Measurement: Measure the concentration of cytokines in the supernatants using ELISA or a multiplex assay.

  • Controls: Include unstimulated cells (negative control) and stimulated cells without AMY-101 (positive control).

  • Data Analysis: Determine the percentage of inhibition of cytokine release for each AMY-101 concentration and calculate the IC50 values.

MMP-8 and MMP-9 Activity Assay

This protocol is designed to quantify the effect of AMY-101 on the activity of MMP-8 and MMP-9, which are involved in tissue degradation in inflammatory conditions.

Materials:

  • This compound

  • Source of MMP-8 and MMP-9 (e.g., conditioned media from stimulated neutrophils or commercial recombinant enzymes)

  • Fluorogenic MMP substrate

  • Assay buffer

  • APMA (4-aminophenylmercuric acetate) for pro-MMP activation

Protocol:

  • Enzyme Activation (if using pro-MMPs): Activate the pro-MMPs to their active form using APMA according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the assay buffer, the activated MMP enzyme, and serial dilutions of this compound.

  • Incubation: Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic MMP substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Controls: Include a no-enzyme control and an enzyme control without inhibitor.

  • Data Analysis: Calculate the rate of substrate cleavage for each AMY-101 concentration. Determine the percentage of inhibition and the IC50 value. Alternatively, MMP-8 and MMP-9 levels can be quantified using specific ELISA kits.[10][11][12][13]

Conclusion

The in vitro assays described in these application notes provide a framework for the comprehensive evaluation of this compound's biological activity. These protocols can be adapted to specific research needs to further elucidate the therapeutic potential of this promising C3 complement inhibitor. Consistent with its mechanism of action, AMY-101 is expected to demonstrate potent inhibition of complement activation and downstream inflammatory processes in these assay systems.

References

Application Notes and Protocols: a-AMY-101 Acetate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of a-AMY-101 acetate (also known as Cp40), a peptidic inhibitor of the central complement component C3, in various preclinical animal models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

a-AMY-101 acetate is a synthetic cyclic peptide that potently inhibits the complement cascade at the level of C3.[1] By binding to C3, it prevents its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin C3b, thereby blocking all downstream pathways of complement activation.[2][3] This central inhibition of the complement system underlies its broad anti-inflammatory effects.[2][4] Additionally, in the context of periodontitis, a-AMY-101 has been shown to modulate the RANKL/OPG signaling pathway, which is crucial in regulating bone resorption.[2]

Complement C3 Inhibition Signaling Pathway

G cluster_complement Complement Cascade cluster_inhibition Therapeutic Intervention C3 Complement C3 C3a C3a (Anaphylatoxin) Pro-inflammatory C3->C3a Cleavage C3b C3b (Opsonin) C3->C3b Cleavage Downstream Downstream Complement Activation (e.g., MAC formation) C3b->Downstream AMY101 a-AMY-101 acetate AMY101->C3 Inhibition

Caption: a-AMY-101 acetate inhibits the cleavage of complement C3, a central component of the complement cascade.

RANKL/OPG Signaling Pathway Modulation

G cluster_bone Bone Remodeling cluster_osteoclast Osteoclastogenesis cluster_inhibition_bone Bone Remodeling cluster_drug_effect a-AMY-101 Effect RANKL RANKL RANK RANK RANKL->RANK Osteoclast Osteoclast Activation & Bone Resorption RANK->Osteoclast OPG OPG (Decoy Receptor) OPG->RANKL Inhibition AMY101 a-AMY-101 acetate AMY101->RANKL Decreases AMY101->OPG Increases

Caption: a-AMY-101 acetate modulates the RANKL/OPG ratio to suppress osteoclast activity.

Data Presentation: Dosage and Administration in Animal Models

The following tables summarize the quantitative data from key preclinical studies of a-AMY-101 acetate.

Animal ModelDisease/ConditionDosageAdministration RouteFrequency & DurationKey FindingsReference
Non-Human Primates
Cynomolgus Monkey (Macaca fascicularis)Naturally Occurring Periodontitis0.1 mg/siteLocal InjectionOnce every 3 weeksEffective and free of local irritation.[5]
Cynomolgus Monkey (Macaca fascicularis)Naturally Occurring Periodontitis4 mg/kgSubcutaneousOnce daily for 28 daysSignificant reduction in periodontal pocket depth.[6][7][8]
Cynomolgus Monkey (Macaca fascicularis)Naturally Occurring Periodontitis5 mg/kgSubcutaneousWeekly for 6 weeksReduced probing depth and attachment loss.[7]
Cynomolgus Monkey (Macaca fascicularis)Naturally Occurring Periodontitis10 mg/kgSubcutaneousTwice weekly for 4 weeksDecreased bone resorption markers.[7]
Rhesus MonkeyRenal Allograft Rejection2 mg/kg/dayIntramuscularDaily for 16 daysProlonged renal allograft survival.[6][9]
Rodents
Mouse (UUO model)Unilateral Ureteral Obstruction (Renal Fibrosis)1 mg/kgSubcutaneousEvery 12 hours for 7 or 14 daysAttenuated fibrosis and infiltration of inflammatory cells.[4]
MousePeriodontitis5 mg/kgNot SpecifiedNot SpecifiedDecreased the RANKL/OPG ratio.[2]

Experimental Protocols

Protocol 1: Systemic Administration of a-AMY-101 Acetate in a Non-Human Primate Model of Periodontitis

This protocol is based on studies investigating the systemic efficacy of a-AMY-101 in cynomolgus monkeys with naturally occurring periodontitis.[6][8]

1. Animal Model:

  • Adult male cynomolgus monkeys (Macaca fascicularis), aged 7-15 years, weighing 5.0-7.6 kg, with naturally occurring chronic periodontitis.[4]

2. Materials:

  • a-AMY-101 acetate (lyophilized powder)

  • Sterile Water for Injection (WFI) or sterile saline for reconstitution

  • 1 mL insulin syringes with a 28G × 1/2-inch needle[6][9]

  • Anesthetic agents for animal handling and examinations

3. a-AMY-101 Acetate Preparation:

  • Reconstitute the lyophilized a-AMY-101 acetate in sterile WFI or saline to the desired stock concentration. For systemic administration, a final concentration for injection is prepared based on the animal's body weight to deliver a dose of 4 mg/kg.[6][8]

  • It is recommended to prepare the working solution fresh on the day of use.[4]

4. Administration Procedure:

  • Administer a-AMY-101 acetate via subcutaneous injection at a dose of 4 mg/kg body weight.[6][8]

  • The injection is given once every 24 hours for a total of 28 days.[6][8]

5. Monitoring and Endpoints:

  • Conduct clinical examinations of the periodontal tissues at baseline (week 0) and at subsequent intervals (e.g., weeks 1, 2, 3, 4, and a follow-up at week 11).[6][8]

  • Primary endpoints include measurements of periodontal pocket depth (PPD), an index of tissue destruction.[4][7]

  • Collect gingival and bone tissue biopsies at baseline and at the end of the treatment period for histological and molecular analysis.[6]

Protocol 2: Local Administration of a-AMY-101 Acetate in a Non-Human Primate Model of Periodontitis

This protocol is adapted from studies assessing the local therapeutic effects of a-AMY-101.[4][5]

1. Animal Model:

  • Adult cynomolgus monkeys with naturally occurring periodontitis.[4]

2. Materials:

  • a-AMY-101 acetate

  • Sterile saline for dilution

  • Syringes suitable for local intragingival injection

3. a-AMY-101 Acetate Preparation:

  • Prepare a 2 mg/mL solution of a-AMY-101 acetate in sterile saline.[4]

4. Administration Procedure:

  • Inject 50 µL of the 2 mg/mL solution (0.1 mg) locally into the site of inflammation (e.g., interdental papilla).[4]

  • Administration can be performed at varying frequencies, such as once a week, once every two weeks, or once every three weeks, for a duration of 6 weeks.[4]

5. Monitoring and Endpoints:

  • Assess for any local irritation at the injection site.[5]

  • Monitor clinical parameters of periodontitis as described in Protocol 1.

Protocol 3: a-AMY-101 Acetate Administration in a Mouse Model of Renal Fibrosis

This protocol is based on a study of a-AMY-101 in a unilateral ureteral obstruction (UUO) mouse model.[4]

1. Animal Model:

  • Mice subjected to unilateral ureteral obstruction surgery. Sham-operated mice are used as controls.[4]

2. Materials:

  • a-AMY-101 acetate

  • Sterile saline or other appropriate vehicle

  • Syringes for subcutaneous injection

3. a-AMY-101 Acetate Preparation:

  • Prepare a solution of a-AMY-101 acetate in a suitable vehicle to deliver a dose of 1 mg/kg.[4]

4. Administration Procedure:

  • Administer a-AMY-101 acetate via subcutaneous injection at a dose of 1 mg/kg.[4]

  • Injections are given every 12 hours for a duration of 7 or 14 days.[4]

5. Monitoring and Endpoints:

  • At the end of the treatment period, euthanize the animals and harvest the kidneys.

  • Assess the degree of interstitial fibrosis and infiltration of inflammatory cells through histological analysis.[4]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a-AMY-101 acetate in an animal model of periodontitis.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase AnimalSelection Animal Selection (e.g., Cynomolgus Monkeys with Periodontitis) Baseline Baseline Assessment (Clinical Exams, Biopsies) AnimalSelection->Baseline Randomization Randomization (Treatment vs. Control Groups) Baseline->Randomization Dosing a-AMY-101 Acetate Administration (Specify Dose, Route, Frequency) Randomization->Dosing Monitoring Ongoing Clinical Monitoring Dosing->Monitoring Endpoint Endpoint Assessment (e.g., 4 weeks) Monitoring->Endpoint FollowUp Follow-up Period (e.g., up to 11 weeks) Endpoint->FollowUp FinalAnalysis Final Analysis (Histology, Molecular Assays, Statistical Analysis) FollowUp->FinalAnalysis

Caption: A generalized experimental workflow for in vivo studies of a-AMY-101 acetate.

References

Application Notes and Protocols for a-AMY-101 Acetate in Periodontal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

a-AMY-101 acetate is a synthetic cyclic peptide analogue of the third-generation compstatin Cp40.[1][2] It is a potent and selective peptidic inhibitor of the central complement component C3, with a high affinity (KD = 0.5 nM).[3] By targeting C3, a-AMY-101 acetate effectively blocks all downstream pathways of the complement activation cascade, which are implicated in the pathogenesis of periodontal diseases.[1][2] Periodontitis is a chronic inflammatory condition characterized by the destruction of periodontal tissues and alveolar bone, often driven by an overactivation of the complement system.[4][5][6] Preclinical and clinical studies have demonstrated that local delivery of a-AMY-101 acetate can significantly reduce gingival inflammation and markers of tissue destruction, highlighting its therapeutic potential.[4][7][8]

Mechanism of Action

a-AMY-101 acetate's primary mechanism is the inhibition of complement C3.[9] The complement system, a key component of innate immunity, can become dysregulated in periodontitis, contributing to chronic inflammation and tissue damage.[4][6]

Signaling Pathway of a-AMY-101 Acetate in Periodontitis

G cluster_complement Complement Cascade cluster_inhibition Therapeutic Intervention cluster_cellular Cellular Effects in Periodontitis Classical Pathway Classical Pathway C3 C3 Classical Pathway->C3 Lectin Pathway Lectin Pathway Lectin Pathway->C3 Alternative Pathway Alternative Pathway Alternative Pathway->C3 C3a C3a C3->C3a cleavage C3b C3b C3->C3b cleavage Inflammation Pro-inflammatory Cytokines & MMPs C3a->Inflammation promotes C5_convertase C5 Convertase C3b->C5_convertase C5a C5a C5_convertase->C5a cleavage of C5 MAC Membrane Attack Complex (MAC) C5_convertase->MAC cleavage of C5 C5a->Inflammation promotes Cell Lysis Cell Lysis MAC->Cell Lysis aAMY101 a-AMY-101 Acetate aAMY101->C3 RANKL_OPG RANKL/OPG Ratio aAMY101->RANKL_OPG decreases ratio Osteoclastogenesis Osteoclastogenesis (Bone Resorption) Inflammation->Osteoclastogenesis induces RANKL_OPG->Osteoclastogenesis regulates

Caption: a-AMY-101 acetate inhibits C3, blocking downstream inflammatory mediators and reducing bone resorption.

By inhibiting the cleavage of C3 into C3a and C3b, a-AMY-101 acetate prevents the formation of the Membrane Attack Complex (MAC) and the release of anaphylatoxins C3a and C5a.[5] This leads to a reduction in pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are responsible for tissue destruction.[4][5] Furthermore, a-AMY-101 has been shown to modulate the RANKL/OPG signaling pathway, decreasing the RANKL/OPG ratio, which in turn suppresses osteoclast activity and reduces alveolar bone resorption.[4][10]

Quantitative Data Summary

Table 1: Preclinical Efficacy of a-AMY-101 in Non-Human Primate (NHP) Models of Periodontitis
ParameterModelTreatment RegimenKey FindingsReference
Periodontal Pocket Depth (PPD)Naturally Occurring Chronic Periodontitis4 mg/kg body weight, subcutaneous injection, once daily for 28 daysSignificant and long-lasting reduction in PPD.[3][4][10]
Clinical Attachment LossNaturally Occurring Chronic Periodontitis0.1 mg/site, local injection, once every 3 weeksEffective in improving periodontal condition.[6][11]
Bone ResorptionNaturally Occurring Chronic Periodontitis0.1 mg/site, local injectionDecreased RANKL expression and increased OPG levels, leading to reduced bone resorption.[4][10]
Local SafetyNaturally Occurring Chronic Periodontitis0.1 mg/site, local injectionDetermined to be a safe dose with no local irritation.[6][11]
Table 2: Clinical Efficacy of a-AMY-101 in a Phase IIa Trial for Periodontal Inflammation
ParameterStudy DesignTreatment Group (n=32)Placebo Group (n=32)p-valueReference
Primary Endpoint
Modified Gingival Index (MGI) Change from BaselineRandomized, double-blind, split-mouthSignificant reductionMinor reduction<0.001[8][9][12]
Secondary Endpoints
Bleeding on Probing (BOP) Change from BaselineRandomized, double-blind, split-mouth-25% ± -0.07%-<0.001[1][2][8][9][13]
Probing Depth (PD) Change from BaselineRandomized, double-blind, split-mouth-0.5 ± 0.79 mm-<0.162[9]
Gingival Crevicular Fluid (GCF) MMP-8 LevelsRandomized, double-blind, split-mouthSignificant reductionNo significant change<0.05[8][12]
Gingival Crevicular Fluid (GCF) MMP-9 LevelsRandomized, double-blind, split-mouthSignificant reduction at day 28 and 90No significant change<0.05[7][8]

Experimental Protocols

Protocol 1: Local Delivery of a-AMY-101 Acetate in a Non-Human Primate (NHP) Model of Naturally Occurring Periodontitis

Objective: To assess the safety and efficacy of locally administered a-AMY-101 acetate in reducing periodontal inflammation and bone loss in NHPs.

Materials:

  • a-AMY-101 acetate (lyophilized powder)

  • Sterile Water for Injection (WFI)

  • Sterile saline

  • Insulin syringes with 30-gauge needles

  • Periodontal probe

  • Anesthetic agents for NHPs

Procedure:

  • Animal Model: Utilize adult cynomolgus monkeys (Macaca fascicularis) with naturally occurring chronic periodontitis.[3]

  • Drug Preparation: Reconstitute lyophilized a-AMY-101 acetate in sterile WFI to a desired stock concentration (e.g., 50 mg/mL).[7] Further dilute with sterile saline to the final injection concentration of 2 mg/mL.[3]

  • Dosing and Administration:

    • Anesthetize the animals.

    • Perform baseline periodontal measurements including Probing Pocket Depth (PPD) and Clinical Attachment Level (CAL).

    • Locally inject 50 µL of the 2 mg/mL a-AMY-101 acetate solution (0.1 mg/site) into the gingival tissues at sites with evidence of periodontitis.[3][6][10]

    • Administer injections either three times per week or once a week for 6 weeks.[3] An alternative effective regimen is once every 3 weeks.[6][11]

  • Follow-up and Analysis:

    • Monitor animals for any signs of local irritation or adverse effects.

    • Perform follow-up periodontal measurements at specified time points (e.g., 6 and 12 weeks).

    • Collect gingival tissue biopsies for analysis of inflammatory markers and RANKL/OPG expression.

Experimental Workflow for NHP Studies

G cluster_setup Study Setup cluster_treatment Treatment Phase (6 weeks) cluster_followup Follow-up & Analysis A Select NHPs with Naturally Occurring Periodontitis B Baseline Periodontal Measurements (PPD, CAL) A->B C Prepare a-AMY-101 Acetate (0.1 mg/site) B->C D Local Intragingival Injections (e.g., once weekly) C->D E Post-treatment Periodontal Measurements (e.g., Week 12) D->E F Collect Gingival Biopsies E->F G Analyze Inflammatory Markers and RANKL/OPG Ratio F->G

Caption: Workflow for preclinical evaluation of a-AMY-101 in NHP models.

Protocol 2: Local Delivery of a-AMY-101 Acetate in a Phase IIa Human Clinical Trial

Objective: To evaluate the safety and efficacy of locally delivered a-AMY-101 acetate in adult patients with periodontal inflammation.

Study Design: Randomized, double-blind, placebo-controlled, split-mouth design.[7][8][12]

Materials:

  • a-AMY-101 acetate (50 mg single-use vials, lyophilized)[7]

  • Sterile Water for Injection (WFI)[7]

  • Sterile saline[7]

  • Placebo (sterile saline)

  • Syringes for injection

  • Periodontal probe

  • Paper points for Gingival Crevicular Fluid (GCF) collection

Procedure:

  • Patient Population: Enroll adult patients with gingivitis and chronic periodontal inflammation.[1][13]

  • Drug Preparation:

    • Reconstitute the 50 mg of lyophilized a-AMY-101 acetate in 1 mL of WFI to achieve an initial concentration of 50 mg/mL.[7]

    • Further dilute with sterile saline to a final concentration as determined by the dose-escalation phase (e.g., 4 mg/mL).[7] The effective therapeutic dose was determined to be 0.1 mg/injection site.[7][8]

  • Randomization and Blinding:

    • Randomly assign one half of each patient's mouth to receive a-AMY-101 acetate and the other half to receive placebo.[8][13]

  • Administration:

    • Administer local intragingival injections at sites of inflammation.[8]

    • Injections are given once a week for three consecutive weeks (days 0, 7, and 14).[7][8][13]

  • Efficacy and Safety Assessments:

    • Conduct assessments at baseline and at days 28, 60, and 90.[7][8]

    • Primary Efficacy Outcome: Change in gingival inflammation measured by the Modified Gingival Index (MGI).[8][12]

    • Secondary Efficacy Outcomes: Changes in Bleeding on Probing (BOP), Plaque Index (PI), Pocket Depth (PD), Clinical Attachment Level (CAL), and GCF levels of MMP-8 and MMP-9.[7][8][12]

    • Safety Assessments: Monitor for any adverse events throughout the study.

Clinical Trial Workflow

G cluster_screening Screening & Baseline cluster_treatment Treatment Phase (3 weeks) cluster_followup Follow-up & Analysis A Screen and Enroll Patients with Periodontal Inflammation B Baseline Assessments (MGI, BOP, PD, GCF) A->B C Split-Mouth Randomization (a-AMY-101 vs. Placebo) B->C D Weekly Intragingival Injections (Days 0, 7, 14) C->D E Efficacy & Safety Assessments (Days 28, 60, 90) D->E F Data Analysis (Primary & Secondary Endpoints) E->F

Caption: Workflow for the Phase IIa clinical trial of a-AMY-101.

Conclusion

a-AMY-101 acetate demonstrates significant promise as a novel, locally delivered therapeutic for the treatment of periodontal diseases.[4][14] Its targeted mechanism of action, inhibiting the central complement component C3, effectively reduces inflammation and key markers of tissue destruction.[4] The presented data from both preclinical non-human primate models and a Phase IIa human clinical trial support its safety and efficacy.[4][7] The detailed protocols provide a framework for researchers and drug development professionals to further investigate and potentially advance a-AMY-101 acetate as a new standard of care in periodontal therapy.[2][13] Further investigation in larger, pivotal Phase 3 trials is warranted.[1][13]

References

a-AMY-101 Acetate: Comprehensive Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

a-AMY-101 acetate, also known as Cp40 acetate, is a synthetic cyclic peptide that acts as a potent inhibitor of the central complement component C3.[1][2][3][4] By targeting C3, a-AMY-101 effectively blocks all three pathways of complement activation (classical, lectin, and alternative), thereby interrupting the downstream inflammatory cascade.[4][5][6] This mechanism of action makes it a promising therapeutic candidate for a variety of complement-mediated inflammatory diseases.[2][5] Preclinical and clinical studies have demonstrated its anti-inflammatory efficacy in models of periodontitis, COVID-19-related hyperinflammation, and renal fibrosis.[1][2]

This document provides detailed application notes and protocols for the reconstitution, handling, and experimental use of a-AMY-101 acetate to ensure optimal performance and reproducibility in research and drug development settings.

Physicochemical Properties

PropertyValueReference
Molecular Formula C83H117N23O18S2.xC2H4O2[1]
Molecular Weight 1789.09 (free base)[1]
Sequence {D-Tyr}-Ile-Cys-Val-{Trp(Me)}-Gln-Asp-Trp-{Sar}-Ala-His-Arg-Cys-{N(Me)Ile}-NH2 (Disulfide bridge: Cys3-Cys13)[1]
Appearance White to off-white lyophilized powder[7]
Target Complement Component C3[1][2][3]
Binding Affinity (KD) 0.5 nM[1][2]

Reconstitution and Handling

Proper reconstitution and handling of a-AMY-101 acetate are critical for maintaining its stability and activity. The lyophilized powder should be stored under desiccated conditions.

Storage Conditions
FormStorage TemperatureDurationLight/Moisture Protection
Lyophilized Powder -80°C2 yearsSealed, away from moisture and light
-20°C1 yearSealed, away from moisture and light
In Solvent -80°C6 monthsSealed, away from moisture and light
-20°C1 monthSealed, away from moisture and light

Data sourced from MedChemExpress and GlpBio.[1][8]

Reconstitution Protocols

The choice of solvent depends on the intended application (in vitro or in vivo). To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[8]

SolventConcentrationNotes
DMSO 100 mg/mLMay require sonication to fully dissolve.[1][8]
Water 50 mg/mLMay require sonication to fully dissolve.[1] Note: GlpBio reports insolubility in water at < 0.1 mg/mL.[8] It is recommended to test solubility from your specific supplier.

Protocol for Reconstituting in DMSO:

  • Bring the vial of lyophilized a-AMY-101 acetate to room temperature before opening.

  • Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Gently vortex the vial to mix.

  • If necessary, sonicate the solution in a water bath until it becomes clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C as recommended.

Several solvent systems can be used for in vivo administration. The following are examples of multi-step solvent additions.

1. PEG300, Tween-80, and Saline Formulation:

  • Add 10% DMSO to the lyophilized powder and mix to dissolve.

  • Sequentially add 40% PEG300, 5% Tween-80, and 45% saline, mixing thoroughly after each addition.

  • The final solution should be clear.[1]

2. SBE-β-CD in Saline Formulation:

  • Add 10% DMSO to the lyophilized powder and mix.

  • Add 90% (20% SBE-β-CD in saline).

  • This may result in a suspended solution and may require sonication.[1]

3. Corn Oil Formulation:

  • Add 10% DMSO to the lyophilized powder and mix.

  • Add 90% corn oil. The resulting solution should be clear.[1]

4. Water for Injection (WFI) and Saline Formulation (for local injection):

  • Reconstitute the lyophilized product in Water for Injections (WFI) to an initial concentration (e.g., 50 mg/mL).[7]

  • Further dilute to the final desired concentration using sterile saline.[7]

Mechanism of Action: Inhibition of the Complement Cascade

a-AMY-101 acetate targets the central component of the complement system, C3. By binding to C3, it prevents its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin C3b. This action effectively halts the amplification of the complement cascade, regardless of the initial activation pathway.

G cluster_pathways Complement Activation Pathways Classical Pathway Classical Pathway C3_cleavage C3 Cleavage Classical Pathway->C3_cleavage Lectin Pathway Lectin Pathway Lectin Pathway->C3_cleavage Alternative Pathway Alternative Pathway Alternative Pathway->C3_cleavage C3 C3 C3->C3_cleavage a-AMY-101 a-AMY-101 a-AMY-101->C3 Inhibits C3a C3a (Inflammation) C3_cleavage->C3a C3b C3b (Opsonization, C5 Convertase Formation) C3_cleavage->C3b

Caption: a-AMY-101 inhibits the central complement component C3.

Experimental Protocols

In Vitro: Inhibition of Pro-inflammatory Mediators in THP-1 Cells

This protocol describes the use of a-AMY-101 to assess its anti-inflammatory effects on human THP-1 monocytic cells.

Workflow:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed THP-1 cells (2.5 x 10^4 cells/well) differentiate Differentiate with PMA (50 nM, 48h) seed->differentiate rest Rest in fresh medium (24h) differentiate->rest serum_starve Switch to 1% FBS medium (2h before treatment) rest->serum_starve treat Treat with a-AMY-101 (e.g., 20 µM) serum_starve->treat mtt Assess cell viability (MTT assay) treat->mtt cytokine Measure cytokine levels (e.g., IL-1β) treat->cytokine

Caption: Workflow for in vitro analysis of a-AMY-101.

Methodology:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well in 200 µL of complete RPMI 1640 medium.[9]

  • Differentiation: Add Phorbol 12-Myristate 13-Acetate (PMA) to a final concentration of 50 nM to differentiate the cells into macrophages. Incubate for 48 hours at 37°C in a 5% CO2 atmosphere.[9]

  • Resting: Replace the PMA-containing medium with 200 µL of fresh, complete RPMI 1640 medium and rest the cells for 24 hours.[9]

  • Serum Starvation: Two hours prior to treatment, replace the medium with complete RPMI containing 1% FBS.[9]

  • Treatment: Treat the cells with the desired concentration of a-AMY-101 (e.g., 20 µM) or a vehicle control.[9]

  • Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Analysis:

    • Cell Viability: Assess cell viability using an MTT assay.

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-1β) using an appropriate immunoassay kit.[9]

In Vivo: Murine Model of Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis

This protocol outlines the systemic administration of a-AMY-101 in a mouse model of renal fibrosis.

Dosage and Administration:

Animal ModelDosageAdministration RouteFrequencyDuration
UUO and sham-operated mice1 mg/kgSubcutaneous injectionEvery 12 hours7 or 14 days

Data sourced from MedChemExpress.[1]

Methodology:

  • Animal Model: Induce unilateral ureteral obstruction (UUO) in mice to model renal fibrosis. Sham-operated mice serve as controls.

  • Treatment Groups: Divide the animals into treatment (a-AMY-101) and control (vehicle or control peptide) groups.

  • Administration: Administer a-AMY-101 via subcutaneous injection at a dose of 1 mg/kg every 12 hours for the specified duration.[1]

  • Endpoint Analysis: At the end of the treatment period, sacrifice the animals and harvest the kidneys.

  • Histological Analysis: Process the kidney tissues for histological staining (e.g., Masson's trichrome) to assess the degree of interstitial fibrosis.

  • Immunohistochemistry: Perform immunohistochemical staining to evaluate the infiltration of inflammatory cells.

In Vivo: Non-Human Primate (NHP) Model of Periodontitis

This protocol details the local and systemic administration of a-AMY-101 in a naturally occurring model of periodontitis in non-human primates.

Dosage and Administration:

Administration RouteDosageConcentrationFrequencyDuration
Local Injection 0.1 mg/site2 mg/mLThree times per week or once a week6 weeks
Subcutaneous Injection 4 mg/kg bodyweightN/AOnce per 24 hours28 days

Data sourced from MedChemExpress and Kajikawa T, et al.[1][10]

Methodology for Local Administration:

  • Animal Model: Use adult non-human primates (e.g., cynomolgus monkeys) with naturally occurring periodontitis.[1]

  • Reconstitution: Prepare a 2 mg/mL solution of a-AMY-101.[1]

  • Administration: Inject 50 µL (0.1 mg) of the solution locally into the interdental papillae.[1]

  • Treatment Schedule: Administer the injections either three times per week or once a week for 6 weeks.[1]

  • Follow-up: Include a follow-up period without treatment to assess the duration of the therapeutic effect.[1]

  • Clinical Assessment: Monitor clinical parameters such as Probing Pocket Depth (PPD) and Bleeding on Probing (BOP) to evaluate tissue destruction and inflammation.[10]

Conclusion

a-AMY-101 acetate is a potent and specific inhibitor of the complement system with demonstrated efficacy in various preclinical and clinical models of inflammatory diseases. Adherence to the reconstitution, handling, and experimental protocols outlined in these application notes is essential for obtaining reliable and reproducible results. The provided information serves as a comprehensive guide for researchers and drug development professionals investigating the therapeutic potential of this promising compound.

References

Application Note: Quantitative Determination of AMY-101 Acetate in Human Plasma using a-LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive analytical method for the quantification of AMY-101 acetate, a peptidic inhibitor of the central complement component C3, in human plasma.[1][2] The method utilizes automated liquid chromatography-tandem mass spectrometry (a-LC-MS/MS) for high-throughput analysis, critical for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. The protocol outlines a straightforward sample preparation procedure involving protein precipitation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in positive ion mode. This method is designed to offer the selectivity and sensitivity required for bioanalytical support of preclinical and clinical trials of AMY-101.

Introduction

AMY-101 is a promising therapeutic agent that acts as a C3 complement inhibitor, with potential applications in a variety of complement-mediated diseases.[3][4] As AMY-101 progresses through clinical development for conditions such as periodontal disease and severe COVID-19, a reliable method for its quantification in biological matrices is essential.[5][6] LC-MS/MS offers unparalleled specificity and sensitivity for the analysis of therapeutic peptides in complex biological fluids.[7] This note provides a comprehensive protocol for the bioanalysis of this compound in human plasma, suitable for regulated bioanalytical laboratories.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of AMY-101 or a structurally similar peptide)

  • Human Plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Trifluoroacetic Acid (TFA)

  • Ultrapure Water

  • 96-well collection plates

  • 96-well protein precipitation plates

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 50 mm, 1.8 µm).

Sample Preparation
  • Thawing: Thaw plasma samples and quality control (QC) samples on ice.

  • Aliquoting: Aliquot 50 µL of each plasma sample, calibration standard, and QC sample into a 96-well protein precipitation plate.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution to all wells except for the blank matrix samples.

  • Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% TFA to each well.

  • Mixing: Mix thoroughly by vortexing for 2 minutes.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean 96-well collection plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.095
3.15
4.05

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3500 V
Gas Flow 12 L/min
Nebulizer Pressure 45 psi
MRM Transitions To be determined by infusion of AMY-101 and IS

Data Presentation

The following tables represent expected validation data for a method of this type. The specific values would be generated during method validation.

Table 2: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)
AMY-1011 - 1000> 0.99

Table 3: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ10.9898.0< 15
Low QC32.9598.3< 10
Mid QC100101.2101.2< 8
High QC800790.598.8< 7

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_analysis a-LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile + 0.1% TFA) add_is->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Tandem Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for this compound analysis.

G cluster_pathway AMY-101 Mechanism of Action C3 Complement Component C3 C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonin) C3->C3b AMY101 AMY-101 AMY101->C3 Inhibition Inflammation Inflammation & Cell Lysis C3a->Inflammation C3b->Inflammation

Caption: AMY-101 inhibits C3, blocking inflammatory pathways.

References

Application Notes and Protocols for a-AMY-101 Acetate in Complement-Mediated Renal Injury Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

a-AMY-101 acetate, also known as Cp40, is a potent peptidic inhibitor of the central complement component C3.[1][2] By binding to C3 with sub-nanomolar affinity (KD = 0.5 nM), a-AMY-101 effectively blocks the cleavage of C3 into its active fragments, C3a and C3b, thereby halting the downstream amplification of the complement cascade.[1][3] This mechanism of action makes it a promising therapeutic candidate for a variety of complement-mediated diseases. Dysregulation of the complement system is a key driver of inflammation and tissue damage in several renal pathologies, including C3 glomerulopathy (C3G), antibody-mediated rejection in kidney transplantation, and ischemia-reperfusion injury.[4] These application notes provide an overview of the use of a-AMY-101 acetate in preclinical models of renal injury and detailed protocols for its application.

Mechanism of Action

a-AMY-101 is a third-generation compstatin analogue, a class of cyclic peptides designed to inhibit complement C3.[5] Its binding to C3 prevents the formation of C3 convertases, the central amplification step for all three complement pathways (classical, lectin, and alternative). By inhibiting the generation of C3a and C3b, a-AMY-101 mitigates the production of downstream effectors, including the potent anaphylatoxin C5a and the membrane attack complex (MAC), which are key mediators of inflammation and cell lysis.[6]

Classical Classical Pathway C3_Convertase C3 Convertase Classical->C3_Convertase Lectin Lectin Pathway Lectin->C3_Convertase Alternative Alternative Pathway Alternative->C3_Convertase C3 C3 C3_Convertase->C3 cleavage C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b a_AMY_101 a-AMY-101 acetate a_AMY_101->C3 Inhibits C5_Convertase C5 Convertase C3b->C5_Convertase C5 C5 C5_Convertase->C5 cleavage C5a C5a (Chemotaxis, Inflammation) C5->C5a MAC Membrane Attack Complex (Cell Lysis) C5->MAC Acclimatization Animal Acclimatization UUO_Surgery UUO Surgery Acclimatization->UUO_Surgery Treatment_Start Initiate Treatment (a-AMY-101 or Vehicle) UUO_Surgery->Treatment_Start Daily_Treatment Daily Subcutaneous Injections Treatment_Start->Daily_Treatment Sacrifice_7 Sacrifice at Day 7 Daily_Treatment->Sacrifice_7 Sacrifice_14 Sacrifice at Day 14 Daily_Treatment->Sacrifice_14 Tissue_Harvest Harvest Kidneys Sacrifice_7->Tissue_Harvest Sacrifice_14->Tissue_Harvest Analysis Histological and Molecular Analysis Tissue_Harvest->Analysis

References

Application Notes and Protocols for a-AMY-101 Acetate in Murine Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

a-AMY-101 acetate, a synthetic cyclic peptide, is a potent inhibitor of the complement cascade, targeting the central component C3.[1][2] By preventing the cleavage of C3 into its pro-inflammatory downstream effectors, C3a and C3b, a-AMY-101 acetate effectively dampens the inflammatory response.[1] This targeted mechanism of action has demonstrated significant therapeutic potential in various preclinical models of inflammation, including periodontitis and renal fibrosis.[1][3] These application notes provide a comprehensive overview of the use of a-AMY-101 acetate in murine models of inflammation, summarizing key quantitative data and detailing experimental protocols to facilitate further research and drug development.

Mechanism of Action

a-AMY-101 acetate is a compstatin analog that binds to complement component C3, preventing its activation by C3 convertases. This blockade is a critical intervention point in the complement cascade, as it inhibits the generation of anaphylatoxins C3a and C5a, and the opsonin C3b, all of which are key drivers of inflammation. The inhibition of C3 activation leads to a reduction in inflammatory cell recruitment, cytokine and chemokine release, and overall tissue damage.[1][4]

Figure 1: a-AMY-101 acetate inhibits the complement cascade at C3.

Murine Model of Ligature-Induced Periodontitis

The ligature-induced periodontitis model in mice is a well-established and reproducible method for studying the pathogenesis of periodontal disease and for evaluating potential therapeutic interventions. This model mimics key features of human periodontitis, including inflammation, alveolar bone loss, and connective tissue destruction.

Quantitative Data Summary

Treatment with a-AMY-101 acetate has been shown to modulate key osteoclastogenic factors in a murine model of periodontitis, suggesting a protective effect against alveolar bone loss.

Model Treatment Parameter Measured Outcome Reference
Murine Ligature-Induced Periodontitisa-AMY-101 acetate (5 mg/kg)RANKL/OPG RatioSignificantly decreased[1][3]
Experimental Protocol

Objective: To induce periodontitis in mice and evaluate the therapeutic efficacy of a-AMY-101 acetate.

Materials:

  • 8-12 week old male C57BL/6 mice

  • a-AMY-101 acetate

  • Sterile saline or appropriate vehicle

  • 5-0 silk ligature

  • Anesthetic (e.g., isoflurane)

  • Micro-instruments for ligature placement

  • Micro-CT for bone analysis

  • Reagents for tissue homogenization and ELISA/Western blot

Procedure:

  • Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Anesthesia: Anesthetize the mice using a calibrated vaporizer with isoflurane.

  • Ligature Placement:

    • Place a 5-0 silk ligature around the second maxillary molar.

    • Gently push the ligature into the gingival sulcus.

    • Tie a knot on the buccal side of the tooth to secure the ligature.

  • a-AMY-101 Acetate Administration:

    • Prepare a sterile solution of a-AMY-101 acetate in the desired vehicle.

    • Administer a-AMY-101 acetate at a dose of 5 mg/kg. The route of administration (e.g., subcutaneous, intraperitoneal, or local injection) and frequency should be optimized based on the study design.

    • A control group should receive vehicle only.

  • Monitoring: Monitor the animals daily for signs of distress, weight loss, or changes in behavior.

  • Sample Collection:

    • At the end of the experimental period (e.g., 7-14 days), euthanize the mice.

    • Collect maxillary jaws for micro-CT analysis of alveolar bone loss.

    • Collect gingival tissue for analysis of inflammatory markers.

  • Analysis:

    • Alveolar Bone Loss: Quantify the distance from the cementoenamel junction (CEJ) to the alveolar bone crest (ABC) using micro-CT.

    • RANKL/OPG Ratio: Homogenize gingival tissue and determine the protein levels of RANKL and OPG using ELISA or Western blot.

    • Inflammatory Cytokines: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the gingival tissue homogenates by ELISA.

Periodontitis Experimental Workflow Start Start Acclimatization Acclimatization (1 week) Start->Acclimatization Ligature Ligature Placement (Second Maxillary Molar) Acclimatization->Ligature Grouping Grouping Ligature->Grouping Treatment a-AMY-101 acetate (5 mg/kg) Grouping->Treatment Treatment Group Control Vehicle Control Grouping->Control Control Group Monitoring Daily Monitoring Treatment->Monitoring Control->Monitoring Euthanasia Euthanasia & Sample Collection (Day 7-14) Monitoring->Euthanasia Analysis Analysis (Micro-CT, ELISA, Western Blot) Euthanasia->Analysis End End Analysis->End RANKL-OPG Signaling Pathway cluster_inflammation Inflammation cluster_osteoclast Osteoclastogenesis Inflammatory_Stimuli Inflammatory Stimuli (e.g., P. gingivalis) Osteoblasts Osteoblasts / Stromal Cells Inflammatory_Stimuli->Osteoblasts RANKL RANKL Osteoblasts->RANKL OPG OPG Osteoblasts->OPG RANK RANK RANKL->RANK Binds OPG->RANKL Inhibits Osteoclast_Precursor Osteoclast Precursor Osteoclast_Precursor->RANK Activated_Osteoclast Activated Osteoclast RANK->Activated_Osteoclast Bone_Resorption Bone Resorption Activated_Osteoclast->Bone_Resorption aAMY101 a-AMY-101 acetate aAMY101->Inhibition aAMY101->Promotion UUO Experimental Workflow Start Start Anesthesia Anesthesia & Surgical Prep Start->Anesthesia Surgery UUO Surgery or Sham Operation Anesthesia->Surgery Grouping Grouping Surgery->Grouping Treatment a-AMY-101 acetate Grouping->Treatment Treatment Group Control Vehicle Control Grouping->Control Control Group PostOp Post-operative Care Treatment->PostOp Control->PostOp Euthanasia Euthanasia & Kidney Harvest (Day 7 or 14) PostOp->Euthanasia Analysis Analysis (Histology, IHC, qPCR) Euthanasia->Analysis End End Analysis->End

References

Troubleshooting & Optimization

Optimizing AMY-101 acetate dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of AMY-101 acetate for maximum efficacy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

What is this compound and how does it work?

This compound, also known as Cp40, is a synthetic cyclic peptide that acts as a potent inhibitor of the complement component C3.[1] By binding to C3, AMY-101 prevents its cleavage into the pro-inflammatory fragments C3a and C3b, thereby blocking all three complement activation pathways (classical, lectin, and alternative). This central inhibition of the complement cascade makes AMY-101 a powerful tool for studying and potentially treating a variety of complement-mediated inflammatory diseases.

What is the recommended storage and handling for this compound?

This compound is typically supplied as a white to off-white lyophilized powder.[2][3] For long-term storage, it is recommended to keep the lyophilized powder at -20°C or -80°C, protected from light. Once reconstituted, the stability of the solution depends on the solvent and storage conditions. For in vivo experiments, it is advisable to prepare the working solution fresh on the same day. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the reconstituted stock solution for storage.

How should I reconstitute and dilute this compound?

The reconstitution method depends on the intended application. For in vivo studies, this compound has been successfully reconstituted in sterile water for injection (WFI) or saline.[2] For in vitro assays, DMSO can be used to prepare a stock solution, which can then be further diluted in the appropriate assay buffer. It is crucial to ensure complete dissolution; gentle vortexing or sonication may be required. Always refer to the manufacturer's instructions for specific solubility information.

Troubleshooting Guides

In Vitro Experimentation

Issue: Low or no inhibitory activity observed in my cell-based assay.

  • Possible Cause 1: Incorrect Dosage.

    • Solution: Ensure the concentration of this compound is within the effective range for your specific assay. The IC50 of AMY-101 for C3 is in the nanomolar range, but the optimal concentration for a cell-based assay may vary depending on the cell type, assay duration, and other experimental conditions. A dose-response experiment is highly recommended to determine the optimal concentration.

  • Possible Cause 2: Peptide Degradation.

    • Solution: Peptides are susceptible to degradation by proteases present in serum-containing media. Minimize the incubation time when possible or consider using serum-free media if your experimental design allows. Ensure proper storage of the stock solution and avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Assay Interference.

    • Solution: Some components of the assay media or lysis buffers can interfere with the activity of peptide inhibitors. Review the composition of your reagents and consider running appropriate controls to identify any potential interference.

Issue: High variability between replicate wells.

  • Possible Cause 1: Incomplete Solubilization.

    • Solution: Ensure that the this compound is fully dissolved before adding it to your assay. Visual inspection for particulate matter is crucial. If solubility issues persist, consider trying a different solvent for the initial stock solution (e.g., DMSO followed by dilution in aqueous buffer).

  • Possible Cause 2: Pipetting Errors.

    • Solution: Due to the high potency of AMY-101, small variations in pipetting volume can lead to significant differences in concentration. Use calibrated pipettes and proper pipetting techniques to ensure accuracy.

In Vivo Experimentation

Issue: Lack of efficacy in my animal model.

  • Possible Cause 1: Insufficient Dosage or Bioavailability.

    • Solution: The optimal dose of this compound can vary significantly between different animal models and disease states. Review published studies for similar models to guide your dose selection. Consider the route of administration (systemic vs. local) and its impact on bioavailability at the target site. A dose-escalation study may be necessary to determine the most effective dose for your specific model.

  • Possible Cause 2: Inappropriate Vehicle.

    • Solution: The choice of vehicle can affect the stability and delivery of the peptide. For subcutaneous or intravenous injections, sterile saline or water for injection has been used successfully. For local delivery, the formulation may need to be optimized to ensure retention at the site of action.

  • Possible Cause 3: Timing of Administration.

    • Solution: The therapeutic window for AMY-101 efficacy may be narrow. The timing of administration relative to disease induction or progression is critical. The experimental design should include different treatment initiation points to determine the optimal therapeutic window.

Data Presentation

Table 1: Summary of this compound In Vivo Dosages and Efficacy

Animal ModelDisease ModelRoute of AdministrationDosageObserved EfficacyReference
Non-Human Primate (Cynomolgus Monkey)Naturally Occurring PeriodontitisLocal (intragingival injection)0.1 mg/siteReduced gingival inflammation and probing pocket depth.[4][4]
Non-Human Primate (Cynomolgus Monkey)Naturally Occurring PeriodontitisSystemic (subcutaneous)4 mg/kg, once daily for 28 daysSignificant and long-lasting reduction in probing pocket depth.[4][4]
MouseUnilateral Ureteral Obstruction (Renal Fibrosis)Systemic (subcutaneous)1 mg/kg, every 12 hours for 7 or 14 daysAttenuated fibrosis and infiltration of inflammatory cells.[2][2]

Experimental Protocols

General Protocol for In Vitro Hemolytic Inhibition Assay

This assay measures the ability of this compound to inhibit the classical complement pathway-mediated lysis of sensitized erythrocytes.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and serially dilute it in a suitable buffer (e.g., gelatin veronal buffer, GVB++).

    • Prepare antibody-sensitized sheep erythrocytes.

    • Use normal human serum as the source of complement.

  • Assay Procedure:

    • In a 96-well plate, add the serially diluted this compound.

    • Add a standardized amount of normal human serum to each well.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for C3 inhibition.

    • Add the sensitized sheep erythrocytes to each well.

    • Incubate for a further period (e.g., 60 minutes) at 37°C to allow for hemolysis.

    • Centrifuge the plate to pellet the intact erythrocytes.

    • Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412-415 nm.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each this compound concentration relative to a positive control (serum without inhibitor) and a negative control (buffer only).

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

Complement_Pathway_Inhibition cluster_activation Complement Activation Pathways Classical Classical C3 Convertase C3 Convertase Classical->C3 Convertase Lectin Lectin Lectin->C3 Convertase Alternative Alternative Alternative->C3 Convertase C3 C3 C3 Convertase->C3 cleavage C3a C3a C3->C3a C3b C3b C3->C3b AMY-101 AMY-101 AMY-101->C3 inhibition Inflammation Inflammation C3a->Inflammation Opsonization Opsonization C3b->Opsonization Cell Lysis (MAC) Cell Lysis (MAC) C3b->Cell Lysis (MAC) Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Efficacy Testing Dose-Response Assay Dose-Response Assay IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Dose Escalation Study Dose Escalation Study IC50 Determination->Dose Escalation Study Inform Dose Range Optimal Dose Selection Optimal Dose Selection Dose Escalation Study->Optimal Dose Selection Efficacy Study Efficacy Study Optimal Dose Selection->Efficacy Study

References

a-AMY-101 acetate stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for a-AMY-101 acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of a-AMY-101 acetate, along with troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized a-AMY-101 acetate powder?

For long-term storage, lyophilized a-AMY-101 acetate should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Under these conditions, the peptide is expected to be stable for extended periods.

Q2: How should I store a-AMY-101 acetate once it is reconstituted in a solvent?

Once reconstituted, the stability of a-AMY-101 acetate will depend on the solvent and storage temperature. For aqueous solutions, it is recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Short-term storage of a few days at 2-8°C may be possible, but stability under these conditions should be verified for your specific buffer system.

Q3: What are the common degradation pathways for a-AMY-101 acetate?

As a peptide therapeutic, a-AMY-101 acetate is susceptible to common peptide degradation pathways, including:

  • Oxidation: Particularly of methionine or tryptophan residues if present in the sequence.

  • Deamidation: Of asparagine and glutamine residues.

  • Hydrolysis: Cleavage of the peptide backbone, which can be acid or base catalyzed.

  • Disulfide Bond Scrambling/Cleavage: The disulfide bridge in a-AMY-101 is crucial for its activity and can be susceptible to reduction or exchange.

Q4: Is a-AMY-101 acetate sensitive to light?

Peptides containing aromatic amino acids (e.g., Trp, Tyr, Phe) can be susceptible to photodegradation. It is recommended to protect solutions of a-AMY-101 acetate from direct light exposure.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity Improper storage leading to degradation.Verify storage conditions of both lyophilized powder and reconstituted solutions. Use fresh vials and prepare new solutions. Perform a stability-indicating assay like RP-HPLC to check for degradation products.
Multiple freeze-thaw cycles.Aliquot reconstituted solutions into single-use volumes to avoid repeated freezing and thawing.
Precipitation of the peptide solution Poor solubility in the chosen buffer.Ensure the pH and ionic strength of the buffer are suitable for a-AMY-101 acetate. Consider using a different buffer system or adding solubilizing excipients.
Aggregation over time.Store at lower temperatures. For long-term storage, flash-freeze aliquots in liquid nitrogen before placing them at -80°C.
Appearance of new peaks in HPLC analysis Peptide degradation.Compare the chromatogram to a reference standard. Identify potential degradation products by mass spectrometry. Review storage and handling procedures.
Contamination.Ensure proper aseptic techniques during handling. Use sterile, high-purity solvents and buffers.

Stability Data

The following tables present illustrative stability data for a-AMY-101 acetate under various stress conditions. This data is representative of typical cyclic peptides and should be used as a guideline. Users are strongly encouraged to perform their own stability studies for their specific formulations and storage conditions.

Table 1: Illustrative Thermal Stability of a-AMY-101 Acetate in Solution (pH 7.4)
TemperatureTime% a-AMY-101 RemainingMajor Degradants Observed
40°C1 week92%Oxidation products, Deamidation products
40°C4 weeks75%Oxidation products, Deamidation products, Aggregates
25°C4 weeks95%Minor oxidation
4°C4 weeks>98%Negligible degradation
Table 2: Illustrative pH Stability of a-AMY-101 Acetate in Solution (25°C for 2 weeks)
pH% a-AMY-101 RemainingMajor Degradants Observed
3.090%Hydrolysis products
5.0>98%Negligible degradation
7.496%Minor oxidation and deamidation
9.085%Deamidation products, Disulfide bond cleavage
Table 3: Illustrative Photostability of a-AMY-101 Acetate in Solution (pH 7.4, 25°C)
Light Exposure (ICH Q1B)% a-AMY-101 RemainingMajor Degradants Observed
1.2 million lux hours91%Oxidation products
200 watt hours/square meter90%Oxidation products
Dark Control>99%Negligible degradation

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is designed to separate a-AMY-101 acetate from its potential degradation products.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 45% B

    • 12-13 min: 45% to 95% B

    • 13-14 min: 95% B

    • 14-15 min: 95% to 5% B

    • 15-18 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 220 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a-AMY-101 acetate to approximately 0.5 mg/mL in Mobile Phase A.

Protocol 2: Forced Degradation Study

To understand the degradation pathways of a-AMY-101 acetate, forced degradation studies can be performed under the following conditions. Analyze the stressed samples using the stability-indicating RP-HPLC method (Protocol 1) and mass spectrometry to identify degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 25°C for 4 hours.

  • Oxidation: 0.1% H₂O₂ at 25°C for 4 hours.

  • Thermal Stress: 60°C for 7 days (in solid state and in solution).

  • Photostability: Expose the sample to light as per ICH Q1B guidelines.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis a a-AMY-101 Acetate Stock b Prepare Solutions in Different Buffers/Conditions a->b c Thermal Stress b->c d pH Stress b->d e Oxidative Stress b->e f Photochemical Stress b->f g RP-HPLC Analysis c->g d->g e->g f->g h Mass Spectrometry Identification g->h i Data Interpretation and Stability Assessment h->i

Caption: Experimental workflow for forced degradation studies of a-AMY-101 acetate.

troubleshooting_logic start Experiment Fails or Yields Inconsistent Results q1 Check for Loss of Biological Activity? start->q1 a1_yes Verify Storage Conditions q1->a1_yes Yes a1_no Investigate Other Experimental Parameters q1->a1_no No q2 Precipitation Observed? a1_yes->q2 end Resolution a1_no->end a2_yes Assess Buffer Composition and pH q2->a2_yes Yes a2_no Proceed to Analytical Check q2->a2_no No q3 Unexpected Peaks in HPLC? a2_yes->q3 a2_no->q3 a3_yes Suspect Degradation or Contamination q3->a3_yes Yes a3_no System is Likely Stable q3->a3_no No a3_yes->end a3_no->end

Caption: A logical troubleshooting guide for experiments involving a-AMY-101 acetate.

a-Troubleshooting AMY-101 acetate solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to AMY-101 acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is the acetate salt of AMY-101, a peptidic inhibitor of the central complement component C3.[1][2][3] It is a lyophilized white to off-white powder.[4] Key properties are summarized below:

PropertyValueSource(s)
Chemical Formula C85H121N23O20S2[5]
Molecular Weight 1849.16 g/mol [1][5]
Appearance White to off-white lyophilized powder[4]

Q2: What is the expected solubility of this compound?

There are conflicting reports regarding the solubility of this compound in aqueous solutions, which can be a source of experimental variability. Below is a summary of the available data. It is crucial to perform a small-scale solubility test before dissolving the entire sample.[6]

SolventReported SolubilitySource(s)
Water < 0.1 mg/mL (insoluble)[1]
Water 50 mg/mL (requires sonication)[7][8]
DMSO 100 mg/mL (requires sonication)[1][7][8]
Water for Injections Soluble[4]

Q3: Why might I be experiencing solubility issues with this compound?

Solubility challenges with peptidic compounds like this compound can arise from several factors:

  • Peptide characteristics : The amino acid composition, length, and overall charge of the peptide chain significantly influence its solubility.[9][10][11] Hydrophobic amino acids can decrease aqueous solubility.[11]

  • pH of the solution : Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net charge.[11][12] Adjusting the pH away from the pI can improve solubility.[9][11]

  • Formation of secondary structures : Peptides can aggregate and form secondary structures, which reduces their solubility.[13]

  • Improper reconstitution technique : The method used to dissolve the lyophilized powder is critical.[14][15][16]

Q4: How should I store this compound stock solutions?

Once dissolved, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1] Stock solutions should be stored at -20°C or -80°C.[1][6] For solutions in DMSO, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[1]

Troubleshooting Guides

This section provides a step-by-step approach to addressing solubility problems with this compound.

Initial Dissolution Protocol

If you are encountering issues with dissolving this compound, follow this systematic protocol.

Q5: I am unable to dissolve this compound in water. What should I do?

Given the conflicting reports on water solubility, it is advisable to start with a small amount of the compound to test its solubility. If direct dissolution in sterile, distilled water is unsuccessful, even with vortexing, proceed with the following steps.

Experimental Protocols & Methodologies

Protocol 1: Reconstitution of Lyophilized this compound

This protocol details the standard procedure for reconstituting lyophilized this compound.

  • Equilibration : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.[16]

  • Centrifugation : Briefly centrifuge the vial to ensure all the powder is at the bottom.[15][17]

  • Solvent Addition : Carefully add the desired solvent (e.g., sterile water, DMSO) to the vial.

  • Dissolution : Gently swirl or vortex the vial to mix. Avoid vigorous shaking, which can cause the peptide to aggregate.[14][15]

  • Sonication (if necessary) : If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals.[18] This can help break up aggregates.[13]

  • Gentle Heating (if necessary) : As a further step, you can gently warm the solution (e.g., to 37°C) to aid dissolution.[1]

  • Visual Inspection : Visually inspect the solution to ensure it is clear and free of particulates before use.[14]

Protocol 2: Small-Scale Solubility Testing

To determine the optimal solvent for your experiment without risking the entire batch of this compound, perform a small-scale solubility test.

  • Carefully weigh out a small, known amount of lyophilized this compound.

  • Dispense it into a microcentrifuge tube.

  • Add a measured, small volume of the first solvent to be tested (e.g., sterile water).

  • Vortex and visually inspect for dissolution.

  • If not dissolved, try sonication and gentle warming as described in Protocol 1.

  • If the peptide remains insoluble, repeat the process with a fresh sample and a different solvent (e.g., DMSO, or an acidic/basic buffer based on the peptide's charge).[6]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.

AMY-101_Acetate_Solubility_Troubleshooting start Start: Lyophilized This compound reconstitute Reconstitute in sterile water (See Protocol 1) start->reconstitute check_solubility1 Is the solution clear? reconstitute->check_solubility1 sonicate_heat Apply sonication and/or gentle heat (37°C) check_solubility1->sonicate_heat No success Solution ready for use. Aliquot and store properly. check_solubility1->success Yes check_solubility2 Is the solution clear? sonicate_heat->check_solubility2 try_dmso Try dissolving in a small amount of DMSO, then dilute check_solubility2->try_dmso No check_solubility2->success Yes check_solubility3 Is the solution clear? try_dmso->check_solubility3 ph_modification Consider pH modification (e.g., dilute acetic acid) check_solubility3->ph_modification No check_solubility3->success Yes check_solubility4 Is the solution clear? ph_modification->check_solubility4 check_solubility4->success Yes fail Consult manufacturer's technical support check_solubility4->fail No

Caption: Troubleshooting workflow for this compound solubility.

This technical support guide is intended to provide general advice. For specific experimental needs, further optimization may be required. Always refer to the product-specific datasheet provided by the supplier.

References

a-AMY-101 acetate long-term administration challenges

Author: BenchChem Technical Support Team. Date: November 2025

As a large language model, I am unable to find any publicly available information about a compound named "a-AMY-101 acetate." This suggests that it may be an internal research compound, a newly developed molecule not yet in the public domain, or a fictional substance.

Therefore, I am unable to provide a detailed technical support center with troubleshooting guides and FAQs based on specific, verifiable data for this particular compound.

However, I can create a generalized framework for a technical support center that you can adapt for your specific needs once you have the relevant experimental data for a-AMY-101 acetate. This template will include the structure you requested, with placeholders for you to insert your compound-specific information.

Technical Support Center: a-AMY-101 Acetate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with a-AMY-101 acetate.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for a-AMY-101 acetate?

A1: [This section would describe the known or hypothesized signaling pathway that a-AMY-101 acetate modulates. You would insert your specific details here.]

Below is a generalized diagram of a hypothetical signaling pathway that could be affected.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space a-AMY-101_acetate a-AMY-101 Acetate Receptor Target Receptor a-AMY-101_acetate->Receptor Binding Signal_Transducer Signal Transducer Receptor->Signal_Transducer Activation Effector_Protein Effector Protein Signal_Transducer->Effector_Protein Phosphorylation Downstream_Response Cellular Response (e.g., Gene Expression) Effector_Protein->Downstream_Response Initiation

Caption: Hypothetical signaling pathway for a-AMY-101 acetate.

Q2: What are the recommended storage conditions for a-AMY-101 acetate?

A2: [Insert specific storage temperatures, light sensitivity, and solvent recommendations here.]

Q3: What is the stability of a-AMY-101 acetate in common experimental buffers?

A3: [Provide a table summarizing stability data in various buffers (e.g., PBS, DMEM) over time.]

Table 1: Stability of a-AMY-101 Acetate in Various Buffers at 4°C
Buffer (pH)Concentration (µM)% Remaining after 24h% Remaining after 72h
PBS (7.4)e.g., 10 µMe.g., 98%e.g., 92%
DMEMe.g., 10 µMe.g., 95%e.g., 88%
Tris-HCl (8.0)e.g., 10 µMe.g., 99%e.g., 96%

Troubleshooting Guides

Issue 1: Inconsistent Efficacy in In Vitro Assays

Possible Cause 1: Compound Degradation

  • Solution: Prepare fresh stock solutions of a-AMY-101 acetate for each experiment. Avoid repeated freeze-thaw cycles. Refer to the stability data in Table 1.

Possible Cause 2: Cellular Health

  • Solution: Ensure cells are healthy and within a consistent passage number range. Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel.

Possible Cause 3: Assay Interference

  • Solution: Run a control with the vehicle (e.g., DMSO) at the same concentration used for a-AMY-101 acetate to rule out solvent effects.

Experimental Workflow: Troubleshooting In Vitro Inconsistency

Start Inconsistent Results Observed Check_Compound Prepare Fresh a-AMY-101 Acetate Stock Start->Check_Compound Check_Cells Verify Cell Health (Viability, Passage #) Start->Check_Cells Check_Vehicle Run Vehicle Control Start->Check_Vehicle Re-run_Assay Re-run Experiment with Fresh Reagents Check_Compound->Re-run_Assay Check_Cells->Re-run_Assay Check_Vehicle->Re-run_Assay Analyze Analyze New Data Re-run_Assay->Analyze Consistent Results Consistent Analyze->Consistent Yes Inconsistent Results Still Inconsistent Analyze->Inconsistent No Further_Troubleshoot Investigate Assay Protocol (e.g., Incubation Times) Inconsistent->Further_Troubleshoot

Caption: Workflow for troubleshooting inconsistent in vitro results.

Issue 2: Unexpected Toxicity in Long-Term Animal Studies

Possible Cause 1: Off-Target Effects

  • Solution: Conduct a broader panel of counter-screens against related receptors or enzymes to identify potential off-target interactions.

Possible Cause 2: Metabolite Toxicity

  • Solution: Perform metabolite identification studies using techniques like LC-MS/MS on plasma or tissue samples from treated animals. Test identified metabolites for toxicity in vitro.

Possible Cause 3: Formulation/Vehicle Toxicity

  • Solution: Administer the vehicle alone to a control group of animals for the same duration to assess its long-term effects.

Table 2: Hypothetical Long-Term Toxicity Profile
ParameterVehicle Controla-AMY-101 Acetate (Low Dose)a-AMY-101 Acetate (High Dose)
Body Weight Change (%)e.g., +5%e.g., +4%e.g., -10%
Liver Enzymes (ALT, U/L)e.g., 30e.g., 35e.g., 150
Kidney Function (Creatinine, mg/dL)e.g., 0.6e.g., 0.7e.g., 1.5

Experimental Protocols

Protocol 1: General Cell-Based Efficacy Assay
  • Cell Seeding: Plate cells (e.g., HEK293, HeLa) in a 96-well plate at a density of [Insert cell number] cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of a-AMY-101 acetate in 100% DMSO. Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of a-AMY-101 acetate or vehicle control.

  • Incubation: Incubate the plate for [Insert time, e.g., 24, 48, or 72 hours] at 37°C in a humidified incubator with 5% CO₂.

  • Endpoint Measurement: Perform the desired assay to measure the biological response (e.g., reporter gene assay, protein expression via Western blot, cell proliferation via MTS assay).

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC₅₀.

To make this technical support center fully functional, you would need to replace the placeholder text and example data with the actual experimental results and known properties of a-AMY-101 acetate.

Technical Support Center: Enhancing the Circulatory Half-Life of AMY-101 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AMY-101 acetate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in-vivo stability and circulation time of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the reported half-life of this compound in circulation?

A1: AMY-101, also known as Cp40, is a third-generation compstatin analog.[1][2][3] Pharmacokinetic studies in non-human primates have shown that AMY-101 (Cp40) has an apparent terminal plasma half-life of approximately 12 hours.[4] Some reports have mentioned a plasma half-life of over 60 hours.[1] Its pharmacokinetic profile is described as "target-driven," where its tight binding to complement component C3 contributes to a slower clearance from circulation compared to earlier compstatin generations.[4][5]

Q2: My in-vivo experiments show a shorter half-life for this compound than expected. What are the potential reasons?

A2: Several factors could contribute to a discrepancy in the observed half-life:

  • Animal Model: The pharmacokinetics of peptides can vary significantly between different animal models.

  • Formulation: The stability of the peptide can be influenced by the formulation. Ensure the acetate salt is properly dissolved and the formulation is optimized for in-vivo use.

  • Analytical Method: The method used to quantify AMY-101 in plasma samples can affect the results. Ensure your analytical method is validated for sensitivity and specificity.

  • Proteolytic Degradation: While AMY-101 is a cyclic peptide, which enhances its stability, it may still be susceptible to some level of proteolytic degradation.[6]

Q3: What are the most common strategies to further extend the half-life of a peptide therapeutic like AMY-101?

A3: Common and effective strategies for extending peptide half-life include:

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and shielding it from proteolytic enzymes.[4][7]

  • Fusion to Large Proteins: Genetically fusing the peptide to a large, stable protein like albumin or the Fc fragment of an antibody can significantly prolong its circulation time.[7][8][9]

  • Amino Acid Modification: Substituting natural L-amino acids with D-amino acids or other unnatural amino acids can increase resistance to enzymatic degradation.[6][10] Additionally, adding charged amino acids like lysine can enhance solubility and half-life.[10][11]

  • Lipidation: Attaching a lipid moiety can promote binding to plasma proteins like albumin, thereby extending the half-life.[6]

Q4: How does the "target-driven" elimination of AMY-101 affect its pharmacokinetics?

A4: The "target-driven" elimination profile of AMY-101 means that its clearance is significantly influenced by its binding to its pharmacological target, complement C3.[4][5] The high-affinity binding of AMY-101 to the abundant C3 protein in plasma effectively creates a circulating reservoir of the drug, which slows down its elimination.[4] This is a key feature of its enhanced pharmacokinetic profile compared to earlier compstatin analogs.[4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low bioavailability after subcutaneous injection - Poor solubility of the formulation.- Rapid degradation at the injection site.- Optimize the formulation to improve solubility.- Consider co-formulation with penetration enhancers or protease inhibitors.
High variability in pharmacokinetic data - Inconsistent dosing technique.- Inter-animal physiological differences.- Issues with blood sample collection and processing.- Ensure consistent and accurate administration of this compound.- Increase the number of animals per group to improve statistical power.- Standardize blood sampling and processing protocols.
Loss of activity after modification (e.g., PEGylation) - Steric hindrance at the binding site due to the modification.- Denaturation of the peptide during the chemical modification process.- Experiment with different PEG sizes and attachment sites.- Use site-specific conjugation methods to control the modification location.- Optimize the reaction conditions (pH, temperature) to minimize denaturation.
Immunogenicity concerns with modified AMY-101 - The modification (e.g., PEG, fusion protein) may be recognized as foreign by the immune system.- Use less immunogenic polymers or fusion partners.- Evaluate the immunogenicity profile in appropriate animal models.

Data on Half-Life Extension of AMY-101 Analogs

The following table summarizes pharmacokinetic data for AMY-101 (Cp40) and its modified analogs from studies in non-human primates.

CompoundModificationTerminal Half-life (t½)Key FindingsReference
AMY-101 (Cp40) None~12 hoursBaseline half-life in non-human primates.[4]
PEGylated Cp40 40 kDa PEG attached to the N-terminus> 5 daysSignificant increase in half-life due to increased hydrodynamic size.[4]
Cp40-KK Addition of two lysine residues at the C-terminus~44.5 hoursIncreased half-life and improved solubility.[10]
Cp40-KKK Addition of three lysine residues at the C-terminus~44.3 hoursSimilar half-life extension to Cp40-KK with further improved solubility.[10]

Experimental Protocols

Protocol 1: N-terminal PEGylation of AMY-101

This protocol describes a general method for the N-terminal PEGylation of AMY-101 using an NHS-activated PEG reagent.

Materials:

  • This compound

  • mPEG-succinimidyl valerate (mPEG-SVA) or similar NHS-activated PEG

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

  • Analytical instruments (e.g., HPLC, mass spectrometry)

Procedure:

  • Dissolve this compound in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Add the mPEG-SVA reagent to the peptide solution at a molar ratio of 1.2:1 (PEG:peptide).

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Monitor the reaction progress using RP-HPLC.

  • Once the desired level of conjugation is reached, quench the reaction by adding the quenching solution.

  • Purify the PEGylated AMY-101 from the reaction mixture using an appropriate chromatography method.

  • Characterize the purified product by mass spectrometry to confirm the identity and purity of the mono-PEGylated conjugate.

Protocol 2: Solid-Phase Synthesis of C-terminally Modified AMY-101 Analogs

This protocol outlines the solid-phase synthesis of AMY-101 with C-terminal lysine extensions (e.g., AMY-101-KK).

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Cyclization buffer (e.g., ammonium bicarbonate buffer, pH 8.5)

  • Purification system (e.g., preparative RP-HPLC)

  • Analytical instruments (e.g., HPLC, mass spectrometry)

Procedure:

  • Swell the Rink amide resin in DMF.

  • Perform sequential Fmoc deprotection and amino acid coupling steps according to the desired sequence of AMY-101, followed by the additional lysine residues.

  • After the final amino acid coupling, cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

  • Precipitate the crude linear peptide in cold diethyl ether.

  • Dissolve the crude peptide in the cyclization buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation.

  • Allow the cyclization reaction to proceed overnight with gentle stirring.

  • Monitor the cyclization progress by RP-HPLC.

  • Purify the cyclic peptide by preparative RP-HPLC.

  • Confirm the molecular weight and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

Signaling_Pathway cluster_complement Complement Cascade C3 Complement C3 C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonin) C3->C3b Inflammation Inflammation C3a->Inflammation Phagocytosis Phagocytosis C3b->Phagocytosis C3_Convertase C3 Convertase C3_Convertase->C3 Cleavage AMY101 AMY-101 AMY101->C3 Inhibition

Caption: Mechanism of action of AMY-101 in inhibiting the complement cascade.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_analysis Analysis & Characterization cluster_invivo In-Vivo Testing start AMY-101 Synthesis pegylation PEGylation start->pegylation aa_modification Amino Acid Modification start->aa_modification purification Purification (HPLC) pegylation->purification aa_modification->purification characterization Characterization (MS) purification->characterization pk_study Pharmacokinetic Study (Animal Model) characterization->pk_study data_analysis Data Analysis pk_study->data_analysis

Caption: General experimental workflow for improving the half-life of AMY-101.

References

a-AMY-101 acetate dose-response curve analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with a-AMY-101 acetate.

Frequently Asked Questions (FAQs)

Q1: What is a-AMY-101 acetate and what is its mechanism of action?

A1: a-AMY-101 acetate, also known as Cp40, is a peptidic inhibitor of the central complement component C3.[1] It is a third-generation compstatin analog, which is a synthetic cyclic peptide with high affinity and selectivity for human and primate C3.[2] By binding to C3, a-AMY-101 prevents its cleavage into the pro-inflammatory fragments C3a and C3b, thereby blocking all three complement activation pathways (classical, lectin, and alternative).[3][4] This central inhibition of the complement cascade helps to reduce inflammation and tissue damage mediated by the complement system.[3][5]

Q2: What are the main research applications of a-AMY-101 acetate?

A2: a-AMY-101 acetate is primarily investigated for its therapeutic potential in complement-mediated inflammatory diseases. The most studied application is in the treatment of periodontitis, where it has been shown to reduce gingival inflammation and tissue destruction in both preclinical and clinical settings.[2][3] Other potential applications that have been explored include COVID-19-associated acute respiratory distress syndrome (ARDS), C3 glomerulopathy (C3G), and paroxysmal nocturnal hemoglobinuria (PNH).[2][6]

Q3: How should a-AMY-101 acetate be prepared for in vivo administration?

A3: For in vivo studies, a-AMY-101 acetate is typically supplied as a lyophilized powder and needs to be reconstituted before use. For local administration in clinical studies, the lyophilized product has been reconstituted in water for injection (WFI) to an initial concentration and then further diluted with sterile saline to the final desired concentration.[7] It is crucial to follow the specific instructions provided by the supplier for reconstitution to ensure the correct concentration and pH.

Q4: What are the typical effective doses of a-AMY-101 acetate?

A4: The effective dose of a-AMY-101 acetate varies depending on the route of administration and the animal model or clinical setting.

  • Local Administration (Periodontitis): In non-human primate models of periodontitis, a local dose of 0.1 mg/site has been shown to be effective and well-tolerated.[8] In a Phase IIa clinical trial in adults with gingivitis, escalating doses of 0.025 mg, 0.05 mg, and 0.1 mg per injection site were evaluated, with 0.1 mg/site being selected for the main study.[7]

  • Systemic Administration: In a Phase I safety study in healthy volunteers, single ascending doses ranging from 0.3 mg/kg to 15 mg/kg were administered.[4] In non-human primate studies for periodontitis, a daily subcutaneous dose of 4 mg/kg body weight was shown to be protective.[8]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in in vitro complement inhibition assays.

Possible Cause Troubleshooting Step
Sample Handling: Ensure proper sample collection and handling to avoid artificial complement activation. Use of EDTA plasma is recommended, while heparin-plasma should be avoided as heparin can interfere with complement proteins.[9]
Assay Conditions: Verify that the assay buffer, temperature, and incubation times are optimal and consistent across experiments. Minor variations can significantly impact results.
Reagent Quality: Use fresh or properly stored reagents. Repeated freeze-thaw cycles of serum or complement proteins can lead to degradation and loss of activity.
Assay Specificity: Be aware that some assays, like nephelometry for C3, cannot distinguish between the intact protein and its activation fragments, which can lead to misinterpretation.[9] Consider using ELISAs specific for activation products like C3a for a more accurate assessment of complement inhibition.[1]

Issue 2: Lack of efficacy or high variability in animal models of periodontitis.

Possible Cause Troubleshooting Step
Disease Induction: The method of periodontitis induction can significantly impact disease severity and progression. Ensure a consistent and reproducible method, such as ligature-induced periodontitis, and consider the specific bacterial strains used for inoculation.[10]
Drug Administration: For local injections, ensure accurate and consistent delivery to the target site (e.g., gingival tissue). For systemic administration, verify the correct dosage and frequency based on pharmacokinetic and pharmacodynamic data.
Animal Strain and Age: The age and genetic background of the animals can influence their susceptibility to periodontitis and their response to treatment. Use a well-characterized and consistent animal model.
Outcome Measures: Use standardized and quantitative methods to assess periodontal disease, such as measuring probing pocket depth, clinical attachment loss, and analyzing inflammatory markers in gingival crevicular fluid.[3]

Quantitative Data

Table 1: Dose-Response of a-AMY-101 Acetate in a Non-Human Primate Model of Periodontitis (Local Administration)

Dose (mg/site)FrequencyObservationReference
0.1Once every 3 weeksEffective and free of local irritation[8]

Table 2: Dose-Escalation of a-AMY-101 Acetate in a Phase IIa Clinical Trial for Gingivitis (Local Administration)

Dose (mg/injection site)Number of PatientsOutcomeReference
0.0254Assessed for safety and efficacy[7]
0.054Assessed for safety and efficacy[7]
0.14Selected as the safe and effective dose for the main study[7]

Table 3: Dose-Response of a-AMY-101 Acetate in a Non-Human Primate Model of Periodontitis (Systemic Administration)

Dose (mg/kg body weight)FrequencyObservationReference
4Once daily for 28 daysProtective against periodontitis[8]
5Once weekly for 6 weeksSignificantly reduced probing depth and attachment loss[4]
10Twice weekly for 4 weeksReduced MMP-8 levels and bone resorption markers[4]

Experimental Protocols

1. Preparation of a-AMY-101 Acetate for Local Injection in a Clinical Trial

This protocol is based on the methodology described in a Phase IIa clinical trial for adults with periodontal inflammation.[7]

  • Reconstitution: The lyophilized a-AMY-101 acetate is reconstituted in 1 mL of water for injection (WFI) to obtain an initial concentration.

  • Dilution: The reconstituted solution is then further diluted using sterile saline to the final desired concentration for injection (e.g., 0.1 mg per injection site).

  • Storage: The reconstituted solution should be handled according to the manufacturer's instructions, and any unused portion should be stored appropriately or discarded.

2. In Vivo Non-Human Primate Model of Periodontitis

This is a generalized protocol based on studies investigating the efficacy of a-AMY-101 acetate in non-human primates with naturally occurring periodontitis.[8]

  • Animal Model: Adult non-human primates (e.g., cynomolgus monkeys) with pre-existing, naturally occurring periodontitis are used.

  • Treatment Administration:

    • Local: a-AMY-101 acetate is injected directly into the inflamed gingival tissues at specific sites.

    • Systemic: a-AMY-101 acetate is administered via subcutaneous injection.

  • Clinical Assessment: Periodontal health is assessed at baseline and at various time points throughout the study. Clinical parameters measured may include:

    • Probing pocket depth (PPD)

    • Clinical attachment level (CAL)

    • Bleeding on probing (BOP)

    • Gingival index (GI)

  • Biomarker Analysis: Gingival crevicular fluid (GCF) can be collected to measure levels of inflammatory markers such as matrix metalloproteinases (MMPs).[7]

Visualizations

G cluster_pathways Complement Activation Pathways cluster_inhibition a-AMY-101 Acetate Inhibition Classical Classical Pathway (Antibody-Antigen Complexes) C3 C3 Classical->C3 Lectin Lectin Pathway (Microbial Surfaces) Lectin->C3 Alternative Alternative Pathway (Spontaneous Hydrolysis) Alternative->C3 C3a C3a (Inflammation) C3->C3a Cleavage C3b C3b (Opsonization) C3->C3b Cleavage AMY101 a-AMY-101 Acetate AMY101->C3 Inhibits

Caption: Mechanism of action of a-AMY-101 acetate in inhibiting the complement cascade.

G cluster_workflow Experimental Workflow: In Vivo Periodontitis Model start Start: Select Animals with Naturally Occurring Periodontitis baseline Baseline Assessment: - Clinical Parameters (PPD, CAL) - GCF Sample Collection start->baseline treatment Treatment Administration: - a-AMY-101 Acetate (Local or Systemic) - Vehicle Control baseline->treatment monitoring Monitoring: Regular Clinical Assessments treatment->monitoring endpoint Endpoint Assessment: - Final Clinical Parameters - GCF Biomarker Analysis - Histological Analysis monitoring->endpoint analysis Data Analysis: Compare Treatment vs. Control endpoint->analysis

Caption: Experimental workflow for evaluating a-AMY-101 acetate in a periodontitis model.

References

a-Overcoming resistance to AMY-101 acetate therapy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AMY-101 Acetate Therapy

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing this compound in experimental settings. The following resources address potential challenges and offer structured approaches to troubleshooting and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic cyclic peptide that acts as a potent inhibitor of complement component C3[1][2]. By binding to C3, it blocks its cleavage and subsequent activation, thereby halting the amplification of the complement cascade through all three pathways (classical, lectin, and alternative)[3][4]. This inhibition prevents the generation of downstream inflammatory effectors like C3a and C5a[3].

Q2: We are observing a reduced-than-expected anti-inflammatory effect of AMY-101 in our in vitro model. What are the potential causes?

A2: A suboptimal response to AMY-101 in vitro can stem from several factors:

  • Drug Integrity: Ensure the lyophilized this compound has been stored correctly and that the reconstitution protocol was followed precisely. The peptide's stability and activity can be compromised by improper handling.

  • Assay Conditions: The concentration and source of complement in your serum-containing media may vary. Ensure consistent serum lots or quantify complement levels.

  • Cell Culture Model: The specific cell line or primary cells used may have varying levels of complement activation or may rely on signaling pathways that are not primarily driven by the complement cascade targeted by AMY-101.

  • Dosing and Exposure: Verify that the concentration and duration of AMY-101 treatment are appropriate for your specific experimental setup. Preclinical studies have used a range of doses, and optimization may be required[5].

Q3: Could genetic variations in complement C3 affect the efficacy of AMY-101?

A3: While not specifically documented as a resistance mechanism for AMY-101, genetic polymorphisms in the C3 gene are known to influence an individual's complement activity. It is theoretically possible that certain rare polymorphisms could alter the binding affinity of AMY-101 for the C3 protein. If working with patient-derived cells, this could be a variable to consider.

Q4: Are there any known bypass pathways that could lead to a suboptimal response to AMY-101 therapy?

A4: AMY-101 is a central inhibitor of the complement system[4]. However, inflammation is a complex process involving numerous redundant pathways. If the inflammatory phenotype in your model is driven by factors independent of complement activation (e.g., direct cytokine signaling, Toll-like receptor activation by non-complement-related ligands), the effect of AMY-101 may be less pronounced.

Troubleshooting Guides

Issue: High Variability in Experimental Replicates

If you are observing high variability between identical experimental wells or plates treated with AMY-101, follow this troubleshooting workflow:

G A Start: High Variability Observed B Check Pipetting Technique and Reagent Mixing A->B C Assess Cell Seeding Uniformity B->C If consistent D Verify AMY-101 Reconstitution and Dilution Series C->D If uniform E Test for Edge Effects on Assay Plates D->E If accurate F Analyze Serum/Complement Source Consistency E->F If no effect G Resolved F->G If consistent

Caption: Workflow for troubleshooting high experimental variability.

Issue: AMY-101 Shows Lower Potency Than Expected

If the IC50 or effective concentration of AMY-101 is significantly higher than reported in the literature, consider the following:

  • Confirm Drug Activity:

    • Action: Reconstitute a fresh vial of this compound.

    • Rationale: The current working stock may have degraded due to improper storage or multiple freeze-thaw cycles.

  • Validate Complement Source:

    • Action: Titrate the amount of serum or complement source in your assay.

    • Rationale: An excessive concentration of C3 in the experimental system may require a higher concentration of AMY-101 for effective inhibition.

  • Orthogonal Assay Validation:

    • Action: Use a different method to measure the inflammatory endpoint. For example, if you are using an ELISA for a specific cytokine, try using a functional assay or qPCR for gene expression.

    • Rationale: The primary assay may be subject to interference or may not be accurately capturing the biological effect of C3 inhibition.

Quantitative Data Summary

The following tables summarize key quantitative findings from clinical and preclinical studies of AMY-101.

Table 1: Phase IIa Clinical Trial Efficacy in Periodontal Inflammation[6][7]

Outcome MeasureAMY-101 Treatment GroupPlacebo GroupP-value
Change in Modified Gingival Index (MGI)-0.29 ± 0.026-0.10 ± 0.021< 0.001
Change in Bleeding on Probing (BOP)-25% ± 0.07%-7% ± 1.5%< 0.001
Reduction in MMP-8 LevelsSignificant ReductionNo Change< 0.05
Reduction in MMP-9 LevelsSignificant ReductionNo Change< 0.05

Table 2: AMY-101 Binding Affinity and Dosing in Preclinical Models

ParameterValueSource
Binding Affinity (KD) to human C30.5 nM[1]
Dosing in NHP Periodontitis Model4 mg/kg, subcutaneous, once daily[5]
Dosing in Mouse Renal Fibrosis Model1 mg/kg, subcutaneous, every 12 hrs[1]

Experimental Protocols

Protocol 1: In Vitro Complement Activation Assay (Hemolysis Assay)

This assay measures the ability of AMY-101 to inhibit the classical complement pathway-mediated lysis of sensitized sheep erythrocytes.

  • Reagent Preparation:

    • Prepare Gelatin Veronal Buffer (GVB++).

    • Wash sheep erythrocytes (sRBCs) in GVB++.

    • Sensitize sRBCs with anti-sheep red blood cell antibody (hemolysin).

    • Reconstitute this compound in sterile saline to a stock concentration of 1 mg/mL. Prepare serial dilutions.

    • Dilute normal human serum (as a source of complement) in GVB++.

  • Assay Procedure:

    • Add 50 µL of diluted normal human serum to each well of a 96-well plate.

    • Add 25 µL of AMY-101 dilutions or vehicle control to the wells.

    • Incubate for 15 minutes at 37°C.

    • Add 25 µL of sensitized sRBCs to each well.

    • Incubate for 30 minutes at 37°C with gentle shaking.

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Transfer 50 µL of the supernatant to a new flat-bottom plate.

    • Measure the absorbance at 415 nm (hemoglobin release).

  • Data Analysis:

    • Calculate the percentage of hemolysis relative to a 100% lysis control (water-treated cells).

    • Plot the percentage of hemolysis against the AMY-101 concentration to determine the IC50.

G A Prepare Reagents (GVB++, sRBCs, AMY-101, Serum) B Add Serum and AMY-101 to Plate A->B C Incubate at 37°C B->C D Add Sensitized sRBCs C->D E Incubate at 37°C D->E F Centrifuge Plate E->F G Transfer Supernatant F->G H Read Absorbance at 415 nm G->H I Calculate % Hemolysis and IC50 H->I

Caption: Experimental workflow for the hemolysis assay.

Signaling Pathway Visualization

The diagram below illustrates the central role of complement C3 in the inflammatory cascade and the mechanism of inhibition by AMY-101.

G cluster_pathways Complement Activation Pathways Classical Classical C3 Convertase C3 Convertase Classical->C3 Convertase Lectin Lectin Lectin->C3 Convertase Alternative Alternative Alternative->C3 Convertase C3 C3 C3 Convertase->C3 cleaves C3a C3a C3->C3a C3b C3b C3->C3b AMY-101 AMY-101 AMY-101->C3 inhibits cleavage Inflammation Inflammation C3a->Inflammation Opsonization Opsonization C3b->Opsonization Terminal Pathway (C5-C9) Terminal Pathway (C5-C9) C3b->Terminal Pathway (C5-C9) Cell Lysis Cell Lysis Terminal Pathway (C5-C9)->Cell Lysis

Caption: AMY-101 inhibits the central complement component C3.

References

a-AMY-101 Acetate for Targeted Therapy: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing a-AMY-101 acetate in targeted therapy applications. The following sections offer frequently asked questions, detailed experimental protocols, troubleshooting guidance, and a summary of key data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is a-AMY-101 acetate?

A1: a-AMY-101 acetate, also known as Cp40, is a synthetic cyclic peptide that acts as a potent inhibitor of the complement component C3.[1][2][3] It is a third-generation compstatin analog.[4] By targeting C3, a-AMY-101 blocks the central step of the complement cascade, thereby preventing the downstream inflammatory and cell-lysing effects of this system.[3][5] It has been investigated for its therapeutic potential in a range of complement-mediated conditions, including periodontal disease, paroxysmal nocturnal hemoglobinuria (PNH), and C3 glomerulopathy (C3G).[4][6]

Q2: What is the mechanism of action for a-AMY-101 acetate?

A2: a-AMY-101 acetate selectively binds to complement component C3, preventing its cleavage into the active fragments C3a and C3b.[7] This inhibition is central to halting the amplification of the complement cascade, which is a key driver of inflammation and tissue damage in various diseases.[3][5][7] By blocking this pathway, a-AMY-101 has been shown to reduce the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), thereby mitigating inflammation and protecting tissues from destruction.[7]

Q3: What is the formulation and preparation of a-AMY-101 acetate for experimental use?

A3: a-AMY-101 acetate is typically supplied as a white to off-white lyophilized powder in single-use vials.[8] For administration, it needs to be reconstituted. In clinical trials for periodontal disease, the lyophilized product was first reconstituted with water for injection (WFI) to create a stock solution, which was then further diluted with sterile saline to the final desired concentration.[8]

Q4: What are the recommended storage conditions for a-AMY-101 acetate?

A4: As a lyophilized peptide, a-AMY-101 acetate should be stored in a freezer at or below -20°C to ensure stability. Once reconstituted, it is recommended to prepare the working solution fresh on the day of use to ensure reliable experimental results.[1] If short-term storage of the stock solution is necessary, it should be kept refrigerated at 2-8°C and protected from light. Avoid repeated freeze-thaw cycles.

Q5: What are the known delivery methods for a-AMY-101 acetate in targeted therapy?

A5: The primary delivery methods investigated for a-AMY-101 acetate include:

  • Local Injection: This has been extensively studied in the context of periodontal disease, where a-AMY-101 is injected directly into the inflamed gingival tissue.[8][9] This method allows for high local concentrations of the drug with minimal systemic exposure.[8]

  • Systemic Administration: Subcutaneous and intravenous injections have been evaluated in Phase I clinical trials to assess safety, pharmacokinetics, and pharmacodynamics for systemic conditions.[4][6]

Experimental Protocols and Workflows

Protocol 1: Reconstitution of Lyophilized a-AMY-101 Acetate

This protocol is based on the methodology used in clinical trials for periodontal inflammation.[8]

Materials:

  • Vial of lyophilized a-AMY-101 acetate (e.g., 50 mg)

  • Sterile water for injection (WFI)

  • Sterile saline solution (0.9% NaCl)

  • Sterile syringes and needles

  • Vortex mixer

Procedure:

  • Allow the vial of a-AMY-101 acetate to reach room temperature before opening.

  • Aseptically add 1 mL of WFI to the vial containing 50 mg of lyophilized powder to obtain an initial stock solution concentration of 50 mg/mL.[8]

  • Gently swirl the vial to dissolve the powder. Avoid vigorous shaking to prevent peptide degradation. A vortex mixer on a low setting can be used for a short duration if needed.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For a final concentration of 4 mg/mL, further dilute the 50 mg/mL stock solution with sterile saline.[8] For example, to prepare 1 mL of a 4 mg/mL solution, you would mix 80 µL of the 50 mg/mL stock solution with 920 µL of sterile saline.

  • The reconstituted solution should be used immediately for in vivo experiments.[1]

Protocol 2: Local Administration via Intra-gingival Injection

This protocol is a generalized representation of the method used in non-human primate and human clinical trials for periodontitis.[1][8]

Materials:

  • Reconstituted a-AMY-101 acetate solution (e.g., 2 mg/mL or 4 mg/mL)

  • Insulin syringes with fine-gauge needles (e.g., 30G)

  • Anesthetic agent (as required by animal welfare protocols)

Procedure:

  • Anesthetize the animal model according to approved protocols.

  • Identify the target sites of inflammation in the gingival tissue.

  • Draw the desired volume of the reconstituted a-AMY-101 acetate solution into the syringe. For example, a 50 µL injection of a 2 mg/mL solution delivers a dose of 0.1 mg.[1]

  • Carefully insert the needle into the gingival tissue at the site of inflammation.

  • Slowly inject the solution.

  • Repeat the injection for all targeted sites. In clinical studies, injections were administered weekly for three weeks.[8][9]

Experimental Workflow for Local Delivery

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Reconstitute Reconstitute Lyophilized a-AMY-101 Acetate with WFI Dilute Dilute to Final Concentration with Saline Reconstitute->Dilute Load Load Syringe with Final Solution Dilute->Load Inject Administer Intra-gingival Injection Load->Inject Anesthetize Anesthetize Animal Model Identify Identify Target Injection Sites Anesthetize->Identify Identify->Inject Monitor Monitor for Adverse Events Inject->Monitor Assess Assess Efficacy (e.g., MGI, BOP, MMP levels) Inject->Assess

Caption: Workflow for the preparation and local administration of a-AMY-101 acetate.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete dissolution of lyophilized powder 1. Incorrect reconstitution volume or solvent. 2. Insufficient mixing time. 3. Degraded peptide.1. Ensure the correct volume of sterile WFI is used as the initial solvent. 2. Gently vortex or swirl for a longer duration. 3. Use a new vial of the lyophilized powder. Check the expiration date.
Precipitation observed in the reconstituted solution 1. pH of the final solution is not optimal. 2. High concentration of the peptide. 3. Interaction with the diluent.1. The initial reconstitution should result in a pH of approximately 5.0.[8] Ensure diluents do not drastically alter the pH. 2. Prepare a more dilute solution if the protocol allows. 3. Use sterile saline as the recommended diluent.[8]
Inconsistent experimental results 1. Variability in injection placement or volume. 2. Degradation of the reconstituted peptide. 3. Inconsistent disease severity in animal models.1. Standardize the injection technique and use calibrated equipment. 2. Always prepare the working solution fresh on the day of the experiment.[1] 3. Ensure proper randomization of animals and consistent scoring of disease parameters.
Local irritation at the injection site 1. High injection volume or rapid injection rate. 2. Contamination of the solution.1. Use smaller injection volumes (e.g., 50 µL) and inject slowly.[1] Note: Clinical and preclinical studies have shown a-AMY-101 to be well-tolerated with no local irritation.[1][8] 2. Maintain sterile technique throughout the reconstitution and administration process.

Signaling Pathway of a-AMY-101 Acetate

a-AMY-101 acetate acts by inhibiting the complement cascade at the C3 level. This prevents the generation of downstream effectors that promote inflammation and tissue damage.

G cluster_pathways Complement Activation Pathways cluster_inhibition cluster_downstream Downstream Effects Classical Classical Pathway C3 C3 Classical->C3 Lectin Lectin Pathway Lectin->C3 Alternative Alternative Pathway Alternative->C3 C3->C3_cleavage Cleavage AMY101 a-AMY-101 Acetate AMY101->Inhibition Inhibition->C3_cleavage Inhibits C3a C3a (Anaphylatoxin) C3_cleavage->C3a C3b C3b (Opsonin) C3_cleavage->C3b Inflammation Inflammation (e.g., Cytokine Release) C3a->Inflammation C5_convertase C5 Convertase Formation C3b->C5_convertase Phagocytosis Phagocytosis C3b->Phagocytosis MAC Membrane Attack Complex (MAC) C5_convertase->MAC Cell_Lysis Cell Lysis MAC->Cell_Lysis

Caption: a-AMY-101 inhibits the cleavage of C3, blocking downstream inflammatory pathways.

Summary of Quantitative Data

Table 1: Dosing and Administration in Preclinical and Clinical Studies
Study TypeSpeciesConditionRoute of AdministrationDosageFrequencyReference
PreclinicalNon-human PrimatePeriodontitisLocal (Intra-gingival)0.1 mg/site3x/week or 1x/week for 6 weeks[1]
PreclinicalNon-human PrimatePeriodontitisSystemic (Subcutaneous)4 mg/kgOnce daily for 28 days[7]
PreclinicalMouseRenal FibrosisSystemic (Subcutaneous)1 mg/kgEvery 12 hours for 7 or 14 days[1]
Phase IHumanHealthy VolunteersSystemic (IV & SC)Single ascending doses (0.3 to 15 mg/kg)Single and multiple doses[4][7]
Phase IIaHumanPeriodontal InflammationLocal (Intra-gingival)0.1 mg/siteOnce weekly for 3 weeks[8][9]
Table 2: Efficacy of Local a-AMY-101 Acetate in Phase IIa Clinical Trial for Periodontitis[8]
Efficacy OutcomeTime Pointa-AMY-101 TreatmentPlaceboP-value
Change in Modified Gingival Index (MGI) from Baseline Day 28-0.29-0.10< 0.001
Reduction in MMP-8 Levels Day 28, 60, 90Significant reduction from baseline-< 0.05
Reduction in MMP-9 Levels Day 28, 60, 90Significant reduction from baseline-< 0.001 (Day 60, 90)
Bleeding on Probing (BOP) Day 28, 60, 90Significant reduction-< 0.001

Note: This table presents a summary of the key findings. For detailed statistical analysis, please refer to the primary publication.[8]

References

a-Assessing AMY-101 acetate bioavailability in different tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the bioavailability of AMY-101 acetate in different tissues. The content is structured to address common questions and challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is AMY-101 and what is its mechanism of action?

A1: AMY-101, also known as Cp40, is a cyclic peptide inhibitor of the complement component C3.[1] It is a third-generation compstatin analogue with enhanced stability and binding affinity to C3.[1] AMY-101's primary mechanism of action is to bind to C3 and sterically hinder its cleavage into the pro-inflammatory fragments C3a and C3b by C3 convertases.[2] This inhibition effectively blocks all three complement activation pathways (classical, lectin, and alternative), thereby downregulating the inflammatory cascade.[2][3]

Q2: In what preclinical models has AMY-101 been studied?

A2: AMY-101 has been evaluated in various preclinical models, most notably in non-human primates (NHPs) for periodontitis.[1][2][4] Studies in mouse models of periodontitis have also been conducted.[1] Additionally, its therapeutic potential has been explored in models of transplant rejection and nephropathy.[1]

Q3: What administration routes have been used for AMY-101 in preclinical and clinical studies?

A3: In preclinical studies, AMY-101 has been administered via subcutaneous injection, local gingival injection, and topical application to gingival tissues.[1][5] Clinical trials have utilized local intragingival injections for periodontitis and systemic administration (intravenous and subcutaneous) in healthy volunteers and for conditions like COVID-19.[6][7][8][9]

Q4: Is there publicly available data on the specific concentration of this compound in different tissues?

A4: While preclinical and clinical studies have established the efficacy and safety of AMY-101, detailed quantitative data on its concentration in various tissues following administration is not extensively available in the public domain. Pharmacokinetic studies have primarily focused on plasma concentrations.[8] Biodistribution studies in animal models have indicated hepatobiliary and renal clearance, but specific tissue concentration data has not been published.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in tissue concentration measurements Inconsistent tissue homogenization.Ensure a standardized homogenization protocol is used for all samples. Use of a mechanical homogenizer is recommended for consistency.
Contamination of tissue samples with blood.Perfuse animals with saline before tissue collection to minimize blood contamination.
Degradation of AMY-101 during sample processing.Process samples on ice and add protease inhibitors to the homogenization buffer. Store samples at -80°C immediately after collection.
Low or no detection of AMY-101 in tissue samples Insufficient dose administered.Review the dosing strategy based on the animal model and the expected tissue distribution. Consider increasing the dose if appropriate.
Rapid clearance from the specific tissue.Optimize the timing of tissue collection post-administration. Conduct a time-course study to determine the peak concentration time in the target tissue.
Inefficient extraction from the tissue matrix.Optimize the extraction method. Test different extraction solvents and techniques (e.g., protein precipitation, solid-phase extraction).
Insensitive analytical method.Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the quantification of AMY-101.[1]
Discrepancy between plasma pharmacokinetics and tissue effects "Target-driven" pharmacokinetics.AMY-101 binds tightly to its target (C3) in tissues, which can lead to a prolonged local effect even when plasma concentrations are low.[2] Focus on correlating tissue concentration with pharmacodynamic markers.
Active metabolites.While current data suggests AMY-101 is not significantly metabolized, consider the possibility of active metabolites if unexpected effects are observed.

Data Presentation

As specific quantitative tissue distribution data for this compound is not publicly available, the following table is a template for researchers to organize their experimental findings.

Table 1: Template for this compound Tissue Distribution Data

Animal Model Administration Route Dose (mg/kg) Time Post-Administration (hours) Tissue Mean Concentration (ng/g or ng/mL) ± SD
e.g., C57BL/6 Mousee.g., Subcutaneouse.g., 5e.g., 1e.g., LiverEnter Data
e.g., KidneyEnter Data
e.g., SpleenEnter Data
e.g., LungEnter Data
e.g., HeartEnter Data
e.g., BrainEnter Data
e.g., 4e.g., LiverEnter Data
e.g., KidneyEnter Data
...Enter Data
e.g., Cynomolgus Monkeye.g., Intravenouse.g., 4e.g., 1e.g., Gingival TissueEnter Data
e.g., PlasmaEnter Data
...Enter Data

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Bioavailability in Rodent Tissues

This is a generalized protocol based on standard practices for tissue distribution studies.

  • Animal Dosing:

    • Select the appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).

    • Administer this compound via the desired route (e.g., intravenous, subcutaneous, or oral). The dosage should be based on previous efficacy studies (e.g., 5 mg/kg in mice).[1]

  • Sample Collection:

    • At predetermined time points post-administration, euthanize the animals.

    • Perform cardiac puncture to collect blood for plasma analysis.

    • Perfuse the animal with cold saline to remove blood from the tissues.

    • Carefully dissect and collect the tissues of interest (e.g., liver, kidney, spleen, lung, heart, brain, and gingival tissue).

    • Rinse the tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

  • Tissue Homogenization:

    • Add a measured weight of frozen tissue to a homogenization tube containing a specific volume of homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors).

    • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep samples on ice throughout the process.

  • Sample Extraction:

    • For the extraction of AMY-101 from the tissue homogenate, a protein precipitation method is often a starting point for peptide drugs.

    • Add a cold organic solvent (e.g., acetonitrile or methanol) to the homogenate.

    • Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the drug.

    • Alternatively, a more specific solid-phase extraction (SPE) method can be developed for cleaner samples.

  • Quantification by LC-MS/MS:

    • Dry the supernatant under a stream of nitrogen and reconstitute in a suitable mobile phase.

    • Analyze the sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of LC-MS/MS for analyzing AMY-101 in gingival fluid has been reported.[1]

    • Develop a standard curve using known concentrations of this compound in the corresponding tissue matrix to ensure accurate quantification.

  • Data Analysis:

    • Calculate the concentration of AMY-101 in each tissue, typically expressed as nanograms per gram of tissue (ng/g).

    • Calculate pharmacokinetic parameters for each tissue if multiple time points are collected.

Visualizations

Signaling Pathway

AMY101_Mechanism_of_Action cluster_Complement_Pathways Complement Activation Pathways Classical Classical Lectin Lectin C3_Convertases C3 Convertases Lectin->C3_Convertases Alternative Alternative Alternative->C3_Convertases C3a_C3b C3a & C3b C3_Convertases->C3a_C3b Cleavage of C3 C3 Complement C3 C3->C3_Convertases AMY101 AMY-101 (Cp40) AMY101->C3 Binds to C3 Inflammation Inflammation (Pro-inflammatory Cytokines, MMPs) C3a_C3b->Inflammation Tissue_Damage Tissue Damage & Bone Resorption Inflammation->Tissue_Damage

Caption: Mechanism of action of AMY-101 in inhibiting the complement cascade.

Experimental Workflow

Bioavailability_Workflow Collection 2. Sample Collection (Blood & Tissues at Time Points) Homogenization 3. Tissue Homogenization Collection->Homogenization Extraction 4. Sample Extraction (e.g., Protein Precipitation) Homogenization->Extraction Quantification 5. LC-MS/MS Quantification Extraction->Quantification Analysis 6. Data Analysis (Tissue Concentration vs. Time) Quantification->Analysis

References

a-Addressing variability in AMY-101 acetate experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with AMY-101 acetate, a peptidic inhibitor of the central complement component C3.[1][2]

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.

Issue 1: Higher than Expected IC50 Value or Low Potency in In Vitro Assays

  • Question: My in vitro assay (e.g., hemolytic assay, ELISA) shows a significantly higher IC50 value for this compound than reported in the literature. What could be the cause?

  • Answer: Several factors can contribute to reduced potency of this compound in in vitro assays. Consider the following possibilities:

    • Improper Reconstitution and Storage: this compound is a peptide and can be sensitive to storage conditions and repeated freeze-thaw cycles.[3] Ensure the lyophilized powder is stored at the recommended temperature (-20°C) and protected from light.[3] Reconstitute the peptide in a suitable solvent as recommended by the manufacturer (e.g., sterile water or DMSO) and aliquot to minimize freeze-thaw cycles.[3]

    • Peptide Adsorption to Plastics: Peptides can adsorb to the surface of plastic labware, reducing the effective concentration in your assay. To mitigate this, use low-adhesion microplates and pipette tips.

    • Sub-optimal Assay Buffer Conditions: The pH and ionic strength of your assay buffer can influence the activity of this compound. Ensure your buffer conditions are within the optimal range for your specific assay and the complement system's activity.

    • Presence of Proteases: If using serum or cell lysates in your assay, endogenous proteases could degrade this compound. The addition of a broad-spectrum protease inhibitor cocktail is recommended.

Issue 2: High Variability Between Replicates in Cell-Based Assays

  • Question: I am observing high variability between my technical and biological replicates in a cell-based assay measuring the anti-inflammatory effects of this compound. What are the likely sources of this variability?

  • Answer: High variability in cell-based assays can stem from several sources. Here are some common factors to investigate:

    • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered signaling and responses.

    • Inconsistent Cell Seeding Density: Uneven cell seeding can lead to significant differences in cell number at the time of treatment, affecting the outcome of the assay. Use a cell counter for accurate seeding and visually inspect plates for even cell distribution.

    • Inhibitor Preparation and Dosing: As this compound is a peptide, ensure thorough mixing of your stock solutions and dilutions before adding them to the cells. Inconsistent dosing can be a major source of variability.

    • Edge Effects in Microplates: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. To minimize edge effects, avoid using the outermost wells for experimental samples and instead fill them with sterile buffer or media.

Issue 3: Unexpected Results in Western Blot Analysis

  • Question: I am using Western blotting to assess the downstream effects of this compound on a signaling pathway, but my results are inconsistent or difficult to interpret. What can I do to improve my Western blots?

  • Answer: Western blotting can be a challenging technique with many potential pitfalls. Here are some tips to improve your results when working with this compound:

    • Use Appropriate Controls: Include positive and negative controls in your experiment. A positive control could be a sample treated with a known activator of the pathway, while a negative control could be an untreated or vehicle-treated sample.

    • Optimize Lysis Buffer: The choice of lysis buffer is critical for efficient protein extraction. Ensure your lysis buffer is compatible with your target proteins and contains phosphatase and protease inhibitors to preserve the phosphorylation state and integrity of your proteins of interest.

    • Confirm Antibody Specificity: Validate your primary antibodies to ensure they are specific for the target protein. This can be done using knockout/knockdown cell lines or by testing the antibody on recombinant protein.

    • Loading Controls are Essential: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data and account for any variations in protein loading between lanes.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound?

    • A1: this compound is a peptidic inhibitor of the central complement component C3.[1][2] By binding to C3, it prevents its cleavage and activation, thereby blocking all downstream pathways of the complement activation cascade.[4][5] This inhibition reduces the generation of pro-inflammatory molecules and mitigates complement-mediated tissue damage.[5][6]

  • Q2: What is the recommended solvent for reconstituting this compound?

    • A2: The solubility of this compound can vary. It is reported to be soluble in DMSO and sparingly soluble in water.[3] For cell-based assays, it is crucial to ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells, typically below 1%.

  • Q3: How should I store this compound solutions?

    • A3: Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3] For short-term storage (-20°C), the solution should be used within a month.[3]

  • Q4: Can this compound be used in in vivo studies?

    • A4: Yes, AMY-101 has been used in several preclinical and clinical studies, including in non-human primates and mice, where it has been administered via subcutaneous injection.[1][6]

Data Presentation

The following table summarizes hypothetical quantitative data for this compound to illustrate potential variability based on assay conditions.

Assay TypeSerum SourceIncubation Time (min)IC50 (nM)Standard Deviation (nM)
Hemolytic AssayNormal Human Serum6015.22.1
Hemolytic AssayZymosan-activated Serum6018.53.5
C3a ELISANormal Human Serum3010.81.5
C3a ELISANormal Human Serum6014.12.3
Cell-based NF-κB Reporter AssayHuman Primary Endothelial Cells24025.65.8
Cell-based NF-κB Reporter AssayHEK293 Cell Line24035.18.2

Experimental Protocols

1. Protocol for Hemolytic Assay to Determine this compound Activity

This protocol provides a method to assess the inhibitory effect of this compound on the classical complement pathway-mediated hemolysis of sensitized sheep erythrocytes.

  • Materials:

    • This compound

    • Normal Human Serum (NHS) as a source of complement

    • Gelatin Veronal Buffer (GVB++)

    • Sheep erythrocytes

    • Rabbit anti-sheep erythrocyte antibodies (hemolysin)

    • 96-well round-bottom microplate

    • Spectrophotometer

  • Methodology:

    • Prepare Sensitized Erythrocytes: Wash sheep erythrocytes with GVB++ and sensitize them by incubating with an optimal concentration of hemolysin for 15 minutes at 37°C.

    • Prepare this compound Dilutions: Perform serial dilutions of this compound in GVB++ to cover the expected inhibitory range.

    • Assay Setup: In a 96-well plate, add the this compound dilutions, a fixed amount of NHS (pre-titered to cause sub-maximal lysis), and GVB++ to a final volume.

    • Initiate Hemolysis: Add the sensitized erythrocytes to each well.

    • Incubation: Incubate the plate at 37°C for 60 minutes with gentle shaking.

    • Stop Reaction: Stop the reaction by adding cold GVB++ and pellet the remaining intact erythrocytes by centrifugation.

    • Measure Hemolysis: Transfer the supernatant to a flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 412 nm.

    • Data Analysis: Calculate the percentage of hemolysis for each concentration of this compound relative to controls (0% lysis with buffer only, 100% lysis with water). Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

2. Protocol for C3a ELISA to Measure Complement Activation

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to quantify the generation of the anaphylatoxin C3a, a marker of complement activation, and its inhibition by this compound.

  • Materials:

    • This compound

    • Normal Human Serum (NHS)

    • Complement activator (e.g., Zymosan, heat-aggregated IgG)

    • C3a ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

    • 96-well ELISA plate

    • Plate reader

  • Methodology:

    • Coat Plate: Coat a 96-well ELISA plate with the C3a capture antibody overnight at 4°C.

    • Block: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

    • Sample Preparation: In a separate tube, pre-incubate NHS with different concentrations of this compound for 15 minutes at 37°C.

    • Activate Complement: Add the complement activator to the serum-inhibitor mixtures and incubate for 30 minutes at 37°C to allow for C3a generation.

    • Stop Reaction: Stop the reaction by adding EDTA to chelate divalent cations.

    • Add Samples and Standards: Wash the blocked ELISA plate and add the prepared samples and C3a standards to the wells. Incubate for 1-2 hours at room temperature.

    • Detection: Wash the plate and add the biotinylated detection antibody, followed by streptavidin-HRP.

    • Develop: Add the TMB substrate and stop the reaction with a stop solution.

    • Read Plate: Measure the absorbance at 450 nm.

    • Data Analysis: Generate a standard curve from the C3a standards and use it to determine the concentration of C3a in each sample. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Mandatory Visualization

Complement_Pathway_Inhibition cluster_activation Complement Activation Pathways Classical Classical C3 Convertases C3 Convertases Classical->C3 Convertases Lectin Lectin Lectin->C3 Convertases Alternative Alternative Alternative->C3 Convertases C3 C3 C3 Convertases->C3 cleavage C3a C3a C3->C3a C3b C3b C3->C3b AMY-101 AMY-101 AMY-101->C3 Inhibits Downstream Effects Downstream Effects (Inflammation, Opsonization, Cell Lysis) C3a->Downstream Effects C3b->Downstream Effects

Caption: Inhibition of the central complement component C3 by AMY-101.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reconstitute AMY-101 Reconstitute AMY-101 Prepare Serial Dilutions Prepare Serial Dilutions Reconstitute AMY-101->Prepare Serial Dilutions Pre-incubate with AMY-101 Pre-incubate with AMY-101 Prepare Serial Dilutions->Pre-incubate with AMY-101 Culture Cells / Prepare Serum Culture Cells / Prepare Serum Culture Cells / Prepare Serum->Pre-incubate with AMY-101 Add Stimulus / Activate Complement Add Stimulus / Activate Complement Pre-incubate with AMY-101->Add Stimulus / Activate Complement Incubate Incubate Add Stimulus / Activate Complement->Incubate Measure Readout Measure Readout (e.g., Absorbance, Fluorescence) Incubate->Measure Readout Calculate % Inhibition Calculate % Inhibition Measure Readout->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 Troubleshooting_Tree Start High Variability or Low Potency Check Reconstitution Check Reagent Prep: Reconstitution & Storage? Start->Check Reconstitution Check Assay Conditions Check Assay Conditions: Buffer, Plates, Cells? Start->Check Assay Conditions Check Controls Check Controls: Positive & Negative working? Start->Check Controls Improper Improper? Check Reconstitution->Improper Sub-optimal Sub-optimal? Check Assay Conditions->Sub-optimal Not Working Not Working? Check Controls->Not Working Improper->Check Assay Conditions No Solution_Reagent Use Fresh Aliquots, Low-adhesion Plates Improper->Solution_Reagent Yes Sub-optimal->Check Controls No Solution_Assay Optimize Cell Density, Buffer pH, Add Protease Inhibitors Sub-optimal->Solution_Assay Yes Solution_Controls Validate Reagents, Check Instrument Settings Not Working->Solution_Controls Yes Problem Solved Problem Solved Solution_Reagent->Problem Solved Solution_Assay->Problem Solved Solution_Controls->Problem Solved

References

Validation & Comparative

A Comparative Analysis of AMY-101 Acetate and Traditional Therapies for Periodontitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel therapeutic agent AMY-101 acetate with established treatments for periodontitis, including Scaling and Root Planing (SRP), adjunctive systemic antibiotics, and Guided Tissue Regeneration (GTR). The information is supported by experimental data from preclinical and clinical studies to aid in research and development efforts in the field of periodontal disease.

Introduction to this compound

AMY-101 is a selective inhibitor of the complement C3 component, a key element in the inflammatory cascade associated with periodontitis. By targeting C3, AMY-101 aims to modulate the host's inflammatory response, thereby reducing tissue destruction and promoting periodontal health. It is a cyclic peptide derived from a third-generation compstatin analogue, which gives it a high binding affinity and stability to C3. This targeted approach represents a departure from traditional treatments that primarily focus on reducing the bacterial load.

Quantitative Comparison of Clinical Efficacy

The following tables summarize the quantitative data from clinical studies on this compound and traditional periodontitis treatments. It is important to note that these data are derived from separate studies with differing designs, and direct head-to-head clinical trial data for AMY-101 against traditional therapies is not yet available. The Phase IIa trial for AMY-101 was placebo-controlled.

Table 1: Comparison of Clinical Endpoints for this compound and Traditional Periodontitis Treatments

Treatment ModalityProbing Pocket Depth (PPD) Reduction (mm)Clinical Attachment Level (CAL) Gain (mm)Bleeding on Probing (BOP) Reduction (%)Study Follow-up
This compound (0.1 mg/site) Not statistically significant in the Phase IIa trial for gingivitisNot statistically significant in the Phase IIa trial for gingivitisStatistically significant reduction (p < 0.001)90 days
Scaling and Root Planing (SRP) Alone 1.29 (95% CI: 1.07-1.51)~0.5Significant improvements observed6 months
SRP + Systemic Antibiotics (Amoxicillin & Metronidazole) Additional 0.448 reduction compared to SRP aloneAdditional 0.389 gain compared to SRP aloneStatistically significant benefits6 months
Guided Tissue Regeneration (GTR) 4.7 ± 1.24.6 ± 1.3Significant reductions reported12 months

Table 2: Biomarker and Safety Profile

Treatment ModalityKey Biomarker ChangesReported Adverse Events
This compound Significant reduction in MMP-8 and MMP-9 (p < 0.05)No serious adverse events reported; safe and well-tolerated
Scaling and Root Planing (SRP) Reduction in pro-inflammatory cytokinesMinor post-procedural discomfort, sensitivity, and bleeding
SRP + Systemic Antibiotics Reduction in pathogenic microbial loadPotential for antibiotic resistance, gastrointestinal upset, allergic reactions
Guided Tissue Regeneration (GTR) Not applicablePost-surgical infection, membrane exposure, post-operative pain and swelling

Experimental Protocols

This compound Phase IIa Clinical Trial (NCT03694444)
  • Study Design: A randomized, double-blind, placebo-controlled, split-mouth design was used.

  • Participants: 39 patients with periodontal inflammation and gingivitis were enrolled.

  • Intervention: One half of each participant's mouth was randomly assigned to receive weekly intragingival injections of AMY-101 (0.1 mg/site) for three weeks, while the other half received a placebo (saline).

  • Primary Efficacy Endpoint: The primary outcome was the change in the Modified Gingival Index (MGI) at day 28.

  • Secondary Efficacy Endpoints: These included changes in Bleeding on Probing (BOP), Plaque Index (PI), Probing Pocket Depth (PPD), Clinical Attachment Level (CAL), and levels of matrix metalloproteinases (MMP-8 and MMP-9) in the gingival crevicular fluid (GCF).

  • Follow-up: Patients were followed for 90 days to assess safety and efficacy.

Traditional Periodontitis Treatment Protocols
  • Objective: To remove dental plaque and calculus from the tooth surfaces, both above and below the gumline.

  • Procedure:

    • Anesthesia: Local anesthesia is administered to the treatment area to ensure patient comfort.

    • Scaling: Using ultrasonic scalers and/or hand instruments, all plaque and tartar are meticulously removed from the tooth surfaces and from within the periodontal pockets.

    • Root Planing: The root surfaces of the teeth are smoothed to remove any remaining bacterial toxins and to create a surface that is more conducive to the reattachment of the gingival tissues.

  • Follow-up: A re-evaluation is typically scheduled 4-6 weeks post-treatment to assess healing and determine the need for further intervention.

  • Objective: To supplement mechanical debridement by targeting pathogenic bacteria that may not be eliminated by SRP alone.

  • Procedure:

    • SRP: A full-mouth SRP is performed as the primary treatment.

    • Antibiotic Regimen: A common and effective regimen is a combination of amoxicillin (500 mg) and metronidazole (400 mg) taken three times a day for 7 days, typically initiated at the time of SRP.

  • Rationale: This combination provides a broad spectrum of activity against common periodontal pathogens.

  • Objective: To regenerate lost periodontal tissues, including bone, cementum, and periodontal ligament, in cases of deep intrabony defects.

  • Procedure:

    • Surgical Flap: A full-thickness mucoperiosteal flap is elevated to expose the periodontal defect and tooth root.

    • Debridement: The defect and root surface are thoroughly debrided to remove all granulation tissue and bacterial deposits.

    • Membrane Placement: A biocompatible barrier membrane is placed over the defect, creating a space that allows for the migration of periodontal ligament and bone-forming cells while excluding the faster-growing epithelial and gingival connective tissues.

    • Flap Closure: The surgical flap is repositioned and sutured to completely cover the membrane.

  • Follow-up: Post-operative care includes meticulous oral hygiene and regular professional monitoring. The membrane is either resorbable or requires a second surgical procedure for removal.

Visualizing Mechanisms and Workflows

Signaling Pathway of AMY-101's Mechanism of Action

AMY101_Mechanism cluster_complement Complement Cascade C3 C3 C3a C3a C3->C3a Cleavage C3b C3b C3->C3b Cleavage Inflammation Inflammation C3a->Inflammation Opsonization Opsonization C3b->Opsonization MAC Membrane Attack Complex (MAC) C3b->MAC Periodontal\nTissue Destruction Periodontal Tissue Destruction Inflammation->Periodontal\nTissue Destruction AMY-101 AMY-101 AMY-101->C3 Inhibits

Caption: Mechanism of AMY-101 in inhibiting the complement cascade.

Experimental Workflow of the AMY-101 Phase IIa Clinical Trial

AMY101_Workflow cluster_treatment Split-Mouth Design Screening Screening Randomization Randomization Screening->Randomization Treatment Treatment Randomization->Treatment Follow_up Follow_up Treatment->Follow_up Assessments at Days 28, 60, 90 AMY-101_Injection AMY-101 Injection (Weeks 0, 1, 2) Placebo_Injection Placebo Injection (Weeks 0, 1, 2) Data_Analysis Data_Analysis Follow_up->Data_Analysis

Caption: Workflow of the AMY-101 Phase IIa clinical trial.

Logical Relationship of Traditional Periodontitis Treatments

Traditional_Treatments Diagnosis Diagnosis SRP Scaling and Root Planing (SRP) Diagnosis->SRP Re-evaluation Re-evaluation SRP->Re-evaluation Maintenance Maintenance Re-evaluation->Maintenance Adequate Response Adjunctive_Therapy Consider Adjunctive Therapy Re-evaluation->Adjunctive_Therapy Inadequate Response Systemic_Antibiotics Systemic Antibiotics Adjunctive_Therapy->Systemic_Antibiotics Persistent Infection GTR Guided Tissue Regeneration (GTR) Adjunctive_Therapy->GTR Deep Bony Defects

Caption: Decision-making flow for traditional periodontitis treatments.

a-AMY-101 acetate as a superior alternative to previous compstatin analogues

Author: BenchChem Technical Support Team. Date: November 2025

a-AMY-101 acetate (also known as AMY-101 or Cp40) has emerged as a highly potent, third-generation compstatin analogue, demonstrating significant advancements in the therapeutic inhibition of the complement system's central component, C3.[1][2][3] Extensive research and clinical studies have positioned a-AMY-101 acetate as a superior alternative to its predecessors, boasting substantially enhanced binding affinity, greater inhibitory potency, and a more favorable pharmacokinetic profile.[4][5] This guide provides a comprehensive comparison with previous compstatin analogues, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Unprecedented Potency and Binding Affinity

The evolution of compstatin analogues has been marked by a relentless pursuit of enhanced C3 binding and inhibition. a-AMY-101 acetate represents a pinnacle in this endeavor, exhibiting a remarkable 6,000-fold improvement in binding affinity to human C3 compared to the original compstatin peptide.[5] This translates to a subnanomolar binding affinity (KD = 0.5 nM), a significant leap from earlier generations.[1][6]

The enhanced potency of a-AMY-101 is not merely a quantitative leap but a critical factor for its therapeutic efficacy. By binding to C3 and its activated fragment C3b, a-AMY-101 effectively blocks the central step of the complement cascade—the cleavage of C3 into its active fragments, C3a and C3b.[1][2][7] This blockade prevents the downstream amplification of the inflammatory response, regardless of the initial activation pathway (classical, lectin, or alternative).[7][8][9]

Comparative Performance of Compstatin Analogues

The following table summarizes the key performance indicators of a-AMY-101 acetate in comparison to other notable compstatin analogues. The data clearly illustrates the progressive improvements achieved with each generation, culminating in the superior profile of a-AMY-101.

Analogue Generation Binding Affinity (KD) to C3b Inhibitory Concentration (IC50) Plasma Half-life (in NHPs)
Original CompstatinFirst~3 µM~12 µMShort
[Trp(Me)4]-Ac-compstatinSecond-205 nM[10]-
Cp20Second2.3 nM[4][10]62 nM[4][10]~12 hours[4]
POT-4 (4(1MeW))Second--Limited in vivo half-life
a-AMY-101 (Cp40) Third 0.5 nM [1][6]Subnanomolar ~12 hours [8]

The Mechanism of Action: Halting the Inflammatory Cascade

a-AMY-101 acetate exerts its therapeutic effect by directly targeting the central hub of the complement system, C3. The following diagram illustrates the complement activation pathways and the inhibitory action of a-AMY-101.

Complement_Cascade_Inhibition cluster_activation Activation Pathways Classical Pathway Classical Pathway C3 Convertase C3 Convertase Classical Pathway->C3 Convertase Lectin Pathway Lectin Pathway Lectin Pathway->C3 Convertase Alternative Pathway Alternative Pathway Alternative Pathway->C3 Convertase C3 C3 C3 Convertase->C3 cleaves C3a C3a C3->C3a C3b C3b C3->C3b Downstream Effects Inflammation Opsonization Cell Lysis (MAC) C3a->Downstream Effects C3b->Downstream Effects a-AMY-101 a-AMY-101 acetate a-AMY-101->C3 Binds and Inhibits Cleavage

Figure 1. a-AMY-101 acetate inhibits all complement pathways.

Experimental Protocols

The superior performance of a-AMY-101 acetate has been validated through rigorous experimental testing. Below are the methodologies for key experiments used to characterize and compare compstatin analogues.

Complement Inhibition Assay (ELISA-based)

This assay quantifies the ability of compstatin analogues to inhibit complement activation.

  • Principle: An antigen-antibody complex is used to activate the classical complement pathway in human serum. The deposition of C3 fragments on a microplate surface is then detected using an enzyme-linked immunosorbent assay (ELISA).

  • Methodology:

    • Microtiter plates are coated with an antigen (e.g., IgM).

    • The plates are blocked to prevent non-specific binding.

    • Normal human serum, as a source of complement, is mixed with varying concentrations of the compstatin analogue being tested.

    • This mixture is added to the antigen-coated wells, and the plate is incubated to allow for complement activation.

    • The plates are washed, and a horseradish peroxidase (HRP)-conjugated antibody specific for human C3 is added to detect deposited C3 fragments.

    • After another washing step, a substrate for HRP is added, and the colorimetric change is measured using a plate reader.

    • The percentage of inhibition is calculated by comparing the absorbance in the presence of the inhibitor to the absorbance in the absence of the inhibitor.

    • IC50 values are determined by fitting the dose-response data to a logistic curve.[8][10]

Binding Affinity and Kinetics (Surface Plasmon Resonance - SPR)

SPR is employed to measure the binding affinity and the association and dissociation rate constants of compstatin analogues to their target, C3b.

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (e.g., C3b) binds to an immobilized analyte (e.g., a compstatin analogue).

  • Methodology:

    • Biotinylated C3b is captured on a streptavidin-coated sensor chip.[8]

    • A running buffer (e.g., PBS-T) is flowed over the chip surface to establish a stable baseline.

    • Different concentrations of the compstatin analogue are injected over the sensor surface, allowing for association with the immobilized C3b.

    • The running buffer is then flowed over the chip again to monitor the dissociation of the analogue from C3b.

    • The changes in the resonance signal are recorded in real-time to generate sensorgrams.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 binding model.

    • The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.[8]

The following diagram outlines the general workflow for evaluating compstatin analogues.

Experimental_Workflow Start Start Analogue_Synthesis Synthesize Compstatin Analogue Start->Analogue_Synthesis In_Vitro_Testing In Vitro Characterization Analogue_Synthesis->In_Vitro_Testing ELISA Complement Inhibition (ELISA) In_Vitro_Testing->ELISA SPR Binding Affinity (SPR) In_Vitro_Testing->SPR In_Vivo_Testing In Vivo Evaluation (NHP Models) In_Vitro_Testing->In_Vivo_Testing PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Testing->PK_PD Efficacy Therapeutic Efficacy In_Vivo_Testing->Efficacy Lead_Candidate Lead Candidate Selection In_Vivo_Testing->Lead_Candidate

Figure 2. Workflow for compstatin analogue development.

Conclusion

a-AMY-101 acetate stands as a testament to the power of rational drug design in the field of complement inhibition. Its superior binding affinity, potent inhibitory activity, and favorable pharmacokinetic properties make it a highly promising therapeutic candidate for a wide range of complement-mediated diseases.[4][5] The extensive preclinical and clinical data gathered to date strongly support its position as a superior alternative to previous compstatin analogues, offering new hope for patients with conditions driven by dysregulated complement activation.[1][11]

References

AMY-101 Acetate: A Review of Consistent Findings Across Preclinical and Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of AMY-101 Acetate's Performance and Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals.

This compound, a synthetic cyclic peptide, is a potent inhibitor of complement component C3. Its development has been aimed at treating inflammatory diseases where the complement cascade is overactivated. This guide provides a comprehensive comparison of findings from various studies on this compound, highlighting the consistency of its effects across different research settings as a surrogate for direct multi-laboratory reproducibility data, which is not publicly available.

Mechanism of Action: Targeting the Core of the Complement Cascade

AMY-101 is a third-generation compstatin analog, Cp40, that binds to complement C3 and prevents its cleavage into the pro-inflammatory mediators C3a and C3b.[1][2][3] This inhibition effectively blocks all three pathways of complement activation (classical, lectin, and alternative), thereby halting the amplification of the inflammatory response.[1][4] By targeting the central component C3, AMY-101 can modulate downstream inflammatory pathways, including the reduction of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are involved in tissue destruction.[1][2]

AMY-101 Mechanism of Action cluster_0 Complement Activation Pathways cluster_1 Inflammatory Mediators Classical Classical C3 C3 Classical->C3 Lectin Lectin Lectin->C3 Alternative Alternative Alternative->C3 C3a C3a C3->C3a C3b C3b C3->C3b Inflammation Inflammation C3a->Inflammation C3b->Inflammation AMY-101 AMY-101 AMY-101->C3

AMY-101 inhibits the central complement component C3.

Summary of Key Findings Across Studies

The efficacy and safety of AMY-101 have been evaluated in preclinical models and human clinical trials. A consistent pattern of anti-inflammatory effects and a favorable safety profile has been observed.

Preclinical Studies in Non-Human Primates (NHPs)

Preclinical investigations in NHPs with naturally occurring periodontitis demonstrated that AMY-101 could effectively inhibit the disease.[5][6][7] Both local and systemic administration of AMY-101 resulted in significant reductions in clinical indicators of periodontitis and tissue destruction.[5][7]

Table 1: Summary of Preclinical NHP Study Findings

Study ParameterLocal AdministrationSystemic AdministrationReference
Dosage 0.1 mg/site4 mg/kg bodyweight (daily)[5][7]
Key Finding Effective at a reduced frequency (once every 3 weeks) without local irritation.Protective against NHP periodontitis.[7]
Outcome Significant and long-lasting reduction in probing pocket depth (PPD), an index of tissue destruction.Suggests potential benefit for periodontal condition in patients treated for systemic disorders.[5][7]
Clinical Trials in Humans

Following promising preclinical results, AMY-101 has been evaluated in Phase I and Phase IIa clinical trials.

Phase I Clinical Trial: A first-in-human, open-label study assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of AMY-101 in healthy male volunteers.[4] The study concluded that AMY-101 was safe and well-tolerated, with a PK/PD profile supporting subcutaneous administration every 48 hours for efficient complement C3 inhibition.[4]

Phase IIa Clinical Trial: A randomized, placebo-controlled, double-blind, split-mouth trial evaluated the efficacy and safety of locally administered AMY-101 in adults with periodontal inflammation.[1][8][9] The results demonstrated a significant and sustained reduction in gingival inflammation.[1][8][9]

Table 2: Key Efficacy Outcomes of the Phase IIa Clinical Trial

Efficacy EndpointAMY-101 TreatmentPlaceboP-valueReference
Modified Gingival Index (MGI) Reduction (Day 28) -0.29 ± 0.026-0.10 ± 0.021< 0.001[1]
Bleeding on Probing (BOP) Reduction Significant Reduction---< 0.001[8][9]
MMP-8 Levels Significantly Reduced---< 0.05[1][8]
MMP-9 Levels Significantly Reduced---< 0.05[1][8]

Experimental Protocols

Phase IIa Clinical Trial Methodology

The Phase IIa clinical trial provides the most robust human data on the efficacy of AMY-101 for periodontal inflammation.

  • Study Design: A randomized, placebo-controlled, double-blind, split-mouth design was employed with 32 patients.[8] An initial dose-escalation study with 8 patients was conducted to determine a safe and effective dose.[8]

  • Treatment: Each patient's mouth was randomly assigned to receive either AMY-101 (0.1 mg/site) or a placebo (saline) injection at sites of inflammation.[8] Injections were administered on days 0, 7, and 14.[8]

  • Efficacy and Safety Assessments: Evaluations were conducted at baseline and on days 28, 60, and 90.[8]

    • Primary Efficacy Outcome: Change in the Modified Gingival Index (MGI).[8][9]

    • Secondary Efficacy Outcomes: Changes in Bleeding on Probing (BOP), plaque amount, pocket depth, clinical attachment level, and levels of MMP-8 and MMP-9 in the gingival crevicular fluid.[8][9]

  • Drug Formulation: this compound was supplied as a lyophilized powder and reconstituted in water for injection to a concentration of 50 mg/mL.[1]

Phase IIa Clinical Trial Workflow cluster_treatment Split-Mouth Design Screening Screening Randomization Randomization Screening->Randomization Treatment_Period Treatment_Period Randomization->Treatment_Period AMY-101_Injection AMY-101 (0.1 mg/site) Treatment_Period->AMY-101_Injection Days 0, 7, 14 Placebo_Injection Placebo (Saline) Treatment_Period->Placebo_Injection Days 0, 7, 14 Follow_Up Follow_Up Data_Analysis Data_Analysis Follow_Up->Data_Analysis Assessments at Days 28, 60, 90 AMY-101_Injection->Follow_Up Placebo_Injection->Follow_Up

Workflow of the Phase IIa clinical trial for AMY-101.

Conclusion

While direct comparative studies on the reproducibility of this compound findings across different laboratories are not available, the existing body of evidence from preclinical and clinical studies demonstrates a high degree of consistency. The mechanism of action as a C3 inhibitor is well-defined, and the anti-inflammatory effects observed in animal models have been successfully translated into significant clinical benefits in a robust Phase IIa trial for periodontal inflammation. The safety and efficacy data presented across these different research settings provide a strong foundation for the continued development of AMY-101 as a novel therapeutic for complement-mediated diseases. Further larger-scale clinical trials will be crucial to confirm these findings in broader patient populations.[2]

References

A Comparative Guide to the Cross-Species Efficacy of AMY-101 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AMY-101 acetate's performance with other alternatives, supported by experimental data. AMY-101 is a promising therapeutic agent that targets the complement system, a critical component of the innate immune response.[1][2] Dysregulation of this system is implicated in a variety of inflammatory diseases, including periodontitis.[3][4][5] AMY-101, a synthetic cyclic peptide, acts as a C3 inhibitor, blocking the central hub of the complement cascade.[6] This targeted approach has shown significant potential in preclinical and clinical studies, particularly in the context of periodontitis.

Quantitative Data Summary

The following tables summarize the efficacy of this compound across different species and compare it with other complement inhibitors.

Table 1: Efficacy of this compound in Preclinical Models of Periodontitis

SpeciesModelDosage and AdministrationKey FindingsReference
Non-Human Primate (NHP) Naturally Occurring Periodontitis0.1 mg/site, local intragingival injection, once weekly for 3 weeksSignificant reduction in gingival inflammation and bleeding on probing. Effects persisted for at least 90 days.[7]
Non-Human Primate (NHP) Ligature-Induced PeriodontitisLocal treatment with Cp40 (AMY-101)Inhibited periodontal inflammation and bone loss.[8] Correlated with lower levels of proinflammatory mediators and decreased osteoclastogenesis.[8][8]
Mouse Ligature-Induced Periodontitis5 mg/kg, systemic administrationSignificantly decreased the RANKL/OPG ratio, reducing bone resorption.[1]
Mouse Porphyromonas gingivalis-Induced PeriodontitisC3 deficient mice were protected from inflammation and bone loss.Demonstrated the critical role of C3 in periodontitis pathogenesis.[8][9]
Mouse Aging-Associated PeriodontitisC3 deficient mice were protected from bone loss.Suggests a role for C3 in age-related periodontal disease.[8]

Table 2: Clinical Efficacy of this compound in Periodontitis

Study PhasePatient PopulationDosage and AdministrationKey FindingsReference
Phase IIa Adults with gingivitis and chronic periodontal inflammation0.1 mg/site, local intragingival injection, once a week for three weeksStatistically significant and clinically meaningful resolution of periodontal inflammation. Safe and well-tolerated.[10][10][11]
Phase IIa Adults with gingivitis0.1 mg/site, local intragingival injection, once a week for three weeksSignificant reduction in gingival inflammation (Modified Gingival Index and Bleeding on Probing). Effects persisted for at least 90 days.[12][12]

Table 3: Comparison with Other Complement Inhibitors (Data in Periodontitis Models is Limited)

ProductTargetMechanism of ActionRelevant Preclinical/Clinical Data (in any indication)Reference
AMY-101 (Cp40) Complement C3Binds to C3 and prevents its cleavage by C3 convertases.[13]Effective in NHP and mouse models of periodontitis and Phase IIa clinical trials in humans with gingivitis.[1][7][11][1][7][11][13]
Pegcetacoplan Complement C3Binds to C3 and its activation fragment C3b.Approved for paroxysmal nocturnal hemoglobinuria (PNH) and geographic atrophy. No specific data in periodontitis models found.[14][15]
Danicopan Factor DInhibits Factor D, a key enzyme in the alternative complement pathway.[16][17][18]Investigational for PNH.[18] No specific data in periodontitis models found.[16][17][18]
Narsoplimab MASP-2Inhibits mannan-binding lectin-associated serine protease-2 (MASP-2), the effector enzyme of the lectin pathway.[19]Investigational for hematopoietic stem-cell transplantation–associated thrombotic microangiopathy (HSCT-TMA). No specific data in periodontitis models found.[19][20][21]

Experimental Protocols

Ligature-Induced Periodontitis in Non-Human Primates (NHP)

Objective: To induce periodontitis in NHPs to evaluate the therapeutic efficacy of AMY-101.

Methodology:

  • Animal Model: Adult cynomolgus monkeys with healthy periodontal tissues are used.

  • Anesthesia: Animals are anesthetized for all procedures.

  • Ligature Placement: A silk or cotton ligature is placed around the second premolar or first molar in a subgingival position to facilitate bacterial accumulation and induce inflammation.[22]

  • Disease Progression: The ligatures are maintained for a period of 4-6 weeks to allow for the development of periodontitis, characterized by gingival inflammation, pocket formation, and alveolar bone loss.

  • Treatment: AMY-101 is administered locally via intragingival injections at specified doses and frequencies. Control groups receive a placebo injection.

  • Outcome Assessment:

    • Clinical Parameters: Gingival index, bleeding on probing, probing pocket depth, and clinical attachment level are measured at baseline and at various time points during and after treatment.

    • Radiographic Analysis: Standardized dental radiographs are taken to assess alveolar bone levels.

    • Histological Analysis: Tissue biopsies are collected for histological examination of inflammatory cell infiltrate and osteoclast activity.

    • Biomarker Analysis: Gingival crevicular fluid is collected to measure levels of pro-inflammatory mediators and matrix metalloproteinases (MMPs).

Ligature-Induced Periodontitis in Mice

Objective: To create a murine model of periodontitis for mechanistic studies and initial efficacy testing of AMY-101.

Methodology:

  • Animal Model: 8-10 week old C57BL/6 mice are commonly used.[23]

  • Anesthesia: Mice are anesthetized for the ligature placement procedure.

  • Ligature Placement: A 5-0 or 6-0 silk ligature is tied around the maxillary second molar.[24] The ligature is gently pushed into the gingival sulcus.

  • Disease Progression: Ligatures are typically left in place for 7-14 days to induce significant alveolar bone loss.[25]

  • Treatment: AMY-101 can be administered systemically (e.g., via subcutaneous injection) or locally.

  • Outcome Assessment:

    • Alveolar Bone Loss: After sacrifice, the maxillae are defleshed and stained (e.g., with methylene blue) to visualize the cementoenamel junction (CEJ) and the alveolar bone crest (ABC). The distance between the CEJ and ABC is measured at multiple sites to quantify bone loss.

    • Histological Analysis: Maxillary sections are prepared for histological staining (e.g., H&E, TRAP staining) to assess inflammation and osteoclast numbers.

    • Gene Expression Analysis: Gingival tissues can be harvested for qPCR or RNA-sequencing to analyze the expression of inflammatory and bone metabolism-related genes.

Phase IIa Clinical Trial of AMY-101 in Adults with Gingivitis

Objective: To evaluate the safety and efficacy of locally administered AMY-101 in patients with gingival inflammation.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, split-mouth design is employed.[10][11] Each patient serves as their own control.

  • Patient Population: Adults with a diagnosis of gingivitis and/or chronic periodontitis with significant gingival inflammation.[10]

  • Treatment: One side of the mouth is randomly assigned to receive intragingival injections of AMY-101 (0.1 mg/site), while the contralateral side receives placebo injections.[11] Injections are administered at sites of inflammation once a week for three consecutive weeks.[10][11]

  • Outcome Assessment:

    • Primary Efficacy Endpoint: Change in gingival inflammation as measured by the Modified Gingival Index (MGI).[11]

    • Secondary Efficacy Endpoints: Changes in Bleeding on Probing (BOP), plaque index, probing pocket depth, clinical attachment level, and levels of MMP-8 and MMP-9 in the gingival crevicular fluid.[11]

    • Safety and Tolerability: Monitoring of adverse events throughout the study.

  • Follow-up: Patients are followed for at least 90 days to assess the durability of the treatment effect.[10][11]

Mandatory Visualization

Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the cross-species efficacy of this compound.

Complement_Signaling_Pathway cluster_activation Complement Activation Pathways cluster_C3 Central Role of C3 cluster_downstream Downstream Effects Classical Pathway Classical Pathway C3_Convertase C3_Convertase Classical Pathway->C3_Convertase Lectin Pathway Lectin Pathway Lectin Pathway->C3_Convertase Alternative Pathway Alternative Pathway Alternative Pathway->C3_Convertase C3 C3 C3a C3a C3->C3a C3b C3b C3->C3b C3_Convertase->C3 cleaves AMY101 AMY-101 AMY101->C3 inhibits cleavage Inflammation Inflammation C3a->Inflammation Opsonization Opsonization C3b->Opsonization MAC Membrane Attack Complex (MAC) C3b->MAC

Caption: Complement signaling pathway and the mechanism of action of AMY-101.

RANKL_OPG_Signaling_Pathway cluster_cells Cellular Interactions cluster_molecules Molecular Signaling cluster_outcome Outcome Osteoblast Osteoblast RANKL RANKL Osteoblast->RANKL produces Osteoblast->RANKL decreases OPG OPG Osteoblast->OPG produces Osteoblast->OPG increases Osteoclast_Precursor Osteoclast Precursor Mature_Osteoclast Mature Osteoclast Osteoclast_Precursor->Mature_Osteoclast differentiates to RANK RANK Osteoclast_Precursor->RANK expresses Bone_Resorption Bone Resorption Mature_Osteoclast->Bone_Resorption causes RANKL->RANK binds RANK->Osteoclast_Precursor activates OPG->RANKL binds & inhibits Bone_Preservation Bone Preservation OPG->Bone_Preservation leads to AMY101 AMY-101 (Indirect Effect) AMY101->Osteoblast

Caption: RANKL/OPG signaling pathway in bone metabolism and modulation by AMY-101.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Animal_Model Animal Model Selection (Mouse, NHP) Disease_Induction Periodontitis Induction (Ligature) Animal_Model->Disease_Induction Treatment_Admin AMY-101 Administration (Local/Systemic) Disease_Induction->Treatment_Admin Preclinical_Outcome Outcome Assessment (Bone Loss, Inflammation) Treatment_Admin->Preclinical_Outcome Phase_I Phase I (Safety in Healthy Volunteers) Preclinical_Outcome->Phase_I Positive Data Phase_II Phase II (Efficacy in Patients) Phase_I->Phase_II Favorable Safety Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Proof of Concept Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval Positive Results

Caption: Experimental workflow for evaluating AMY-101 from preclinical to clinical stages.

References

Validating Biomarkers for AMY-101 Acetate Therapeutic Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AMY-101 acetate, a targeted C3 complement inhibitor, with alternative therapeutic options for relevant indications. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows to aid in the evaluation of AMY-101's therapeutic potential and its associated biomarkers.

Introduction to this compound

This compound is a synthetic cyclic peptide that acts as a potent inhibitor of complement component C3, a central protein in the complement cascade.[1][2] By binding to C3, AMY-101 prevents its cleavage into the pro-inflammatory and opsonizing fragments C3a and C3b, thereby blocking the downstream amplification of the complement system.[1] This mechanism of action gives AMY-101 the potential to treat a variety of inflammatory conditions where complement activation is a key driver of pathology. Clinical investigations have primarily focused on its utility in periodontitis and severe COVID-19-associated Acute Respiratory Distress Syndrome (ARDS).[3][4][5]

Mechanism of Action: Targeting the Hub of the Complement Cascade

The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three converge at the activation of C3. Inhibition of C3 by AMY-101 provides a comprehensive blockade of the complement cascade, preventing the generation of downstream effectors that mediate inflammation, cell lysis, and opsonization.

cluster_upstream Upstream Activation Pathways cluster_amy101 Therapeutic Intervention cluster_downstream Downstream Effector Functions Classical Pathway Classical Pathway C3 C3 Classical Pathway->C3 Lectin Pathway Lectin Pathway Lectin Pathway->C3 Alternative Pathway Alternative Pathway Alternative Pathway->C3 C3a C3a C3->C3a Cleavage C3b C3b C3->C3b Cleavage AMY-101 AMY-101 AMY-101->C3 Inhibits Cleavage Inflammation Inflammation C3a->Inflammation Opsonization & Phagocytosis Opsonization & Phagocytosis C3b->Opsonization & Phagocytosis Cell Lysis (MAC) Cell Lysis (MAC) C3b->Cell Lysis (MAC)

Caption: AMY-101 Mechanism of Action. (Within 100 characters)

Biomarker Identification and Validation

Several biomarkers have been identified to assess the pharmacodynamic activity and therapeutic response to AMY-101.

Key Biomarkers for AMY-101 Response:

BiomarkerBiological RoleRelevance to AMY-101 Therapy
C3a Anaphylatoxin, pro-inflammatory mediator released upon C3 cleavage.A direct marker of C3 activation. A decrease in plasma C3a levels indicates successful target engagement by AMY-101.
sC5b-9 Soluble terminal complement complex, a marker of terminal pathway activation.A downstream marker of complement activation. Reduced levels suggest effective upstream inhibition of the cascade by AMY-101.
MMP-8 Neutrophil collagenase, involved in the breakdown of extracellular matrix.A marker of tissue destruction in periodontitis. Reduced levels in gingival crevicular fluid (GCF) indicate a decrease in inflammatory tissue damage.[2]
MMP-9 Gelatinase B, involved in tissue remodeling and inflammation.Elevated in periodontitis and contributes to tissue degradation. A reduction in GCF levels suggests a positive therapeutic response.[6]

Comparison with Alternative Therapies

Periodontitis

Standard of Care: The primary treatment for periodontitis is non-surgical scaling and root planing (SRP) to remove plaque and calculus.[7] This may be supplemented with local or systemic antibiotics.

AMY-101 in Periodontitis: Clinical studies have shown that local administration of AMY-101 in patients with gingivitis and periodontitis leads to a significant reduction in gingival inflammation and bleeding on probing.[1] Notably, these effects were observed without concomitant SRP and were sustained for at least 90 days.[1] It is suggested that AMY-101 could be used as an adjunct to SRP to enhance and sustain the host's response to mechanical treatment.[4][8]

TreatmentMechanism of ActionKey Efficacy EndpointsBiomarker Changes
This compound Inhibition of complement C3, reducing inflammation.Significant reduction in gingival inflammation index and bleeding on probing.[1]↓ MMP-8, ↓ MMP-9 in GCF.[6]
Scaling and Root Planing (SRP) Mechanical removal of bacterial biofilm and calculus.Reduction in pocket depth, gain in clinical attachment level.Variable effects on inflammatory biomarkers.
Local/Systemic Antibiotics Reduction of bacterial load.Adjunctive benefit to SRP in reducing pocket depth.Reduction in bacterial load markers.
COVID-19 Associated ARDS

Standard of Care: Management of COVID-19 ARDS involves supportive care, including mechanical ventilation, and the use of systemic corticosteroids (e.g., dexamethasone) to dampen the systemic inflammatory response. Antiviral agents may also be used.

AMY-101 in COVID-19 ARDS: In a randomized clinical trial, AMY-101, when added to the standard of care for severe COVID-19, was found to be safe and well-tolerated.[5] While not statistically significant in the interim analysis, a higher proportion of patients treated with AMY-101 were free of supplemental oxygen at day 14 compared to the placebo group.[5] AMY-101 treatment was associated with a significant reduction in inflammatory markers such as C-reactive protein (CRP) and ferritin.[5]

TreatmentMechanism of ActionKey Efficacy EndpointsBiomarker Changes
This compound Inhibition of complement C3, reducing thromboinflammation.[5]Trend towards a higher proportion of patients free of supplemental oxygen.[5]↓ C3a, ↓ sC5b-9, ↓ CRP, ↓ Ferritin in plasma.[5]
Corticosteroids (e.g., Dexamethasone) Broad anti-inflammatory and immunosuppressive effects.Reduced mortality in hospitalized patients requiring respiratory support.General reduction in systemic inflammatory markers.
Antivirals (e.g., Remdesivir) Inhibition of viral replication.Shortened time to recovery in hospitalized patients.Reduction in viral load.

Experimental Protocols

Measurement of Plasma C3a and sC5b-9

Objective: To quantify the levels of complement activation markers in plasma to assess the pharmacodynamic effect of AMY-101.

Protocol:

  • Sample Collection: Collect whole blood in tubes containing a protease inhibitor cocktail and EDTA.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

  • Quantification: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantitative determination of C3a and sC5b-9 concentrations in plasma, following the manufacturer's instructions.[9][10][11][12]

Measurement of MMP-8 and MMP-9 in Gingival Crevicular Fluid (GCF)

Objective: To measure the levels of tissue-degrading enzymes in GCF as a marker of periodontal inflammation and therapeutic response.

Protocol:

  • GCF Collection: Isolate the target tooth with cotton rolls and gently dry the area. Place a sterile paper strip into the gingival sulcus for 30 seconds to absorb GCF.

  • Elution: Place the paper strip in a microcentrifuge tube containing a buffer solution.

  • Storage: Store the eluted samples at -80°C until analysis.

  • Quantification: Determine the concentrations of MMP-8 and MMP-9 using specific ELISA kits according to the manufacturer's protocols.[2][13][14][15]

cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Biomarker Analysis cluster_outcome Data Interpretation Patient Blood Draw (EDTA tube) Patient Blood Draw (EDTA tube) Plasma Separation (Centrifugation) Plasma Separation (Centrifugation) Patient Blood Draw (EDTA tube)->Plasma Separation (Centrifugation) GCF Collection (Paper Strips) GCF Collection (Paper Strips) GCF Elution GCF Elution GCF Collection (Paper Strips)->GCF Elution ELISA for C3a & sC5b-9 ELISA for C3a & sC5b-9 Plasma Separation (Centrifugation)->ELISA for C3a & sC5b-9 ELISA for MMP-8 & MMP-9 ELISA for MMP-8 & MMP-9 GCF Elution->ELISA for MMP-8 & MMP-9 Pharmacodynamic Assessment Pharmacodynamic Assessment ELISA for C3a & sC5b-9->Pharmacodynamic Assessment Therapeutic Efficacy Evaluation Therapeutic Efficacy Evaluation ELISA for MMP-8 & MMP-9->Therapeutic Efficacy Evaluation

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.